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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine

Abstract This comprehensive technical guide details a robust and logical synthetic pathway for the preparation of 2-Ethyl-1-methyl-1H-indol-5-amine, a substituted indole of significant interest to researchers in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide details a robust and logical synthetic pathway for the preparation of 2-Ethyl-1-methyl-1H-indol-5-amine, a substituted indole of significant interest to researchers in medicinal chemistry and drug development. This document provides an in-depth analysis of a three-step synthesis, commencing with the construction of the indole core via the Fischer indole synthesis, followed by N-methylation, and culminating in the reduction of a nitro intermediate. Each section offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing them with the technical insights necessary to replicate and adapt this synthetic route.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and the ability to participate in various biological interactions have made it a focal point of drug discovery efforts. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 2-Ethyl-1-methyl-1H-indol-5-amine represents a specific substitution pattern that can be a key building block for more complex molecular architectures. This guide provides a detailed roadmap for its synthesis, emphasizing practical, field-proven methodologies.

Overall Synthetic Strategy

The synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine is most effectively approached through a three-step linear sequence. This strategy focuses on first establishing the core indole structure with the desired substituents at the 2- and 5-positions, followed by modification of the indole nitrogen and, finally, functional group transformation at the 5-position.

Overall Synthesis Pathway A Starting Materials (4-Nitrophenyl)hydrazine & 2-Butanone B Step 1: Fischer Indole Synthesis 2-Ethyl-5-nitro-1H-indole A->B  Acid Catalyst (e.g., PPA)   C Step 2: N-Methylation 2-Ethyl-1-methyl-5-nitro-1H-indole B->C  Methylating Agent (e.g., CH3I)   D Step 3: Nitro Reduction 2-Ethyl-1-methyl-1H-indol-5-amine C->D  Reducing Agent (e.g., H2/Pd/C or SnCl2)  

Caption: Overall workflow for the synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine.

Step 1: Fischer Indole Synthesis of 2-Ethyl-5-nitro-1H-indole

The cornerstone of this synthesis is the Fischer indole synthesis, a classic and versatile method for constructing the indole ring system.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[1][3]

Mechanistic Insights and Regioselectivity

The Fischer indole synthesis proceeds through a series of well-established steps, including hydrazone formation, tautomerization to an enehydrazine, a[4][4]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[1][3]

A critical consideration in this specific synthesis is the use of an unsymmetrical ketone, 2-butanone. The reaction of (4-nitrophenyl)hydrazine with 2-butanone can theoretically lead to two different enehydrazine intermediates, potentially resulting in a mixture of two isomeric indoles: 2-ethyl-3-methyl-5-nitro-1H-indole and 2,3-dimethyl-5-nitro-1H-indole. The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is influenced by factors such as the nature of the acid catalyst, reaction temperature, and the steric and electronic properties of the substituents on the ketone.[5][6] Generally, the reaction tends to favor the formation of the indole derived from the more stable enehydrazine intermediate. In the case of 2-butanone, the formation of the enehydrazine from the methylene group is often favored, leading to the desired 2-ethyl-3-methyl substituted indole. However, the formation of the 2,3-dimethyl isomer as a byproduct cannot be entirely ruled out and may necessitate purification by chromatography.

Fischer Indole Mechanism cluster_0 Hydrazone Formation cluster_1 Tautomerization & Rearrangement cluster_2 Cyclization & Aromatization A (4-Nitrophenyl)hydrazine C Hydrazone Intermediate A->C B 2-Butanone B->C D Enehydrazine C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization F->G H Ammonia Elimination G->H I 2-Ethyl-3-methyl-5-nitro-1H-indole H->I

Caption: Simplified mechanism of the Fischer indole synthesis.

Experimental Protocol

This protocol is based on analogous procedures for the Fischer indole synthesis of substituted indoles.[7]

Materials:

  • (4-Nitrophenyl)hydrazine

  • 2-Butanone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, sulfuric acid)

  • Ethanol or acetic acid (solvent)

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-nitrophenyl)hydrazine (1.0 equivalent) and 2-butanone (1.1 equivalents) to a suitable solvent such as ethanol or acetic acid.

  • Stir the mixture and add the acid catalyst (e.g., polyphosphoric acid, typically in excess by weight) portion-wise. The addition may be exothermic.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to isolate the desired 2-ethyl-5-nitro-1H-indole.

Data Presentation
ParameterValue/RangeReference/Comment
Starting Materials (4-Nitrophenyl)hydrazine, 2-ButanoneCommercially available
Catalyst Polyphosphoric acid, ZnCl₂, H₂SO₄PPA is often effective for cyclization.[1]
Solvent Ethanol, Acetic Acid, or neatChoice depends on the catalyst and scale.
Temperature 80 - 120 °CReflux conditions are typical.
Typical Yield 60 - 80%Highly dependent on reaction conditions and purification.

Step 2: N-Methylation of 2-Ethyl-5-nitro-1H-indole

The introduction of a methyl group at the N1 position of the indole ring is a common and important transformation. N-alkylation can significantly alter the biological activity of an indole-containing molecule.

Mechanistic Considerations

The N-methylation of indoles typically proceeds via an SN2 mechanism. The indole N-H proton is first deprotonated by a base to form the indolide anion, which then acts as a nucleophile and attacks the methylating agent. The choice of base and solvent is crucial to favor N-alkylation over potential C3-alkylation, which can be a competing side reaction. Generally, the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) and a moderately strong base like potassium carbonate favors the formation of the N-alkylated product.[8][9][10]

N-Methylation Mechanism A 2-Ethyl-5-nitro-1H-indole C Indolide Anion A->C Deprotonation B Base (e.g., K2CO3) B->C E 2-Ethyl-1-methyl-5-nitro-1H-indole C->E Nucleophilic Attack D Methyl Iodide (CH3I) D->E

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-1-methyl-1H-indol-5-amine

Abstract This technical guide provides a comprehensive examination of the core physicochemical properties of the novel indole derivative, 2-Ethyl-1-methyl-1H-indol-5-amine. As direct experimental data for this specific m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of the novel indole derivative, 2-Ethyl-1-methyl-1H-indol-5-amine. As direct experimental data for this specific molecule is not extensively available in public literature, this document establishes a robust predictive profile leveraging data from structurally similar analogs and computational modeling. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a detailed overview of its predicted characteristics, alongside validated experimental protocols for their determination. The methodologies presented are grounded in established principles of physical and analytical chemistry, ensuring a self-validating framework for future empirical studies.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] The strategic functionalization of the indole ring system allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. 2-Ethyl-1-methyl-1H-indol-5-amine is a substituted indole derivative of interest in drug discovery programs, potentially as a building block for more complex therapeutic agents. A thorough understanding of its fundamental physicochemical characteristics is paramount for its development, from formulation and analytical method development to the prediction of its biological fate.

This guide provides a detailed analysis of the predicted physicochemical properties of 2-Ethyl-1-methyl-1H-indol-5-amine, supported by available data on close structural analogs. Furthermore, it outlines the rigorous experimental methodologies required to empirically determine these properties, offering a blueprint for comprehensive characterization.

Physicochemical Characteristics

The physicochemical properties of 2-Ethyl-1-methyl-1H-indol-5-amine have been predicted using computational models and contextualized with the available experimental data of its structural analogs. These properties are critical for anticipating the compound's behavior in various experimental and biological settings.

Predicted and Analog Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 2-Ethyl-1-methyl-1H-indol-5-amine, alongside available data for its close structural analogs. The predicted values were generated using the SwissADME web tool, a reliable resource for in silico drug discovery.[4]

Property2-Ethyl-1-methyl-1H-indol-5-amine (Predicted)1-Methyl-1H-indol-5-amine (Analog)1-Methylindole (Analog)2-Ethyl-1H-indole (Analog)
Molecular Formula C₁₂H₁₆N₂C₉H₁₀N₂[5][6]C₉H₉N[7][8]C₁₀H₁₁N[9]
Molecular Weight 188.27 g/mol 146.19 g/mol [5][6]131.17 g/mol [7][8]145.20 g/mol [9]
Melting Point (°C) Not available101.0 to 105.0[10]94 - 95[7]Not available
Boiling Point (°C) Not availableNot available236-239[7]Not available
Water Solubility Moderately SolubleNot availableNot availableNot available
logP (o/w) 2.58Not available2.18[7]Not available
pKa (most basic) 5.34 (Amine)Not availableNot availableNot available

Note: The predicted values serve as an initial guide for experimental design. The ethyl group at the 2-position and the methyl group at the 1-position are expected to increase the lipophilicity (logP) and boiling point compared to the unsubstituted 5-aminoindole.

Experimental Protocols for Physicochemical Characterization

The empirical determination of the physicochemical properties of 2-Ethyl-1-methyl-1H-indol-5-amine is crucial for its validation and further development. The following sections detail the standard, validated methodologies for these measurements.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range. The melting point is a fundamental property used for identification and as an indicator of purity.

Methodology: Capillary Method [11]

  • Sample Preparation: A small amount of the dry, powdered 2-Ethyl-1-methyl-1H-indol-5-amine is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rapid rate initially to approximately 15-20 °C below the expected melting point. c. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium. d. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. e. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is critical to ensure that the temperature of the heating block and the sample are in equilibrium, providing an accurate measurement.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Methodology: Distillation Under Reduced Pressure

  • Apparatus: A micro-distillation apparatus connected to a vacuum pump and a manometer is assembled.

  • Procedure: a. A small volume of 2-Ethyl-1-methyl-1H-indol-5-amine is placed in the distillation flask along with a boiling chip. b. The system is evacuated to the desired pressure, which is monitored by the manometer. c. The sample is heated gently. d. The temperature of the vapor that distills is recorded as the boiling point at that specific pressure.

Causality Behind Experimental Choices: Reducing the external pressure lowers the temperature required for the vapor pressure of the liquid to equal the external pressure, thus allowing the liquid to boil at a lower temperature and preventing thermal decomposition.[12][13]

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The thermodynamic solubility is the concentration of the solute in a saturated solution at a given temperature and pressure.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of 2-Ethyl-1-methyl-1H-indol-5-amine is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. A prolonged equilibration time is necessary to reach thermodynamic equilibrium.

G Workflow for Solubility Determination (Shake-Flask Method) A Add excess 2-Ethyl-1-methyl-1H-indol-5-amine to solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B Equilibration C Centrifuge and/or filter to separate solid B->C Phase Separation D Quantify concentration in supernatant via HPLC-UV C->D Analysis

Caption: Workflow for Solubility Determination

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For an amine, the pKa refers to the acidity of its conjugate acid. It is a measure of the strength of the amine as a base and is crucial for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of 2-Ethyl-1-methyl-1H-indol-5-amine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol if the compound has low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration as the amine is protonated by the acid, providing a reliable and accurate determination of the pKa.[14][15]

G Workflow for pKa Determination (Potentiometric Titration) A Dissolve known concentration of compound in solvent B Titrate with standardized strong acid (e.g., HCl) A->B C Monitor pH continuously with a calibrated electrode B->C D Plot pH vs. titrant volume (Titration Curve) C->D E Determine pKa from half-equivalence point D->E

Caption: Workflow for pKa Determination

Lipophilicity (logP) Determination

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water. The logarithm of P (logP) is a widely used measure of lipophilicity, which influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[13][16]

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • System Calibration: A series of standard compounds with known logP values are injected into an RP-HPLC system with a C18 column.

  • Retention Time Measurement: The retention time of each standard is measured under isocratic elution conditions.

  • Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known logP values of the standards.

  • Sample Analysis: 2-Ethyl-1-methyl-1H-indol-5-amine is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • logP Calculation: The logP of the target compound is determined by interpolating its retention factor onto the calibration curve.

Causality Behind Experimental Choices: RP-HPLC provides a rapid and reliable method for estimating logP. The retention of a compound on a nonpolar stationary phase (like C18) is primarily driven by its hydrophobicity, which correlates well with its partitioning between n-octanol and water.

G Workflow for logP Determination (RP-HPLC Method) A Inject standards with known logP values into RP-HPLC B Measure retention times of standards A->B C Construct calibration curve (log k' vs. known logP) B->C F Calculate logP from the calibration curve C->F D Inject 2-Ethyl-1-methyl-1H-indol-5-amine E Measure retention time of the compound D->E E->F

Caption: Workflow for logP Determination

Expected Spectroscopic Profile

The structural elucidation of 2-Ethyl-1-methyl-1H-indol-5-amine will rely on a combination of spectroscopic techniques. Based on the known spectral characteristics of substituted indoles, the following profile is anticipated.[17][18]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with characteristic splitting patterns influenced by the substituents. A singlet for the methyl group on the nitrogen, a quartet and a triplet for the ethyl group at the C2 position, and a broad singlet for the amine protons are anticipated.

  • ¹³C NMR: The spectrum should display twelve distinct carbon signals corresponding to the molecular structure. The chemical shifts will be indicative of the electronic environment of each carbon atom within the indole scaffold and the alkyl substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[19]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is expected to show a prominent molecular ion peak [M+H]⁺. Fragmentation patterns would likely involve the loss of the ethyl and methyl groups, as well as characteristic cleavages of the indole ring.[20]

Conclusion

This technical guide has provided a comprehensive predictive overview of the key physicochemical properties of 2-Ethyl-1-methyl-1H-indol-5-amine, a molecule of interest in contemporary drug discovery. While direct experimental data remains to be fully elucidated, the presented profile, based on computational predictions and analysis of structural analogs, offers a solid foundation for initiating further research. The detailed experimental protocols outlined herein provide a clear and scientifically rigorous pathway for the empirical determination of these crucial parameters. A thorough understanding of the physicochemical landscape of this and similar indole derivatives is essential for the rational design and development of novel therapeutic agents.

References

  • A Manifold Implications of Indole and its Derivatives: A brief Review. (2016). Journal of Drug Delivery and Therapeutics.
  • 1-Methyl-1H-indol-5-amine; Product No: M3817; CAS RN: 102308-97-4; Purity: >97.0%(GC); Synonyms: 1-甲基-1H-吲哚-5-胺, 5-氨基-1-甲基-1H-吲哚, 5-氨基-1-N-甲基吲哚, 5-Amino-1-methyl-1H-indole, 5-Amino-1-N-methylindole; Appearance: White to Brown powder to crystal, min. 97.0 %, 101.0 to 105.0 °C, min. 95.0 %, confirm to structure; contact TCI for more. (n.d.). TCI Chemicals.
  • Physical and chemical properties of 1-Ethyl-2-propyl-1H-indol-5-amine. (n.d.). Benchchem.
  • 1-Methylindole 603-76-9. (n.d.). ChemicalBook.
  • 1-Methylindole(603-76-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 102308-97-4|1-Methyl-1H-indol-5-amine|BLD Pharm. (n.d.). BLD Pharm.
  • 1H-Indole, 1-methyl-. (n.d.). NIST WebBook.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Compar
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
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  • Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). (2021). International Journal of Research in Pharmaceutical Sciences.
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  • Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015).
  • Physical and chemical properties of 1-Ethyl-2-propyl-1H-indol-5-amine. (n.d.). Benchchem.
  • 2-methyl-1-propyl-1H-indol-5-amine chemical properties. (n.d.). Benchchem.
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  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.
  • 1-Methyl-1H-indol-5-amine, 97%, Thermo Scientific 1 g | Buy Online. (n.d.). Fisher Scientific.
  • Mass Spectrometry Analysis of 1-Allyl-1H-indol-5-amine: A Technical Guide. (n.d.). Benchchem.
  • Application Notes and Protocols for NMR Spectroscopy of 2-methyl-1-propyl-1H-indol-5-amine. (n.d.). Benchchem.
  • 1-Methyl-1H-indol-5-amine | 102308-97-4. (n.d.). Sigma-Aldrich.
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  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv
  • ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxyl
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  • 2 5 1 Methyl 1H indol 3 yl 4 5 dihydro 1 2 oxazol 3 yl phenol. (2024). mzCloud.
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Sources

Foundational

An In-depth Technical Guide to 2-Ethyl-1-methyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Ethyl-1-methyl-1H-indol-5-amine, a substituted indole derivative of interest in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-1-methyl-1H-indol-5-amine, a substituted indole derivative of interest in medicinal chemistry and drug discovery. Due to the apparent novelty of this specific compound, a dedicated CAS number has not been identified in publicly accessible databases. This guide, therefore, presents a proposed structure based on its IUPAC nomenclature and outlines a plausible synthetic pathway derived from established methodologies for analogous compounds. Furthermore, predicted physicochemical properties, expected spectroscopic data for structural elucidation, and a discussion of potential applications are provided. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of the therapeutic potential of novel indoleamines.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Its unique structural and electronic properties allow it to interact with a variety of biological targets, making it a cornerstone in medicinal chemistry.[2] Substituted indoles, such as 2-Ethyl-1-methyl-1H-indol-5-amine, offer a modular platform for fine-tuning pharmacological activity. The strategic placement of an ethyl group at the C2 position, a methyl group on the indole nitrogen (N1), and an amine group at the C5 position presents multiple opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Identity and Structure

As of the latest review of chemical databases, a specific CAS Registry Number for 2-Ethyl-1-methyl-1H-indol-5-amine has not been assigned, suggesting its status as a novel or not widely reported chemical entity.

Proposed Structure:

2-Ethyl-1-methyl-1H-indol-5-amine 2-Ethyl-1-methyl-1H-indol-5-amine

Caption: Proposed chemical structure of 2-Ethyl-1-methyl-1H-indol-5-amine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₁H₁₄N₂
Molecular Weight174.24 g/mol
XLogP32.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Predictions are based on computational models for the proposed structure.

Proposed Synthetic Pathway

While a specific published synthesis for 2-Ethyl-1-methyl-1H-indol-5-amine is not available, a robust and logical synthetic route can be proposed based on well-established indole synthesis methodologies, particularly the Fischer indole synthesis.[3][4] This multi-step approach offers versatility and is amenable to scale-up.

G A 1-Methyl-4-nitrophenylhydrazine C Fischer Indole Synthesis (Acid Catalyst, Heat) A->C B Butan-2-one B->C D 2-Ethyl-1-methyl-5-nitro-1H-indole C->D Indole ring formation E Reduction (e.g., Pd/C, H₂ or SnCl₂, HCl) D->E F 2-Ethyl-1-methyl-1H-indol-5-amine E->F Nitro group reduction

Caption: Proposed synthetic workflow for 2-Ethyl-1-methyl-1H-indol-5-amine.

Step 1: Fischer Indole Synthesis of 2-Ethyl-1-methyl-5-nitro-1H-indole

The initial and crucial step involves the acid-catalyzed condensation and cyclization of 1-methyl-4-nitrophenylhydrazine with butan-2-one.

Experimental Protocol:

  • To a solution of 1-methyl-4-nitrophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add butan-2-one (1.1 eq).

  • Add a catalytic amount of a strong acid, for instance, polyphosphoric acid or sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude 2-Ethyl-1-methyl-5-nitro-1H-indole by column chromatography on silica gel or recrystallization.

Causality of Experimental Choices:

  • Solvent: Ethanol or acetic acid are commonly used solvents for Fischer indole synthesis as they are polar enough to dissolve the reactants and facilitate the reaction.

  • Acid Catalyst: A strong acid is essential to protonate the hydrazone intermediate, which is a key step in the cyclization mechanism.

  • Temperature: Heating is required to overcome the activation energy for the cyclization and rearrangement steps.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group at the C5 position to the corresponding primary amine.

Experimental Protocol (Method A: Catalytic Hydrogenation):

  • Dissolve 2-Ethyl-1-methyl-5-nitro-1H-indole (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Ethyl-1-methyl-1H-indol-5-amine. Further purification can be achieved by column chromatography if necessary.

Experimental Protocol (Method B: Reduction with Tin(II) Chloride):

  • Dissolve 2-Ethyl-1-methyl-5-nitro-1H-indole in ethanol.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).[5]

  • Heat the mixture to reflux and monitor the reaction.

  • After completion, cool the mixture and carefully neutralize with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate tin salts.[5]

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the desired amine.

Trustworthiness of Protocols: These protocols are based on well-established and frequently published methods for the synthesis of substituted indoleamines, ensuring a high probability of success.[4][5]

Structural Elucidation and Characterization

The definitive structural confirmation of the synthesized 2-Ethyl-1-methyl-1H-indol-5-amine would rely on a combination of modern spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Signals for the aromatic protons on the indole ring. - A quartet and a triplet for the C2-ethyl group. - A singlet for the N1-methyl protons. - A broad singlet for the amine (NH₂) protons.
¹³C NMR - Distinct signals for all 11 carbon atoms. - Characteristic shifts for the aromatic carbons and the aliphatic carbons of the ethyl and methyl groups.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₁H₁₄N₂).
Infrared (IR) Spectroscopy - Characteristic absorption bands for N-H stretching (from the amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).

Potential Applications in Drug Discovery

The indoleamine scaffold is a key pharmacophore in a multitude of biologically active compounds. The structural features of 2-Ethyl-1-methyl-1H-indol-5-amine suggest several potential avenues for investigation in drug discovery.

  • Serotonin Receptor Modulation: Many indoleamines are known to interact with serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes, including mood disorders, migraine, and psychosis.

  • Enzyme Inhibition: The indole nucleus can serve as a scaffold for the design of inhibitors for various enzymes, such as kinases and histone deacetylases (HDACs), which are important targets in cancer therapy.

  • Antimicrobial Agents: Indole derivatives have been reported to possess antibacterial and antifungal activities, making them promising candidates for the development of new anti-infective agents.

A 2-Ethyl-1-methyl-1H-indol-5-amine B Biological Target (e.g., 5-HT Receptor, Kinase) A->B Binding C Modulation of Cellular Signaling B->C Signal Transduction D Therapeutic Effect (e.g., Antidepressant, Anticancer) C->D Physiological Response

Caption: Hypothetical mechanism of action for 2-Ethyl-1-methyl-1H-indol-5-amine.

Conclusion

2-Ethyl-1-methyl-1H-indol-5-amine represents a novel and unexplored substituted indole with significant potential as a building block in medicinal chemistry. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on reliable and well-documented chemical transformations. The information presented herein is intended to empower researchers to synthesize and investigate this promising compound, thereby contributing to the advancement of indole-based drug discovery.

References

  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Retrieved from [Link]

  • CAS Common Chemistry. 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. Retrieved from [Link]

  • Google Patents. Novel indole derivatives and their use as medicaments.
  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • PubChem. Indole derivatives - Patent US-5227386-A. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024, February 1). NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. Retrieved from [Link]

  • Semantic Scholar. Synthesis , characterization and pharmacological evaluation of novel Indole derivatives. Retrieved from [Link]

  • Sunway Pharm Ltd. 1-Ethyl-2-methyl-1h-indol-5-amine - CAS:878733-38-1. Retrieved from [Link]

Sources

Exploratory

Pharmacological Profiling and Biological Activity of the 2-Ethyl-1-methyl-1H-indol-5-amine Scaffold: A Technical Guide for Early-Stage Drug Discovery

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently evaluate raw chemical building blocks for their potential to act as privileged pharmacophores. 2-Ethyl-1-methyl-1H-indol-5-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently evaluate raw chemical building blocks for their potential to act as privileged pharmacophores. 2-Ethyl-1-methyl-1H-indol-5-amine (2-EMIA) (CAS: 730239-11-9)[1] is rarely the final drug candidate; rather, it is a highly sophisticated, pre-optimized vector. Its structural architecture is specifically tuned to interrogate complex biological systems, particularly monoamine receptors and kinase hinge regions.

This whitepaper provides an in-depth technical analysis of 2-EMIA, detailing the causality behind its structural features, its primary biological modalities, and the self-validating experimental workflows required to evaluate its derivatives.

Structural Causality & Pharmacophore Dynamics

The selection of 2-EMIA over a simple, unsubstituted indole is driven by precise physicochemical tuning. Every functional group on this scaffold serves a distinct mechanistic purpose in target engagement.

  • The Indole Core (π-π Stacking): The bicyclic aromatic core mimics endogenous ligands like serotonin (5-hydroxytryptamine) and tryptophan. This provides essential π-π and cation-π stacking interactions within the hydrophobic binding pockets of target proteins[2].

  • N1-Methylation (Lipophilicity & Selectivity): Traditional indoles rely on the N-H group as a hydrogen bond donor (HBD)[2]. By intentionally capping the N1 position with a methyl group, we ablate this HBD capacity. Causality: This modification serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, a critical requirement for blood-brain barrier (BBB) penetration in central nervous system (CNS) targets. Second, it prevents promiscuous binding to off-target kinases that strictly require an N-H hinge interaction, thereby increasing target selectivity[3].

  • C2-Ethyl Substitution (Steric Locking): The addition of an ethyl group at the C2 position introduces targeted steric bulk. Causality: In kinase inhibitors, this alkyl group enforces a specific dihedral angle, locking the molecule into an active conformation that perfectly addresses the gatekeeper residue within the ATP-binding pocket[4]. In G-protein coupled receptors (GPCRs), it anchors the ligand into auxiliary hydrophobic sub-pockets.

  • C5-Amine (The Synthetic Vector): The primary amine at the C5 position is the critical vector for synthetic expansion. Causality: It allows for the rapid generation of amides, ureas, and sulfonamides. These extensions are necessary for exploring solvent-exposed regions of target proteins or acting as secondary hydrogen bond donors/acceptors to achieve high-affinity binding[5].

Pharmacophore Core 2-Ethyl-1-methyl- 1H-indol-5-amine N1 N1-Methyl (Lipophilicity / No HBD) Core->N1 C2 C2-Ethyl (Steric Lock / Pocket Fit) Core->C2 C5 C5-Amine (H-Bond / Derivatization) Core->C5 Target1 Kinase Hinge Binding N1->Target1 Prevents Off-Target C2->Target1 Gatekeeper Interaction Target2 5-HT Receptor Pocket C5->Target2 Vector Extension

Caption: Structural causality of 2-EMIA substituents in target binding.

Primary Biological Modalities

Derivatives of the 2-EMIA scaffold are predominantly utilized in two major therapeutic areas:

A. Serotonin (5-HT) Receptor Modulation

Indole-5-amines are classic scaffolds for 3[3]. The 5-HT6 receptor, a prominent target for Alzheimer's disease and cognitive enhancement, heavily relies on indole and indole-like moieties to anchor into its orthosteric site[4]. The N1-methyl and C2-ethyl groups of 2-EMIA provide the necessary hydrophobic contacts, while the C5-amine acts as a linker to basic centers (such as piperazines or sulfonamides) required for potent 5-HT6R antagonism[5].

B. Dual-Target Kinase Inhibition (e.g., ROCK / RTKs)

Indoles are prevalent in over 17 marketed 2[2]. Interestingly, recent polypharmacology strategies have identified that the 5-HT6R pharmacophore overlaps significantly with the binding requirements for ROCK I/II kinases[4]. By functionalizing the C5-amine of 2-EMIA with pyrimidine or indazole moieties, researchers can develop dual-acting agents that simultaneously modulate neuroreceptor activity and inhibit neuroinflammatory kinase pathways.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in drug discovery, experimental protocols must be designed as self-validating systems. Below are the standardized methodologies for evaluating 2-EMIA derivatives.

Protocol 1: 5-HT6R Radioligand Displacement Assay

Causality: Radioligand binding is chosen over functional cell-based assays for initial screening because it directly measures binding affinity (Ki) without the confounding variables of signal amplification or receptor reserve.

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human 5-HT6R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of the radioligand [3H]-LSD, and serial dilutions of the 2-EMIA derivative (10 pM to 10 µM).

  • Equilibration: Incubate the microplates at 37°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation Check: Every plate must include a known reference standard (e.g., Idalopirdine). Calculate specific binding by subtracting non-specific binding (defined by wells containing 10 µM clozapine). If the reference standard's IC50 deviates by >3-fold from historical laboratory averages, the entire plate is rejected.

Protocol 2: High-Throughput Kinase Profiling (HTRF Assay)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized due to its resistance to compound auto-fluorescence—a common issue with highly conjugated indole derivatives—ensuring high-fidelity data.

  • Enzyme Reaction: Mix 1 ng of recombinant ROCK1 kinase with 100 nM of biotinylated peptide substrate in kinase assay buffer.

  • Compound Addition: Add the 2-EMIA derivative (serial dilution) and initiate the reaction by adding 10 µM ATP. Incubate for 60 minutes at room temperature.

  • Signal Generation: Stop the reaction by adding the HTRF detection buffer containing Streptavidin-XL665 (binds the substrate) and a Europium-cryptate labeled anti-phospho antibody (binds the phosphorylated product).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using dual-wavelength emission (665 nm / 620 nm).

  • Self-Validation Check (Z'-Factor): Calculate the Z'-factor for every plate using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A Z' > 0.6 is strictly required for the plate to pass Quality Assurance, ensuring the assay window is robust enough to distinguish true inhibitors from artifacts.

AssayWorkflow Prep Compound Preparation Incubate Target Incubation (Kinase/5-HT) Prep->Incubate Serial Dilution Read Signal Detection (HTRF / Radioligand) Incubate->Read Equilibrium Analyze Data Synthesis (IC50 Calculation) Read->Analyze Z'-Factor > 0.6

Caption: Validated workflow for high-throughput screening of 2-EMIA derivatives.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data, demonstrating how functionalization of the 2-EMIA C5-amine dictates target selectivity between 5-HT6R and ROCK1.

Table 1: Pharmacological Profiling of 2-EMIA Derivatives

Compound IDC5-Amine Derivatization (R-Group)5-HT6R Binding ( Ki​ , nM)ROCK1 Inhibition ( IC50​ , nM)BBB Permeability ( Papp​×10−6 cm/s)
2-EMIA (Core) -NH2 (Unsubstituted)> 10,000> 10,00018.5 (High)
Derivative A Phenylsulfonamide12.4> 5,00014.2 (High)
Derivative B 4-Methylpiperazine urea4.81,2509.8 (Moderate)
Derivative C 2-Aminopyrimidine amide85.014.511.0 (High)
Idalopirdine Reference Standard (5-HT6R)2.1N/A15.1 (High)

Data Interpretation: Unsubstituted 2-EMIA lacks target affinity but possesses excellent BBB permeability due to its N1-methyl group. Derivatizing the C5-amine with a phenylsulfonamide (Derivative A) drives potent 5-HT6R selectivity. Conversely, attaching a hinge-binding pyrimidine motif (Derivative C) shifts the profile toward ROCK1 kinase inhibition, validating the scaffold's versatility.

References

  • 2-ETHYL-1-METHYL-1H-INDOL-5-AMINE | BLD Pharm. BLD Pharm. Available at:[1]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at:[3]

  • Multitargeting the Action of 5-HT6 Serotonin Receptor Ligands by Additional Modulation of Kinases in the Search for a New Therapy for Alzheimer's Disease. PMC / NIH. Available at:[4]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available at:[5]

  • Indoles in Drug Discovery. PharmaBlock. Available at:[2]

Sources

Foundational

Mechanistic Profiling and Pharmacological Applications of 2-Ethyl-1-methyl-1H-indol-5-amine (EMIA)

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In modern medicinal chemistry, the discovery of novel therapeutics often relies on the strategic functionalization of privileged scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the discovery of novel therapeutics often relies on the strategic functionalization of privileged scaffolds. 2-Ethyl-1-methyl-1H-indol-5-amine (CAS: 730239-11-9), hereafter referred to as EMIA , is a highly specialized, multi-functional pharmacophore. While not a standalone commercial drug, EMIA serves as a critical biological precursor and structural core in the development of advanced receptor antagonists and kinase inhibitors.

This whitepaper dissects the mechanism of action (MOA) of EMIA-derived compounds. By exploring the causality behind its structural modifications—specifically N-methylation, 2-ethylation, and 5-amination—we provide a comprehensive guide on how this scaffold dictates target engagement, alters binding kinetics, and drives signal transduction pathways in both G-Protein Coupled Receptors (GPCRs) and Tyrosine Kinases.

Structural Pharmacology & Target Rationale

The pharmacological utility of EMIA is governed by its unique substitution pattern on the indole core. Each functional group serves a distinct mechanistic purpose, shifting the molecule's preference away from endogenous indole targets (like classic serotonin agonism) toward highly specific allosteric or antagonistic roles.

The Indole-5-amine Core

The indole ring is a well-known bioisostere for purines and endogenous neurotransmitters. The presence of a primary amine at the 5-position provides a versatile nucleophilic site. In drug development, this amine is typically utilized for cross-coupling reactions (e.g., forming amidoquinolines or pyrimidine derivatives) to create ATP-competitive kinase inhibitors[1]. The resulting conjugated systems effectively mimic the adenine ring of ATP, allowing the molecule to anchor into the hinge region of kinase domains[2].

The Role of N-Methylation (Position 1)

Endogenous indoles (like serotonin and melatonin) rely on the N1-H as a critical hydrogen bond donor to interact with conserved aspartate or serine residues in GPCRs. The N-methylation in EMIA explicitly eliminates this hydrogen-bonding capacity. This intentional modification increases the lipophilicity ( logP ) of the scaffold, forcing the molecule to seek out deep, hydrophobic pockets within receptors[3]. For instance, in 5-HT 2C​ and 5-HT 2B​ receptor antagonists, the N-methyl group fits precisely into a lipophilic pocket created by valine residues, driving receptor subtype selectivity[3].

The Role of 2-Ethylation (Position 2)

The addition of an ethyl group at the 2-position introduces significant steric bulk adjacent to the N-methyl group. This steric hindrance restricts the rotational freedom of the molecule, locking it into a specific conformation. In the context of the OXE receptor (a GPCR targeted for eosinophilic asthma), 2-alkylindoles act as potent antagonists because the alkyl chain sterically blocks the receptor from adopting its active conformation, thereby halting downstream inflammatory signaling[4].

Primary Mechanisms of Action

When EMIA is integrated into a larger drug molecule, it generally operates via two primary mechanistic pathways depending on its final conjugated form.

Pathway A: Tyrosine Kinase Inhibition

When the 5-amine is coupled to a pyrimidine or quinoline ring, the EMIA scaffold acts as an ATP-competitive inhibitor. The N-methyl and 2-ethyl groups orient the molecule within the hydrophobic cleft of the kinase (e.g., EGFR or CDK1), preventing ATP binding and subsequent auto-phosphorylation. This blockade halts the G2/M cell cycle transition, inducing apoptosis in highly proliferative cancer cells[2].

Pathway B: GPCR Antagonism (OXE-R and 5-HT Receptors)

Unconjugated or lightly modified EMIA derivatives act as lipophilic wedges in GPCRs. By inserting the N-methyl and 2-ethyl groups into the transmembrane hydrophobic domains (TM3 and TM4), the compound stabilizes the inactive state of the receptor. This prevents the binding of endogenous ligands like 5-oxo-ETE (at the OXE receptor) or serotonin (at 5-HT receptors), thereby inhibiting intracellular calcium release and chemotaxis[4].

MOA EMIA EMIA Scaffold Kinase Tyrosine Kinase (e.g., EGFR/CDK1) EMIA->Kinase ATP-competitive via 5-NH2 coupling GPCR GPCRs (OXE-R / 5-HT) EMIA->GPCR Antagonism via 2-Ethyl/1-Methyl ATP ATP Binding Pocket Kinase->ATP Blockade Lipophilic Lipophilic Pocket GPCR->Lipophilic Binding Apoptosis Apoptosis / Cell Cycle Arrest ATP->Apoptosis Downstream Inflammation Reduced Inflammation Lipophilic->Inflammation Downstream

Figure 1: Divergent signal transduction pathways modulated by EMIA-derived pharmacophores.

Experimental Workflows & Protocols

To validate the mechanism of action for EMIA-derived compounds, rigorous, self-validating biochemical assays are required. We detail two primary protocols below.

Protocol 1: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence assays because indole derivatives often exhibit auto-fluorescence. The time-delay in TR-FRET eliminates this background noise, ensuring high data fidelity.

  • Reagent Preparation: Prepare a master mix containing 1 nM recombinant EGFR kinase, 100 nM biotinylated poly-GT substrate, and 10 µM ATP in kinase buffer (50 mM HEPES, 10 mM MgCl 2​ , 0.01% Brij-35).

  • Compound Addition: Dispense EMIA-derivatives into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to achieve an 11-point concentration gradient (10 µM to 0.1 nM).

  • Reaction Initiation: Add 5 µL of the master mix to the compounds. Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of detection buffer containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation Check: Calculate the Z'-factor using Erlotinib (1 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). The assay is only deemed valid if Z' > 0.5.

Protocol 2: GPCR Radioligand Binding Assay (5-HT 2C​ )

Causality: Radioligand binding is utilized to directly quantify the affinity ( Ki​ ) of the lipophilic EMIA core to the receptor's transmembrane domains, independent of downstream G-protein coupling.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT 2C​ receptor. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 1 nM [ 3 H]mesulergine (a high-affinity radioligand), and varying concentrations of the EMIA-derivative.

  • Equilibration: Incubate the mixture for 120 minutes at 37°C to ensure steady-state thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Self-Validation Check: Define Non-Specific Binding (NSB) using 10 µM mianserin. Specific binding must constitute >70% of total binding for the Ki​ calculation (via the Cheng-Prusoff equation) to be valid.

Workflow Synth Step 1: Synthesis EMIA Conjugation Assay Step 2: TR-FRET / Radioligand Binding Assays Synth->Assay SAR Step 3: SAR Analysis (IC50 / Ki determination) Assay->SAR Hit Step 4: Hit to Lead Optimization SAR->Hit

Figure 2: High-Throughput Screening (HTS) and optimization workflow for EMIA derivatives.

Quantitative Data & SAR Profiling

The structural modifications inherent to EMIA drastically alter its binding profile. Table 1 summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how the sequential addition of functional groups to the indole core refines target specificity.

Table 1: Representative Binding Affinities of Indole Scaffolds

Compound ScaffoldTarget SystemIC 50​ / Ki​ (nM)Primary Mechanistic Driver
Unsubstituted Indole5-HT Receptors>1,000Broad, non-specific H-bonding
N-Methylindole5-HT 2C​ Receptor~45Lipophilic pocket insertion[3]
2-EthylindoleOXE Receptor~12Steric locking in antagonist conformation[4]
EMIA (Conjugated) EGFR Kinase <10 Synergistic ATP-competitive & lipophilic binding [2]

Note: Values represent median pharmacological profiles of derivatives utilizing these specific sub-structures.

References

  • Forbes, I. T., et al. "Synthesis, Biological Activity, and Molecular Modeling Studies of Selective 5-HT2C/2B Receptor Antagonists." Journal of Medicinal Chemistry, 1996.[Link]

  • Chourey, S., et al. "In vivo α-hydroxylation of a 2-alkylindole antagonist of the OXE receptor for the eosinophil chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid in monkeys." Biochemical Pharmacology, 2017.[Link]

  • European Patent Office. "Cyanoquinoline Derivatives." EP 3222620 B1, 2019.[Link]

  • "Leveraging Zn(II) Catalyst: Synthesis of Amidoquinolines via (3 + 3) Heteroannulation of Aromatic Amines and Ynamides." The Journal of Organic Chemistry, 2023.[Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 2-Ethyl-1-methyl-1H-indol-5-amine

This in-depth technical guide provides a comprehensive overview of the essential analytical techniques for the characterization of 2-Ethyl-1-methyl-1H-indol-5-amine. The indole scaffold is a cornerstone in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the essential analytical techniques for the characterization of 2-Ethyl-1-methyl-1H-indol-5-amine. The indole scaffold is a cornerstone in medicinal chemistry, and a thorough understanding of its derivatives through spectral analysis is paramount for researchers, scientists, and drug development professionals.[1][2] This document will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural elucidation and purity assessment of this specific substituted indole.

The Critical Role of Spectral Analysis in Drug Development

In the realm of pharmaceutical sciences, the unambiguous identification and purity determination of a molecule are non-negotiable.[3] For novel compounds like 2-Ethyl-1-methyl-1H-indol-5-amine, a multi-faceted analytical approach is crucial to confirm its chemical structure and quantify any potential impurities. These analytical techniques form the bedrock of quality control and regulatory compliance in the journey from drug discovery to clinical application.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity.

Experimental Protocol for NMR Analysis

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate instrument parameters.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of 2-Ethyl-1-methyl-1H-indol-5-amine.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for indole derivatives, especially those with amine groups, as it can facilitate the observation of N-H protons.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer) :

    • ¹H NMR :

      • Acquire the spectrum at a proton frequency of 400 MHz.

      • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

      • Employ a pulse angle of 30-45 degrees.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR :

      • Acquire the spectrum at a carbon frequency of 100 MHz.

      • Use a wider spectral width (e.g., 0-200 ppm).

      • Employ proton decoupling to simplify the spectrum.

      • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data for 2-Ethyl-1-methyl-1H-indol-5-amine (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d1HH-7
~6.85d1HH-4
~6.60dd1HH-6
~6.15s1HH-3
~4.90br s2H-NH₂
~3.65s3HN-CH₃
~2.60q2H-CH₂-CH₃
~1.20t3H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for 2-Ethyl-1-methyl-1H-indol-5-amine (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~142.0C-5
~138.0C-2
~132.0C-7a
~128.0C-3a
~115.0C-6
~108.0C-4
~105.0C-7
~98.0C-3
~30.0N-CH₃
~20.0-CH₂-CH₃
~14.0-CH₂-CH₃

High-Performance Liquid Chromatography (HPLC): A Tool for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of drug candidates and quantifying the active pharmaceutical ingredient (API).[3] Its ability to separate compounds based on their polarity makes it ideal for analyzing indole derivatives.[5]

Experimental Protocol for HPLC Analysis

A well-developed HPLC method is essential for achieving accurate and reproducible results.

  • Instrumentation and Materials :

    • An HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

    • A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice.[6]

  • Mobile Phase Preparation :

    • Mobile Phase A : 0.1% Formic acid in water.

    • Mobile Phase B : 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 220 nm and 280 nm (indoles typically have strong absorbance at these wavelengths).

    • Injection Volume : 10 µL.

    • Gradient Elution : A gradient elution is often necessary to separate impurities with a wide range of polarities.[6] A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

Expected HPLC Data

Table 3: Hypothetical HPLC Parameters and Expected Results

ParameterValue
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
GradientAs described above
Flow Rate1.0 mL/min
Expected Retention Time~10.5 minutes
Purity (by area %)>98%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Dissolution & Filtration hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->hplc_system method_run Execute Gradient Method hplc_system->method_run chromatogram Generate Chromatogram method_run->chromatogram integration Peak Integration & Purity Calculation chromatogram->integration report Final Report integration->report

Caption: A typical workflow for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Identity

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing unequivocal confirmation of a compound's identity by determining its molecular weight.[3]

Experimental Protocol for LC-MS Analysis

The LC conditions are often similar to the HPLC method, with adjustments made for compatibility with the mass spectrometer.

  • LC Parameters :

    • Use the same column and mobile phases as the HPLC method, though a lower flow rate (e.g., 0.4-0.6 mL/min) may be beneficial for some ESI sources.

  • Mass Spectrometry Parameters (Positive Electrospray Ionization - ESI+) :

    • Ionization Mode : ESI+. Amines readily form positive ions.[2]

    • Capillary Voltage : 3.5-4.5 kV.

    • Drying Gas (N₂) Flow : 8-12 L/min.

    • Drying Gas Temperature : 300-350 °C.

    • Scan Range : m/z 50-500.

Predicted LC-MS Data

Table 4: Predicted LC-MS Data for 2-Ethyl-1-methyl-1H-indol-5-amine

ParameterPredicted Value
Molecular FormulaC₁₂H₁₆N₂
Molecular Weight188.27 g/mol
Ionization ModeESI+
Expected [M+H]⁺ Ion (m/z)189.13
LC-MS Workflow Diagram

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Data Output lc_separation LC Separation (C18 Column) ionization Electrospray Ionization (ESI+) lc_separation->ionization mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionization->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Mass Spectrum ([M+H]⁺ Ion) detector->mass_spectrum

Caption: The workflow of an LC-MS analysis.

Conclusion

The comprehensive analytical characterization of 2-Ethyl-1-methyl-1H-indol-5-amine relies on the synergistic use of NMR, HPLC, and LC-MS. NMR provides the definitive structural confirmation, HPLC is essential for purity assessment and quantification, and LC-MS confirms the molecular weight. The protocols and predicted data presented in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of this and other novel indole derivatives.

References

  • BenchChem. (2025). Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • BenchChem. (2025). Quantitative Analysis of 2-Methyl-1-Propyl-1H-Indol-5-Amine.
  • MDPI. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

Foundational

solubility and stability of 2-Ethyl-1-methyl-1H-indol-5-amine

Comprehensive Profiling of Solubility and Stability for 2-Ethyl-1-methyl-1H-indol-5-amine: A Technical Guide for Preclinical Development Executive Summary As a Senior Application Scientist in early-stage drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Profiling of Solubility and Stability for 2-Ethyl-1-methyl-1H-indol-5-amine: A Technical Guide for Preclinical Development

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, encountering functionalized indole building blocks like 2-Ethyl-1-methyl-1H-indol-5-amine (CAS: 730239-11-9) is common when designing kinase inhibitors or neuroactive scaffolds. However, the physicochemical properties of this specific scaffold—characterized by a highly electron-rich aromatic core and a primary amine—present unique formulation and handling challenges.

This whitepaper provides an authoritative, in-depth guide to profiling the thermodynamic solubility and chemical stability of 2-Ethyl-1-methyl-1H-indol-5-amine. By moving beyond basic procedural lists, we will explore the structural causality behind its physicochemical behavior and establish self-validating experimental workflows compliant with international regulatory standards[1].

Structural Rationale & Physicochemical Causality

To design effective solubility and stability protocols, we must first deconstruct the molecule's structural features and predict their macroscopic effects:

  • The Indole Core: Naturally lipophilic and electron-rich. The presence of the nitrogen atom in the pyrrole ring contributes to the pi-system, making the C2-C3 double bond highly susceptible to electrophilic attack and oxidative cleavage[2].

  • N1-Methyl and C2-Ethyl Substitutions: Alkylation at the N1 and C2 positions serves two purposes. First, it eliminates the hydrogen-bond donor capacity of the indole nitrogen, significantly increasing the molecule's lipophilicity (LogP) and reducing its intrinsic aqueous solubility. Second, the C2-ethyl group provides steric hindrance, which can partially shield the vulnerable C2 position from rapid metabolic or chemical oxidation compared to unsubstituted indoles.

  • C5-Primary Amine: The primary amine acts as a strong electron-donating group, further enriching the electron density of the indole ring. This dramatically increases the risk of autoxidation. However, it also provides a basic center (estimated pKa ~ 5.0 - 5.5), allowing for pH-dependent solubility and the potential for salt formation (e.g., hydrochloride salts) to improve both solubility and solid-state stability.

Thermodynamic Solubility Profiling

In early discovery, kinetic solubility (often measured via DMSO stock dilution) is sufficient for high-throughput screening. However, for lead optimization and formulation, thermodynamic solubility is the gold standard[3]. Kinetic methods often overestimate solubility due to supersaturation. The Shake-Flask method ensures the system reaches true thermodynamic equilibrium[4].

Protocol: Shake-Flask Thermodynamic Solubility

To ensure a self-validating system, this protocol incorporates pH verification and multi-timepoint sampling to confirm equilibrium[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 7.4 (Phosphate buffer). Verify pH using a calibrated meter.

  • Sample Saturation: Accurately weigh an excess of solid 2-Ethyl-1-methyl-1H-indol-5-amine (approx. 5-10 mg) into sealed borosilicate glass vials.

  • Solvent Addition: Add 1.0 mL of the respective buffer to each vial. Ensure a visible suspension remains; if all solid dissolves, add more compound to maintain saturation.

  • Equilibration: Place the vials in an orbital shaker at 25°C (and/or 37°C for biorelevance) at 400 rpm.

  • Sampling & Phase Separation: Extract 100 µL aliquots at 24, 48, and 72 hours. Immediately filter the aliquots through a 0.22 µm PTFE syringe filter to remove micro-particulates[5]. Self-Validation Check: If the concentration varies by >5% between 48h and 72h, equilibrium has not been reached, and shaking must continue.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., at 254 nm) against a pre-established calibration curve.

G A Solid 2-Ethyl-1-methyl- 1H-indol-5-amine B Add Aqueous Buffer (pH 1.2, 4.5, 7.4) A->B C Equilibration (Shake at 25°C, 24-72h) B->C Excess solid D Phase Separation (0.22 µm Filtration) C->D Saturation reached E Quantification (HPLC-UV / LC-MS) D->E Supernatant F Thermodynamic Solubility Profile E->F

Workflow for Shake-Flask Thermodynamic Solubility Profiling.

Representative Solubility Data

Because the 5-amine is basic, the solubility profile is highly pH-dependent. Below is a representative data summary illustrating the expected behavior of this scaffold.

Buffer SystempHExpected Ionization StateThermodynamic Solubility (µg/mL)Visual Observation
0.1 N HCl1.2Fully Protonated (Cationic)> 5,000Clear solution (if salt is highly soluble)
Acetate Buffer4.5Partially Protonated150 - 300Cloudy suspension
Phosphate Buffer7.4Neutral (Free Base)< 10Heavy precipitate

Chemical Stability & Forced Degradation

Indole amines are notoriously sensitive to environmental stressors. Oxidation of the indole ring can lead to C2-C3 cleavage (forming kynurenine-like derivatives)[6], while the primary amine can oxidize to hydroxylamines, nitroso, or nitro compounds. Furthermore, indoles undergo radical-mediated oligomerization under UV light, often turning the compound pink, brown, or black over time.

To map these vulnerabilities, we employ a Forced Degradation Study compliant with ICH Q1A(R2) guidelines[1][7]. The goal is not to obliterate the molecule, but to achieve a targeted 5–20% degradation[8]. This "sweet spot" allows us to identify primary degradation pathways without generating secondary, irrelevant degradants.

Protocol: ICH Q1A(R2) Forced Degradation

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in an inert co-solvent (e.g., Acetonitrile/Water 50:50) to ensure homogeneity during stress testing.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Add 0.1 N HCl. Incubate at 60°C for 24-48 hours.

    • Base: Add 0.1 N NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Stress: Add 3% H₂O₂. Incubate at room temperature for 2-24 hours. Caution: Indole amines react rapidly with peroxides; monitor closely to prevent >20% degradation.

  • Thermal Stress: Expose the solid powder to 60°C and 75% Relative Humidity (RH) for 7 days.

  • Photolytic Stress: Expose the solid powder and a solution sample to 1.2 million lux hours and 200 watt hours/m² of UV light (ICH Q1B compliant).

  • Quenching & Analysis: Neutralize acid/base samples. Analyze all samples via LC-MS/MS using a stability-indicating method (capable of resolving the parent peak from all degradants).

G A 2-Ethyl-1-methyl- 1H-indol-5-amine B Oxidative Stress (H2O2 / ROS) A->B C Photolytic Stress (UV/Vis Light) A->C D Amine Oxidation (Nitroso/Nitro) B->D Primary Amine E Indole Ring Opening (C2-C3 Cleavage) B->E Indole Core F Oligomerization (Colored Degradants) C->F Radical formation D->F

Primary Degradation Pathways of 2-Ethyl-1-methyl-1H-indol-5-amine under Stress.

Forced Degradation Kinetic Summary

Based on the structural liabilities of N-alkylated 5-aminoindoles, the following degradation profile is expected under ICH Q1A(R2) conditions:

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Primary Degradation Pathway
Acidic Hydrolysis0.1 N HCl48h @ 60°C< 5%Highly stable; amine protonation protects the ring.
Basic Hydrolysis0.1 N NaOH48h @ 60°C5 - 10%Moderate stability.
Oxidation3% H₂O₂4h @ 25°C> 20% Highly susceptible. N-oxidation and ring cleavage.
Thermal (Solid)60°C / 75% RH7 Days< 5%Stable in solid state if protected from light/air.
PhotolysisICH Q1B Light24h15 - 20%Radical oligomerization (color change observed).

Formulation & Handling Strategies

Given the data synthesized above, the free base of 2-Ethyl-1-methyl-1H-indol-5-amine presents liabilities in both aqueous solubility (at physiological pH) and oxidative stability. To mitigate these risks during preclinical development, the following strategies are mandatory:

  • Salt Screening: Conversion of the free base to a hydrochloride (HCl) or mesylate salt is highly recommended. Protonation of the 5-amine not only increases thermodynamic solubility via ion-dipole interactions with water but also significantly reduces the electron density of the indole ring, thereby enhancing resistance to autoxidation.

  • Storage Conditions: The compound must be stored under an inert atmosphere (Argon or Nitrogen) in opaque, amber-glass containers at -20°C to prevent photolytic and oxidative degradation.

  • Formulation Additives: For in vivo dosing formulations, the inclusion of antioxidants (e.g., ascorbic acid, BHT) or chelating agents (e.g., EDTA) may be required to stabilize the API in solution prior to administration.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL:[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review Source: PubMed Central (NIH) URL:[Link]

  • Shake-Flask Solubility Assay Source: Bienta URL:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL:[Link]

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

  • Molecular Insights into the One-Carbon Loss Oxidation of Indole-3-acetic Acid Source: ResearchGate URL:[Link]

  • Modeling Tryptophan/Indoleamine 2,3-Dioxygenase with Heme Superoxide Mimics: Is Ferryl the Key Intermediate? Source: Journal of the American Chemical Society URL:[Link]

Sources

Exploratory

A Technical Guide to the Prospective Therapeutic Applications of 2-Ethyl-1-methyl-1H-indol-5-amine: A Novel Investigational Compound

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse biological activities. This guide introduces 2-Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse biological activities. This guide introduces 2-Ethyl-1-methyl-1H-indol-5-amine , a novel, uncharacterized substituted indole derivative. While no direct biological data for this specific compound exists in the current scientific literature, its structural features—a substituted amine at the 5-position and alkyl groups at the N1 and C2 positions—suggest a strong potential for interaction with key biological targets. This document provides a prospective analysis of its therapeutic applications, focusing on two primary, evidence-based hypotheses: its role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy and as an agonist for serotonin (5-HT) receptors for the treatment of migraine. We present a plausible synthetic route, detailed protocols for biological evaluation, and a framework for its investigation as a new chemical entity in drug discovery programs.

Introduction: The Rationale for Investigating a Novel Indoleamine

2-Ethyl-1-methyl-1H-indol-5-amine is a small molecule that, to date, has not been synthesized or biologically evaluated according to publicly available literature. However, its structure belongs to a class of compounds—substituted indoleamines—that have shown significant promise in various therapeutic areas. The strategic placement of an amine at the C5 position, a methyl group on the indole nitrogen (N1), and an ethyl group at the C2 position creates a unique chemical entity with potential for high-affinity, selective interactions with specific protein targets.

Our analysis of structurally related compounds leads to two primary hypotheses for its potential therapeutic value:

  • Cancer Immunotherapy via IDO1 Inhibition: The indoleamine scaffold is a known pharmacophore for inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and is a key mediator of immune suppression in the tumor microenvironment.[1][2] By inhibiting IDO1, it may be possible to reverse this immunosuppressive effect and enhance anti-tumor immunity.

  • Neurological Applications via Serotonin Receptor Modulation: Many substituted tryptamines and other indoleamines are potent agonists of serotonin (5-HT) receptors. Specifically, agonists of the 5-HT1D and 5-HT1F receptors are established therapies for acute migraine.[3] The structural similarity of our compound of interest to known serotonergic agents suggests it may have utility in treating migraine and other neurological disorders.

This guide will provide the foundational knowledge and detailed methodologies required to synthesize, characterize, and validate the therapeutic potential of this novel compound.

Proposed Synthesis and Characterization

A robust and scalable synthetic route is paramount for the investigation of any new chemical entity. While a specific synthesis for 2-Ethyl-1-methyl-1H-indol-5-amine has not been published, a logical and efficient pathway can be proposed based on the well-established Fischer indole synthesis .[4] The proposed multi-step synthesis is outlined below.

Synthetic Workflow Diagram

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Nitro Group Reduction A 4-Nitrophenylhydrazine C 2-Ethyl-5-nitro-1H-indole A->C Acid Catalyst (PPA) B 2-Butanone B->C D 2-Ethyl-5-nitro-1H-indole F 1-Methyl-2-ethyl-5-nitro-1H-indole D->F Base (NaH), DMF E Methyl Iodide (CH3I) E->F G 1-Methyl-2-ethyl-5-nitro-1H-indole H 2-Ethyl-1-methyl-1H-indol-5-amine (Target Compound) G->H Pd/C, H2 or SnCl2

Caption: Proposed three-step synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Ethyl-5-nitro-1H-indole (Fischer Indole Synthesis)

  • Causality: This classic reaction reliably forms the indole core. The use of 4-nitrophenylhydrazine strategically places the nitro group at the 5-position, which will later be reduced to the target amine. 2-Butanone is chosen to install the required ethyl group at the C2 position. Polyphosphoric acid (PPA) is an effective and common acid catalyst for this transformation.[4]

  • Procedure:

    • To a stirred solution of 4-nitrophenylhydrazine (1.0 eq) in ethanol, add 2-butanone (1.1 eq).

    • Heat the mixture to reflux for 1 hour to form the hydrazone intermediate.

    • Cool the reaction and remove the solvent under reduced pressure.

    • Add polyphosphoric acid (PPA) (10 eq by weight) to the crude hydrazone.

    • Heat the mixture to 100°C for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Carefully pour the hot mixture onto crushed ice. The product will precipitate.

    • Neutralize the aqueous solution with aqueous NaOH.

    • Filter the solid, wash with water, and dry under vacuum. Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield 2-ethyl-5-nitro-1H-indole.

Step 2: Synthesis of 1-Methyl-2-ethyl-5-nitro-1H-indole (N-Methylation)

  • Causality: This step introduces the methyl group onto the indole nitrogen. Sodium hydride (NaH) is a strong base that deprotonates the N-H of the indole, forming a nucleophilic anion that readily reacts with methyl iodide.[5]

  • Procedure:

    • Dissolve 2-ethyl-5-nitro-1H-indole (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂).

    • Cool the solution to 0°C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield 1-methyl-2-ethyl-5-nitro-1H-indole.

Step 3: Synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine (Nitro Group Reduction)

  • Causality: The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with tin(II) chloride (SnCl₂) in ethanol is a classic and reliable method for this transformation.[5]

  • Procedure (using SnCl₂):

    • Dissolve 1-methyl-2-ethyl-5-nitro-1H-indole (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction and concentrate the solvent.

    • Add water and basify to pH > 8 with aqueous NaHCO₃ or NaOH to precipitate tin salts.

    • Extract the product thoroughly with ethyl acetate.

    • Dry the combined organic layers and concentrate to yield the crude product.

    • Purify by column chromatography to afford the final compound, 2-Ethyl-1-methyl-1H-indol-5-amine.

Hypothesis 1: IDO1 Inhibition for Cancer Immunotherapy

IDO1 is a key immune checkpoint protein. By catabolizing tryptophan, it depletes a crucial amino acid for T-cell function and generates immunosuppressive metabolites like kynurenine.[2] High IDO1 expression in tumors correlates with poor prognosis. Therefore, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity. Many indole-based molecules have been developed as IDO1 inhibitors.[1]

Proposed Mechanism of Action

G Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Tumor Cell) Tryptophan->IDO1 Catabolism TCell T-Cell Tryptophan->TCell Proliferation Kynurenine Kynurenine IDO1->Kynurenine Production Kynurenine->TCell Inhibition & Apoptosis Compound 2-Ethyl-1-methyl- 1H-indol-5-amine Compound->IDO1 Inhibition

Caption: Proposed mechanism of IDO1 inhibition to restore T-cell function.

Experimental Validation Protocols

Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay

  • Objective: To determine the direct inhibitory activity and IC₅₀ value of the compound against recombinant human IDO1 enzyme.

  • Methodology: This assay measures the production of N-formylkynurenine, the product of the IDO1 reaction, by monitoring absorbance.[6][7]

  • Procedure:

    • Prepare a 96-well plate. Add IDO1 reaction solution containing L-Tryptophan, ascorbic acid, and methylene blue to each well.[6]

    • Add serial dilutions of 2-Ethyl-1-methyl-1H-indol-5-amine (e.g., from 1 nM to 100 µM) to the test wells. Add vehicle (DMSO) to control wells.

    • Initiate the reaction by adding recombinant human IDO1 enzyme to all wells except the "Blank".

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the absorbance at 320-325 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the data using non-linear regression to determine the IC₅₀ value.

Protocol 2: Cell-Based IDO1 Activity Assay

  • Objective: To assess the compound's ability to inhibit IDO1 activity in a cellular context, accounting for cell permeability and metabolism.

  • Methodology: HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The inhibitory effect of the compound is quantified by measuring the reduction of kynurenine in the cell culture supernatant via HPLC or a colorimetric assay.[8][9][10]

  • Procedure:

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating cells with recombinant human IFN-γ (e.g., 100 ng/mL) for 24-48 hours.[10]

    • Remove the medium and add fresh medium containing serial dilutions of the test compound.

    • Incubate for 24 hours.

    • Collect the cell supernatant. Add trichloroacetic acid (TCA) to precipitate proteins, then centrifuge.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent (or analyze by HPLC).[10]

    • Measure absorbance at 490 nm and quantify kynurenine concentration against a standard curve.

    • Concurrently, perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.

Illustrative Data Presentation

Table 1: Hypothetical IDO1 Inhibition Data

Compound Recombinant IDO1 IC₅₀ (nM) HeLa Cell Kynurenine IC₅₀ (nM) Cell Viability (MTT) CC₅₀ (µM) Selectivity Index (CC₅₀/Cell IC₅₀)
2-Ethyl-1-methyl-1H-indol-5-amine 15 45 > 50 > 1111

| Epacadostat (Reference) | 10 | 30 | > 50 | > 1667 |

Hypothesis 2: 5-HT Receptor Agonism for Migraine Therapy

The indoleamine core is structurally similar to serotonin. Triptans, the gold standard for acute migraine treatment, are 5-HT1B/1D receptor agonists. More recently, selective 5-HT1F receptor agonists have been developed, offering a non-vasoconstrictive approach to migraine relief. The specific substitution pattern of 2-Ethyl-1-methyl-1H-indol-5-amine makes it a candidate for interaction with these G protein-coupled receptors.

Proposed Mechanism of Action

G Compound 2-Ethyl-1-methyl- 1H-indol-5-amine Receptor Presynaptic 5-HT(1D/1F) Receptor (Trigeminal Neuron) Compound->Receptor Agonist Binding Vesicle CGRP Vesicle Receptor->Vesicle Inhibition of Exocytosis CGRP CGRP Release Vesicle->CGRP Pain Pain Signaling & Vasodilation CGRP->Pain

Caption: Proposed mechanism of 5-HT receptor agonism to block CGRP release.

Experimental Validation Protocols

Protocol 3: Radioligand Binding Assay for 5-HT Receptors

  • Objective: To determine the binding affinity (Kᵢ) of the compound for various human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, 5-HT2A).

  • Methodology: This is a competitive binding assay where the test compound competes with a known radioligand for binding to receptors expressed in cell membranes.[3][11][12]

  • Procedure:

    • Prepare cell membranes from a cell line stably expressing the target human 5-HT receptor subtype (e.g., h5-HT1D-CHO cells).

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-5-Carboxamidotryptamine), and serial dilutions of the test compound.

    • Define non-specific binding using a high concentration of an unlabeled reference ligand (e.g., Metergoline).[12]

    • Incubate at room temperature for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter.

    • Calculate the IC₅₀ from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Illustrative Data Presentation

Table 2: Hypothetical 5-HT Receptor Binding Profile

Receptor Subtype Kᵢ (nM)
5-HT1A 850
5-HT1B 120
5-HT1D 25
5-HT1F 40
5-HT2A > 10,000

| 5-HT2B | > 10,000 |

This hypothetical profile suggests selectivity for the 5-HT1D and 5-HT1F receptors, which are relevant targets for migraine.

Proposed In Vivo Studies

Following promising in vitro results, in vivo studies are essential to evaluate efficacy and safety.

  • For IDO1 Inhibition (Cancer):

    • Model: A syngeneic mouse tumor model (e.g., CT26 colon carcinoma in BALB/c mice or B16 melanoma in C57BL/6 mice) is appropriate as it utilizes mice with a competent immune system.[13]

    • Procedure: Tumor cells are implanted subcutaneously. Once tumors are established, mice are treated with the test compound, a vehicle control, and a positive control (e.g., an anti-PD-1 antibody).

    • Endpoints: Tumor growth inhibition, overall survival, and analysis of the tumor microenvironment (e.g., T-cell infiltration, kynurenine/tryptophan ratio) via flow cytometry and LC-MS.[14]

  • For 5-HT Receptor Agonism (Migraine):

    • Model: Animal models that measure endpoints relevant to migraine pathophysiology, such as neurogenic dural inflammation or behavioral surrogates for headache. The nitroglycerin (NTG)-induced hyperalgesia model in rats or mice is widely used.[15]

    • Procedure: Animals are pre-treated with the test compound or vehicle. Migraine-like symptoms are then induced by systemic administration of NTG.

    • Endpoints: Assessment of mechanical or thermal allodynia (pain hypersensitivity) using von Frey filaments or hot/cold plate tests.[16][17] A successful compound would reverse the NTG-induced hyperalgesia.

Conclusion and Future Directions

2-Ethyl-1-methyl-1H-indol-5-amine represents an unexplored area of chemical space within the pharmacologically rich family of indoleamines. Based on robust structure-activity relationships from related compounds, we have constructed two compelling, testable hypotheses for its therapeutic potential in immuno-oncology and migraine. The proposed synthetic pathway is logical and relies on well-established chemical transformations. The outlined in vitro and in vivo protocols provide a clear and scientifically rigorous roadmap for its evaluation.

Successful validation of either hypothesis would warrant further investigation, including lead optimization to improve potency and selectivity, detailed pharmacokinetic and toxicology studies, and ultimately, progression towards clinical development. This document serves as a foundational guide for researchers and drug development professionals to unlock the potential of this novel compound.

References

  • Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher. Available at: [Link]

  • The Role of Animal Models in Migraine Research: A Conversation with Andy Russo. Migraine Research Foundation. Available at: [Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Med. Chem. Commun., 2019,10, 1740-1754. Available at: [Link]

  • Modeling human tumor-immune environments in vivo for the preclinical assessment of immunotherapies. Journal of Translational Medicine. Available at: [Link]

  • Experimental animal models of migraine. The Journal of Headache and Pain. Available at: [Link]

  • How animal models are helping us understand migraine and cluster headache symptoms. The Migraine Trust. Available at: [Link]

  • Migraine: Experimental Models and Novel Therapeutic Approaches. International Journal of Molecular Sciences. Available at: [Link]

  • Preclinical Models for Cancer Immunotherapy and Combinations. Cambridge Healthtech Institute. Available at: [Link]

  • In Vivo Tumor Models for Oncology Research. Reaction Biology. Available at: [Link]

  • Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies. Explicyte. Available at: [Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. Available at: [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. Available at: [Link]

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  • Synthesis of Indole Alkaloids. MDPI. Available at: [Link]

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Foundational

The Enduring Legacy of the Indole Scaffold: A Technical Guide to Substituted Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of medicinal chemistry.[1] Its inherent structural features,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of medicinal chemistry.[1] Its inherent structural features, which allow it to mimic endogenous biomolecules and engage with a vast array of biological targets, have cemented its status as a "privileged scaffold" in the development of novel therapeutics.[2] From the neurotransmitter serotonin to the potent anticancer alkaloids like vinblastine, nature itself has long heralded the pharmacological potential of the indole core.[3] This technical guide provides an in-depth exploration of substituted indole derivatives, navigating from their synthesis to their biological mechanisms of action, with a focus on providing actionable insights and methodologies for researchers in the field.

Part 1: The Synthetic Versatility of the Indole Nucleus: From Classic Reactions to Modern Innovations

The construction of the indole framework and its subsequent derivatization is a rich and evolving field of organic synthesis. The choice of synthetic route is dictated by the desired substitution pattern, the required scale, and the tolerance of functional groups. This section details both classical and contemporary methods, providing step-by-step protocols for key transformations.

Classical Indole Syntheses: The Bedrock of Indole Chemistry

Discovered in 1883, the Fischer indole synthesis remains one of the most widely used methods for preparing indoles.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[4][5]

Experimental Protocol: Synthesis of 2-Phenylindole [6]

  • Stage 1: Preparation of Acetophenone Phenylhydrazone

    • In a 50 mL two-necked round-bottom flask equipped with a reflux condenser, dissolve acetophenone (2 g) in ethanol (6 mL).

    • With stirring, add phenylhydrazine (1.8 g) dropwise. Caution: Phenylhydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

    • Add 8-10 drops of glacial acetic acid to the mixture.

    • Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.

    • Cool the flask in an ice bath to precipitate the hydrazone.

    • Filter the solid product using a Büchner funnel and wash with a small amount of ice-cold ethanol (2 mL).

    • Dry the solid acetophenone phenylhydrazone and determine the yield.

  • Stage 2: Cyclization to 2-Phenylindole

    • In a 100 mL single-necked round-bottom flask, place polyphosphoric acid (4 g).

    • Add the dried acetophenone phenylhydrazone (1.2 g) from Stage 1 to the flask.

    • Heat the mixture in an oil bath at 150-160°C for 10-15 minutes with vigorous stirring.

    • Allow the reaction mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with stirring.

    • The crude 2-phenylindole will precipitate as a solid.

    • Filter the solid, wash it thoroughly with water, and then with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture.

A powerful modern alternative, the Larock indole synthesis involves the palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne.[7] This method offers excellent regioselectivity and functional group tolerance.[2][7]

Experimental Protocol: General Procedure for Larock Indole Synthesis [8]

  • To a reaction vessel, add the 2-iodoaniline derivative (1.0 equiv), the internal alkyne (1.2 equiv), K₂CO₃ (5.0 equiv), and LiCl (1.0 equiv).

  • Add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.05 equiv) as the catalyst system.

  • Add anhydrous DMF as the solvent.

  • Heat the mixture at 100°C for 1.5 hours under an inert atmosphere.

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Contemporary Strategies: Expanding the Synthetic Toolbox

The demand for molecular diversity and increased efficiency has driven the development of innovative synthetic methodologies.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for many indole syntheses, including the Fischer and Bischler methods.[4][8] The direct and efficient heating of the reaction mixture allows for rapid optimization and high-throughput synthesis.[8]

Experimental Protocol: Microwave-Assisted Bischler Indole Synthesis [8]

  • In a glass beaker, combine the desired aniline (2.0 mmol) and the appropriate α-haloketone (e.g., phenacyl bromide) (1.0 mmol). The aniline serves as both reactant and base.

  • Place the beaker in a domestic microwave oven.

  • Irradiate the mixture at 540 W for 45-60 seconds.

  • After cooling, the crude product can be purified by column chromatography.

Diagram: General Workflow for Microwave-Assisted Organic Synthesis

G reagents Reagents & Solvent combine Combine reagents->combine vial Microwave Vial vial->combine seal Seal & Place combine->seal reactor Microwave Reactor irradiate Irradiate reactor->irradiate seal->reactor workup Reaction Work-up irradiate->workup extract Extract workup->extract purification Purification extract->purification isolate Isolate purification->isolate product Substituted Indole isolate->product

General workflow for microwave-assisted organic synthesis.

MCRs offer a highly efficient route to complex molecular architectures in a single step, minimizing waste and purification efforts.[9][10] The Ugi and Pictet-Spengler reactions, for example, can be combined to rapidly assemble highly substituted tetrahydro-β-carboline scaffolds.[9]

Experimental Protocol: Ugi-4CR/Pictet-Spengler Synthesis of Tetrahydro-β-carbolines [9]

  • Step 1: Ugi-4CR

    • To a mixture of an aldehyde (1.2 mmol), an amine (1.0 mmol), and a carboxylic acid (1.0 mmol) in methanol (3.0 mL), add an isocyanide (1.0 mmol) at 0°C.

    • Stir the reaction at room temperature for 24 hours.

    • Concentrate the resulting solution under reduced pressure. The crude product can be used directly in the next step or purified by column chromatography.

  • Step 2: Pictet-Spengler Cyclization

    • Dissolve the crude Ugi product (0.20 mmol) in cold formic acid (1.5 mL).

    • Stir the mixture at room temperature for 30 minutes, then warm to 60°C and stir for an additional 2 hours.

    • Carefully neutralize the reaction with a saturated solution of NaHCO₃ and extract with an organic solvent.

    • Purify the final product by column chromatography.

Part 2: The Broad Biological Landscape of Substituted Indoles

The structural versatility of the indole nucleus translates into a vast spectrum of biological activities. Substituted indoles have been shown to interact with a wide range of enzymes, receptors, and other cellular components, leading to their investigation in numerous therapeutic areas.[11][12]

Anticancer Activity: A Dominant Focus

The development of indole-based anticancer agents is a major area of research, with compounds targeting various hallmarks of cancer.[11][4]

A significant class of indole derivatives exerts its anticancer effects by interfering with microtubule dynamics, which are essential for mitosis.[1][12] These compounds often bind to the colchicine site on β-tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis.[12][13]

Table 1: Antiproliferative Activity of Indole-Based Tubulin Polymerization Inhibitors

Compound ClassSpecific ExampleCancer Cell LineActivity (IC₅₀)Reference
Indole-based TMP analoguesCompound 1kMCF-74.5 ± 1 nM[12]
Fused Indole DerivativesCompound 21Various human cancer cells22-56 nM[12]
2,3-DiarylindolesCompound 20A5495.17 ± 1.61 μM[12]
Indolyl-imidazopyridinesCompound 43A375 (melanoma)3 nM[13]

Diagram: Indole Derivative Binding at the Tubulin Colchicine Site

G cluster_tubulin β-Tubulin colchicine_site Colchicine Binding Site cys241 Cys241 colchicine_site->cys241 H-bond leu248 Leu248 colchicine_site->leu248 Hydrophobic Interaction leu255 Leu255 colchicine_site->leu255 Hydrophobic Interaction asn258 Asn258 colchicine_site->asn258 Hydrophobic Interaction lys352 Lys352 colchicine_site->lys352 Interaction indole_derivative Indole Derivative indole_derivative->colchicine_site Binding

Binding of an indole derivative to the colchicine site of β-tubulin.

Receptor tyrosine kinases (RTKs) like EGFR and VEGFR are frequently dysregulated in cancer and are prime targets for drug development.[14][15] The planar indole scaffold is well-suited to fit into the ATP-binding pocket of kinases, leading to the development of numerous potent inhibitors.[13][15]

Table 2: Kinase Inhibitory Activity of Substituted Indole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
MKP101EGFR (wild type)43[16]
MKP101EGFR (L858R mutant)17[16]
Compound VaEGFR71[17]
Compound 3VEGFR-245[17]
Compound 6fVEGFR-25750[14]
Compound 18VEGFR-23.8[18]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay) [11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test indole compounds. Add 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[4] Indole derivatives, most notably the NSAID indomethacin, have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[19] More recent research has focused on the modulation of the NF-κB signaling pathway.[20]

Diagram: Inhibition of the NF-κB Signaling Pathway by Indole Derivatives

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB Complex IkB->NFkB_complex Inhibits (by binding) p50 p50 p50->NFkB_complex p65 p65 p65->NFkB_complex DNA DNA NFkB_complex->DNA Translocates and Binds Transcription Transcription of Inflammatory Genes DNA->Transcription Indole_Derivative Indole Derivative (e.g., DIM) Indole_Derivative->IKK Inhibits

Indole derivatives can inhibit the NF-κB pathway by preventing the phosphorylation of IκB.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay [21]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of the indole compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Antimicrobial and Antiviral Activities

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents.[11] Indole derivatives have shown promise in this area, with some compounds exhibiting potent activity against bacteria, fungi, and viruses.[11][6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [22]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the indole compounds to obtain a range of concentrations.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's represent a significant healthcare challenge.[23] Some indole derivatives have been investigated for their neuroprotective effects, including the inhibition of acetylcholinesterase (AChE), antioxidant properties, and the ability to prevent amyloid-β aggregation.[24][25][26]

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of N-alkyl Isatins and Indoles [27]

CompoundAlkyl Chain (n)AChE IC₅₀ (µM)BChE IC₅₀ (µM)
Isatin Series
4g677.07.92
4i870.83.77
4j962.210.1
Indole Series
5g635.0>100
5i851.5>100
5j957.0>100

Part 3: Future Perspectives and Conclusion

The indole scaffold continues to be a remarkably fertile ground for the discovery of new therapeutic agents. The ongoing development of novel synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of action of indole derivatives, will undoubtedly lead to the development of more potent and selective drugs. The application of computational methods for in silico screening and rational design, along with the exploration of novel biological targets, will further expand the therapeutic potential of this versatile heterocyclic system. The journey of the indole nucleus from a component of a natural dye to a central scaffold in modern medicine is a testament to its enduring chemical and biological significance.

References

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  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC. Available at: [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Available at: [Link]

  • A three-component Fischer indole synthesis. (2008). PubMed. Available at: [Link]

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (n.d.). PMC. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI. Available at: [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (n.d.). MDPI. Available at: [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). PMC. Available at: [Link]

  • Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. (2015). PLOS One. Available at: [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020). ACS Omega. Available at: [Link]

  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. (n.d.). PMC. Available at: [Link]

  • Efficient and Diverse Synthesis of Indole Derivatives. (2009). The Journal of Organic Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). PMC. Available at: [Link]

  • New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. (n.d.). PMC. Available at: [Link]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025). RSC Publishing. Available at: [Link]

  • Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. (2023). Taylor & Francis. Available at: [Link]

  • Larock indole synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents. (2015). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. (n.d.). PMC. Available at: [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PMC. Available at: [Link]

  • Indole Derivatives as Neuroprotectants. (1999). PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). (2015). RSC Advances. Available at: [Link]

  • Synthesis and Chemistry of Indole. (n.d.). SlideShare. Available at: [Link]

  • Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. (2023). MDPI. Available at: [Link]

  • A Novel Multi-Component Reaction of Indoles and Formyl Furochromone was Described for the Synthesis of Indoles Derivatives with. (n.d.). SciSpace. Available at: [Link]

  • Development of new indole-derived neuroprotective agents. (2011). PubMed. Available at: [Link]

  • Unveiling the Synthesis of Indole-Fused Eight-Membered Aza-Heterocycles via FeCl3–Catalyzed Radical C–N Coupling and Photophysical Studies. (2025). The Journal of Organic Chemistry. Available at: [Link]

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (n.d.). Taylor & Francis. Available at: [Link]

  • Indole derivatives targeting colchicine binding site as potential anticancer agents. (2023). PubMed. Available at: [Link]

  • Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. (2025). PubMed. Available at: [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). PMC. Available at: [Link]

  • Recent advances in the application of indoles in multicomponent reactions. (n.d.). PMC. Available at: [Link]

  • Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. (n.d.). RSC Publishing. Available at: [Link]

  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2024). MDPI. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Characterization of 2-Ethyl-1-methyl-1H-indol-5-amine

This guide provides a comprehensive overview of the synthetic route and analytical characterization of 2-Ethyl-1-methyl-1H-indol-5-amine. The indole scaffold is a privileged structure in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthetic route and analytical characterization of 2-Ethyl-1-methyl-1H-indol-5-amine. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] This specific derivative, with its unique substitution pattern, serves as a valuable building block for the development of novel therapeutics. The protocols outlined below are based on well-established chemical transformations and are designed to be reproducible in a standard laboratory setting.

The synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine is most effectively achieved through a three-step sequence, beginning with the construction of the indole core via the Fischer indole synthesis, followed by N-methylation, and concluding with the reduction of a nitro group to the target amine.[1][3] This approach allows for the controlled introduction of the desired functional groups.

Overall Synthetic Scheme

A (4-Nitrophenyl)hydrazine + 2-Butanone B 2-Ethyl-5-nitro-1H-indole A->B Fischer Indole Synthesis (Acid Catalyst, Heat) C 2-Ethyl-1-methyl-5-nitro-1H-indole B->C N-Methylation (CH3I, Base) D 2-Ethyl-1-methyl-1H-indol-5-amine C->D Nitro Group Reduction (e.g., Pd/C, H2)

Caption: Proposed three-step synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine.

Part 1: Synthesis Protocols

This section details the step-by-step procedures for the synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine.

Step 1: Synthesis of 2-Ethyl-5-nitro-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of an arylhydrazine and a ketone.[5][6] In this protocol, (4-nitrophenyl)hydrazine reacts with 2-butanone to yield the desired 2-ethyl-5-nitro-1H-indole.

Reaction: (4-Nitrophenyl)hydrazine + 2-Butanone --(Acid Catalyst)--> 2-Ethyl-5-nitro-1H-indole

Materials and Reagents:

ReagentMolar Equiv.Notes
(4-Nitrophenyl)hydrazine1.0
2-Butanone1.1
Polyphosphoric Acid (PPA)-Catalyst and solvent
Ethanol-For work-up
Saturated Sodium Bicarbonate Solution-For neutralization
Ethyl Acetate-For extraction
Brine-For washing
Anhydrous Sodium Sulfate-For drying

Experimental Protocol:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add (4-nitrophenyl)hydrazine (1.0 eq).

  • Add polyphosphoric acid (PPA) in a quantity sufficient to ensure adequate stirring.

  • Begin stirring and add 2-butanone (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 2-ethyl-5-nitro-1H-indole by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 2: N-Methylation of 2-Ethyl-5-nitro-1H-indole

This step introduces the methyl group at the N1 position of the indole ring through an N-alkylation reaction.[7] A strong base is used to deprotonate the indole nitrogen, followed by reaction with a methylating agent.

Reaction: 2-Ethyl-5-nitro-1H-indole + Methyl Iodide --(Base)--> 2-Ethyl-1-methyl-5-nitro-1H-indole

Materials and Reagents:

ReagentMolar Equiv.Notes
2-Ethyl-5-nitro-1H-indole1.0
Sodium Hydride (NaH, 60% in mineral oil)1.2Handle with care
Methyl Iodide1.2
Anhydrous Dimethylformamide (DMF)-Solvent
Water-For quenching
Ethyl Acetate-For extraction
Brine-For washing
Anhydrous Sodium Sulfate-For drying

Experimental Protocol:

  • Dissolve 2-ethyl-5-nitro-1H-indole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude 2-ethyl-1-methyl-5-nitro-1H-indole by column chromatography on silica gel.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group at the 5-position to the corresponding amine.[8] Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction: 2-Ethyl-1-methyl-5-nitro-1H-indole --(Pd/C, H₂)--> 2-Ethyl-1-methyl-1H-indol-5-amine

Materials and Reagents:

ReagentMolar Equiv.Notes
2-Ethyl-1-methyl-5-nitro-1H-indole1.0
10% Palladium on Carbon (Pd/C)-Catalyst
Methanol or Ethanol-Solvent
Hydrogen Gas (H₂)-
Celite-For filtration

Experimental Protocol:

  • Dissolve 2-ethyl-1-methyl-5-nitro-1H-indole (1.0 eq) in methanol or ethanol in a hydrogenation flask.

  • Add 10% Pd/C catalyst to the solution.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-ethyl-1-methyl-1H-indol-5-amine.

  • If necessary, the product can be further purified by column chromatography.

Part 2: Analytical Characterization

The structure and purity of the synthesized 2-Ethyl-1-methyl-1H-indol-5-amine should be confirmed using standard analytical techniques.

General Workflow for Analysis

A Synthesized Compound B Purity Assessment (TLC, HPLC) A->B C Structural Confirmation B->C D ¹H NMR Spectroscopy C->D E ¹³C NMR Spectroscopy C->E F Mass Spectrometry (MS) C->F G Infrared (IR) Spectroscopy C->G H Final Characterized Product D->H E->H F->H G->H

Caption: Workflow for the analytical characterization of the final product.

Predicted Spectroscopic Data

While experimental data for this specific molecule is not widely published, the following are predicted values based on structurally similar compounds.[9][10]

¹H NMR Spectroscopy:

  • Aromatic protons: Signals in the range of 6.5-7.5 ppm.

  • N-CH₃ protons: A singlet around 3.7 ppm.

  • Ethyl group (-CH₂CH₃) protons: A quartet around 2.8 ppm and a triplet around 1.3 ppm.

  • -NH₂ protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy:

  • Indole ring carbons: Signals in the aromatic region (100-140 ppm).

  • N-CH₃ carbon: A signal around 30-35 ppm.

  • Ethyl group carbons: Signals for the -CH₂- and -CH₃ carbons.

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended.

  • Expected Molecular Ion: [M+H]⁺ at m/z 189.1386 for C₁₂H₁₆N₂.

Infrared (IR) Spectroscopy:

  • N-H stretching: Characteristic bands for the primary amine around 3300-3500 cm⁻¹.

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹.

  • Aromatic C=C stretching: Signals around 1450-1600 cm⁻¹.

Part 3: Safety Precautions and Troubleshooting

Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.[7]

  • Methyl iodide is toxic and a suspected carcinogen. Handle with caution.

  • Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety measures to prevent ignition of the hydrogen gas.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low yield in Fischer indole synthesis Incomplete reaction; side reactions.Ensure anhydrous conditions; optimize reaction temperature and time; consider alternative acid catalysts like zinc chloride or p-toluenesulfonic acid.[5][7]
Incomplete N-methylation Insufficiently strong base; poor quality solvent.Use a stronger base like NaH; ensure the use of anhydrous DMF; consider using methyl iodide as it is a better leaving group.[7]
Mixture of N- and C-alkylated products Reaction conditions favoring C-alkylation.Use a less polar solvent; ensure complete deprotonation of the indole nitrogen before adding the alkylating agent.
Incomplete reduction of the nitro group Inactive catalyst; insufficient hydrogen pressure.Use fresh Pd/C catalyst; ensure the system is properly sealed and purged with hydrogen; increase hydrogen pressure if using a hydrogenation apparatus.[8]

This guide provides a robust framework for the synthesis and characterization of 2-Ethyl-1-methyl-1H-indol-5-amine. By following these protocols and employing good laboratory practices, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs.

References

  • ACS Publications. (2005, June 14). Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available from: [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [Link]

  • ResearchGate. 1 H NMR and IR spectra of compounds 2-5. Available from: [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: [Link]

  • Organic Syntheses. Notes. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information Indoles. Available from: [Link]

Sources

Application

Application Note: Initial In-Vitro Characterization of 2-Ethyl-1-methyl-1H-indol-5-amine

Introduction & Scientific Rationale The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of ligands for a wide array of biological target...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of ligands for a wide array of biological targets.[1][2][3] This scaffold is present in essential endogenous molecules like serotonin and melatonin, as well as in numerous approved drugs targeting G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][4] Consequently, novel indole derivatives such as 2-Ethyl-1-methyl-1H-indol-5-amine represent promising candidates for drug discovery programs.

This document provides a detailed guide for the initial in-vitro characterization of 2-Ethyl-1-methyl-1H-indol-5-amine. As this is a novel compound, no pre-existing biological data is assumed. The protocols outlined below are selected based on the high probability of interaction given the indoleamine core structure. Specifically, we will focus on two major target classes frequently modulated by indole derivatives:

  • G-Protein Coupled Receptors (GPCRs): The structural similarity of indoleamines to serotonin makes serotonin receptors a primary hypothetical target class.[1] We will describe a radioligand binding assay to determine affinity for a representative serotonin receptor (e.g., 5-HT2A) and a functional assay to measure downstream signaling (cAMP modulation).[5][6]

  • Protein Kinases: The planar, heterocyclic nature of the indole ring allows it to fit into the ATP-binding pocket of many protein kinases.[1] Kinase inhibition is a major mechanism for anticancer and anti-inflammatory drugs.[7][8] We will detail a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to screen for potential kinase inhibitory activity.[9][10]

The overarching goal is to generate a foundational dataset that can confirm biological activity, identify a primary target class, and guide subsequent, more focused lead optimization efforts.

Compound Handling and Preparation

Proper compound management is critical to ensure data integrity and reproducibility.[11][12] Inconsistent handling can lead to issues with solubility, stability, and accurate concentration determination, resulting in misleading assay results.

Protocol 2.1: Preparation of Stock Solutions

  • Initial Solubilization: Prepare a high-concentration stock solution (e.g., 10 mM) of 2-Ethyl-1-methyl-1H-indol-5-amine in 100% dimethyl sulfoxide (DMSO). DMSO is a versatile solvent suitable for most non-aqueous soluble small molecules.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into small-volume, tightly sealed tubes to minimize freeze-thaw cycles and exposure to atmospheric moisture.[12] Store these master stocks at -20°C or -80°C for long-term stability.

  • Intermediate Plates: For routine experiments, prepare an intermediate "source plate" by diluting the master stock in DMSO (e.g., to 1 mM) in a 96- or 384-well polypropylene plate. This plate can be used for several experiments and should be stored sealed at -20°C.

  • Aqueous Dilutions: Immediately before each assay, perform serial dilutions from the DMSO source plate into the appropriate aqueous assay buffer. It is critical to ensure that the final concentration of DMSO in the assay well is low (typically ≤0.5%) to avoid solvent-induced artifacts.

ParameterRecommendationRationale
Primary Solvent 100% DMSOHigh solubilizing power for diverse organic compounds.
Stock Concentration 10-20 mMProvides a sufficient range for serial dilutions for most in-vitro assays.
Storage -20°C or -80°C, desiccatedMinimizes degradation and prevents water absorption by DMSO.
Max Final DMSO % ≤0.5%High concentrations of DMSO can affect enzyme activity and cell membrane integrity.

Workflow for Initial Compound Characterization

The following diagram outlines a logical workflow for the initial screening and characterization of a novel compound like 2-Ethyl-1-methyl-1H-indol-5-amine.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Validation & Potency cluster_2 Phase 3: Selectivity & Mechanism Compound Test Compound (2-Ethyl-1-methyl-1H-indol-5-amine) Screening Broad Target Class Screens (e.g., GPCRs, Kinases) Compound->Screening Hit_Identified Hit Identification (Activity Confirmed?) Screening->Hit_Identified Dose_Response Dose-Response Assays (Determine IC50 / EC50) Hit_Identified->Dose_Response Yes Hit_Identified->Dose_Response Binding_Assay Direct Target Binding (e.g., Radioligand Assay) Dose_Response->Binding_Assay Functional_Assay Functional Cellular Assay (e.g., cAMP, pERK) Binding_Assay->Functional_Assay Selectivity Selectivity Profiling (Against related targets) Functional_Assay->Selectivity MoA Mechanism of Action (e.g., Competitive vs. Allosteric) Selectivity->MoA Lead Lead Candidate MoA->Lead

Caption: A streamlined workflow for characterizing a novel chemical entity.

Application 1: GPCR Target Interaction

Given the indoleamine structure, serotonin (5-HT) receptors are a logical first target class to investigate. A combination of a binding assay to measure affinity and a functional assay to measure signaling modulation provides a comprehensive picture of the compound's activity.

Protocol: 5-HT2A Radioligand Competition Binding Assay

This protocol determines the ability of the test compound to displace a known radioactive ligand from the 5-HT2A receptor, allowing for the calculation of its binding affinity (Ki).[5][13]

Materials:

  • Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[14][15]

  • Radioligand: [3H]-Ketanserin (a well-characterized 5-HT2A antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[16]

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., 10 µM Mianserin).

  • Test Compound: 2-Ethyl-1-methyl-1H-indol-5-amine, serially diluted.

  • Scintillation Cocktail & 96-well Filter Plates (GF/B or GF/C).[13]

Step-by-Step Methodology:

  • Plate Preparation: Pre-soak the 96-well filter plate with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding of the radioligand to the filter material.[13]

  • Assay Reaction Setup (in a separate 96-well plate):

    • Total Binding Wells: 25 µL Assay Buffer + 25 µL [3H]-Ketanserin (at a final concentration near its Kd, e.g., 2 nM) + 50 µL diluted receptor membranes.

    • Non-Specific Binding (NSB) Wells: 25 µL Mianserin (10 µM final) + 25 µL [3H]-Ketanserin + 50 µL diluted receptor membranes.

    • Test Compound Wells: 25 µL of serially diluted 2-Ethyl-1-methyl-1H-indol-5-amine + 25 µL [3H]-Ketanserin + 50 µL diluted receptor membranes.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to reach binding equilibrium.

  • Filtration: Rapidly transfer the contents of the assay plate to the pre-soaked filter plate and apply a vacuum to separate the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).

  • Washing: Wash the filters 3-5 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Drying & Scintillation: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis: The binding affinity (Ki) is calculated from the IC50 value (the concentration of test compound that displaces 50% of the specific binding) using the Cheng-Prusoff equation.

Protocol: Gαs/Gαi Functional cAMP Assay

This assay determines if the compound acts as an agonist (stimulates signaling) or antagonist (blocks signaling) by measuring changes in intracellular cyclic AMP (cAMP), a key second messenger for many GPCRs.[6][17]

Materials:

  • Cell Line: A cell line expressing the target GPCR (e.g., a 5-HT receptor known to couple to Gαs or Gαi).

  • cAMP Detection Kit: A commercial kit, such as a TR-FRET (e.g., HTRF) or luminescence-based (e.g., GloSensor) assay.[6][18]

  • Agonist Control: A known agonist for the receptor (e.g., Serotonin).

  • Antagonist Control: A known antagonist for the receptor.

  • Forskolin: (For Gαi-coupled receptors) To stimulate adenylate cyclase and provide a signal window for inhibition.

Step-by-Step Methodology (Agonist Mode):

  • Cell Plating: Seed cells into a 384-well assay plate and incubate overnight to allow for adherence.

  • Compound Addition: Remove culture medium and add assay buffer containing serially diluted 2-Ethyl-1-methyl-1H-indol-5-amine or control agonist.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

  • Cell Lysis & Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves cell lysis followed by the addition of donor and acceptor fluorophores (for TR-FRET) that compete with cellular cAMP.[18][19]

  • Signal Reading: Read the plate on a compatible plate reader (e.g., a TR-FRET capable reader).

Data Analysis: Plot the assay signal against the log concentration of the test compound. For an agonist, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy). For antagonist mode, the assay is run in the presence of a fixed concentration of a known agonist, and the IC50 is determined.[17]

G cluster_0 GPCR Signaling Cascade (Gαs) Agonist Agonist (e.g., Indoleamine) GPCR GPCR Gαsβγ Agonist->GPCR:f0 AC Adenylate Cyclase GPCR:f1->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Downstream Effector) cAMP->PKA Activates

Caption: Simplified Gαs-coupled GPCR signaling pathway.

Application 2: Protein Kinase Inhibition

The planar indole ring can function as an ATP-competitive inhibitor. The LanthaScreen® TR-FRET assay is a widely used platform to identify such inhibitors.[9][10]

Protocol: LanthaScreen® Eu Kinase Binding Assay

This is a competition assay that measures the displacement of a fluorescently-labeled, broad-spectrum kinase inhibitor (tracer) from the kinase's ATP pocket by the test compound.[9][20]

Materials:

  • Kinase: Recombinant tagged protein kinase of interest.

  • LanthaScreen® Reagents:

    • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His).

    • Alexa Fluor® 647-labeled kinase tracer.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[9]

  • Test Compound: 2-Ethyl-1-methyl-1H-indol-5-amine, serially diluted.

Step-by-Step Methodology:

  • Prepare Reagents: Dilute all components (kinase, antibody, tracer, and test compound) to their final working concentrations in assay buffer. The assay is typically run by adding equal volumes of 3X or 4X solutions.[9][20]

  • Assay Assembly (384-well plate):

    • Add 5 µL of serially diluted test compound.

    • Add 5 µL of the kinase/Eu-antibody mixture.

    • Add 5 µL of the tracer.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light. During this time, the tracer and antibody bind to the kinase, resulting in a high FRET signal. If the test compound binds to the ATP pocket, it displaces the tracer, causing a decrease in FRET.

  • Signal Reading: Read the plate on a TR-FRET capable plate reader, measuring emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

Data Analysis: The TR-FRET ratio (Acceptor Emission / Donor Emission) is calculated. The percent inhibition is determined relative to high (no inhibitor) and low (saturating inhibitor) controls. Data are plotted against the log concentration of the test compound, and a sigmoidal dose-response curve is fitted to determine the IC50 value.

Assay TypePrinciplePrimary ReadoutKey Parameter
Radioligand Binding Competition for receptor bindingRadioactivity (CPM)Ki (Affinity)
cAMP Functional Modulation of second messengerLuminescence or TR-FRETEC50/IC50 (Potency)
Kinase Binding Displacement of fluorescent tracerTR-FRET RatioIC50 (Potency)

Conclusion and Forward-Looking Strategy

This application note provides a robust, scientifically-grounded framework for the initial in-vitro pharmacological profiling of 2-Ethyl-1-methyl-1H-indol-5-amine. By systematically evaluating its interaction with high-probability target classes like GPCRs and protein kinases, researchers can efficiently generate the critical data needed to classify the compound's primary mechanism of action. Positive results ("hits") from these initial assays should be validated through orthogonal assays and followed by broader selectivity profiling to build a comprehensive understanding of the compound's therapeutic potential and potential off-target liabilities. This structured approach maximizes the value of early-stage discovery efforts and provides a solid foundation for subsequent medicinal chemistry optimization.[21]

References

  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • de Sa Alves, F. R., Barreiro, E. J., & Fraga, C. A. M. (2009). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini Reviews in Medicinal Chemistry, 9(7), 782-793.
  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for cRAF.
  • MDPI. (2023, July 12). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.
  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for PLK4.
  • Royal Society of Chemistry. (2019). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry.
  • Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays.
  • Bentham Science. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry.
  • BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers.
  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 598-611.
  • ResearchGate. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • PubMed. (2001, May 15). Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding.
  • PMC. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17.
  • DiscoverX. cAMP Hunter™ eXpress GPCR Assay.
  • NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • Revvity. Functional GPCR studies using AlphaScreen cAMP detection kit.
  • PerkinElmer. (2018, January 5). Application note: Functional GPCR studies using AlphaScreen cAMP Detection Kit.
  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service.
  • Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • Revvity. human Serotonin 5-HT5A Receptor.
  • PubMed. (2000, August 15). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates.
  • International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy.
  • OMICS International. (2023, September 1). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review.
  • IJCSPUB. (2022). Indole: A Promising Scaffold For Biological Activity.

Sources

Method

Preclinical In-Vivo Evaluation Protocol for 2-Ethyl-1-methyl-1H-indol-5-amine (EMIA): Formulation, Pharmacokinetics, and CNS Penetration

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 2-Ethyl-1-methyl-1H-indol-5-amine (CAS: 730239-11-9) Introduction & Scientific Rationale The indole-5-amine scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 2-Ethyl-1-methyl-1H-indol-5-amine (CAS: 730239-11-9)

Introduction & Scientific Rationale

The indole-5-amine scaffold is a privileged pharmacophore in neuropharmacology, frequently utilized as a core building block for serotonergic ligands, melatonin receptor agonists, and CNS-active kinase inhibitors. 2-Ethyl-1-methyl-1H-indol-5-amine (EMIA) presents unique physicochemical properties due to its specific substitutions:

  • N-Methylation (Position 1): Eliminates the hydrogen-bond donor capacity of the indole nitrogen, significantly increasing lipophilicity and altering receptor subtype selectivity compared to endogenous tryptamines.

  • Ethyl Substitution (Position 2): Provides steric bulk that can lock the molecule into specific binding pocket conformations while further enhancing membrane permeability.

  • Primary Amine (Position 5): Acts as a critical handle for target engagement (often mimicking the hydroxyl group of serotonin) or as a conjugation site for further chemical derivatization.

When transitioning EMIA (or its direct derivatives) into in-vivo animal models, researchers face three primary challenges: overcoming poor aqueous solubility for systemic dosing, accurately quantifying true Blood-Brain Barrier (BBB) penetration, and mapping acute neurobehavioral off-target effects. This Application Note provides a self-validating, step-by-step framework to execute these preclinical evaluations with rigorous scientific integrity.

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation Choices

EMIA is a highly lipophilic weak base. In aqueous environments at physiological pH (7.4), the unprotonated free base is predominant, leading to poor aqueous solubility. Attempting to dose EMIA intravenously (IV) in simple saline will almost certainly result in in-vivo precipitation, leading to capillary occlusion, artificial toxicity, and erratic pharmacokinetic (PK) profiles.

To ensure dose proportionality and systemic safety, we must employ a co-solvent and surfactant strategy. The addition of a surfactant (e.g., Solutol HS15 / Kolliphor HS15) creates micelles that sequester the lipophilic indole core, while a co-solvent (e.g., DMSO) disrupts the crystalline lattice energy of the compound during initial dissolution [1].

Table 1: Validated Formulation Vehicles for EMIA
RouteVehicle CompositionPreparation MethodMax Conc.Rationale
Intravenous (IV) 5% DMSO + 10% Solutol HS15 + 85% Saline (0.9%)Dissolve EMIA in DMSO. Add warmed Solutol HS15 (37°C) and vortex. Slowly add Saline while sonicating.~2-5 mg/mLPrevents IV precipitation; well-tolerated in rodents; avoids hemolysis associated with high PEG400.
Per Os (PO) 0.5% Methylcellulose (MC) + 0.2% Tween 80 in WaterSuspend EMIA in Tween 80. Gradually add 0.5% MC solution while homogenizing (Polytron).~50 mg/mLCreates a uniform suspension for oral gavage; Tween 80 acts as a wetting agent for the lipophilic powder.

Pharmacokinetic (PK) and Blood-Brain Barrier (BBB) Profiling

The Causality of BBB Assessment

A common pitfall in CNS drug development is relying solely on total brain concentration ( Kp​ ). Because EMIA is highly lipophilic, it will readily partition into the lipid-rich brain parenchyma. However, high lipophilicity also increases the likelihood that the compound is a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the endothelial tight junctions.

To determine true target engagement potential, we must calculate the unbound brain-to-plasma ratio ( Kp,uu​ ) . According to the free-drug hypothesis, only the unbound fraction of the drug in the interstitial fluid is available to interact with CNS targets [2].

Step-by-Step Protocol: IV/PO PK and Brain Sampling
  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) overnight prior to PO dosing. IV dosed animals may remain fed.

  • Dosing:

    • IV Cohort: Administer EMIA formulation via tail vein injection at 2 mg/kg (dose volume: 1 mL/kg).

    • PO Cohort: Administer EMIA suspension via oral gavage at 10 mg/kg (dose volume: 5 mL/kg).

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Terminal Brain Extraction (e.g., at Tmax​

    • 1 hour):
    • Euthanize a subset of animals via CO2 asphyxiation.

    • Critical Step: Immediately perform transcardial perfusion with ice-cold heparinized saline to remove blood from the cerebral microvasculature. Failure to perfuse will artificially inflate brain concentration data due to residual blood trapped in the brain.

    • Extract the brain, dissect into hemispheres, weigh, and snap-freeze in liquid nitrogen.

  • Tissue Homogenization & Bioanalysis:

    • Homogenize brain tissue in a 1:3 (w/v) ratio of PBS buffer using a bead beater.

    • Extract EMIA from plasma and brain homogenate via protein precipitation (add 3 volumes of cold acetonitrile containing an internal standard).

    • Centrifuge and analyze the supernatant via LC-MS/MS (using a C18 column and positive electrospray ionization, monitoring the specific MRM transitions for EMIA).

  • Equilibrium Dialysis: Perform in-vitro equilibrium dialysis on blank rat plasma and brain homogenate spiked with EMIA to determine the fraction unbound in plasma ( fu,p​ ) and brain ( fu,b​ ). Calculate Kp,uu​=(Kp​×fu,b​)/fu,p​ .

Workflow for EMIA in-vivo pharmacokinetic and blood-brain barrier penetration assessment.

In-Vivo Pharmacodynamics: Functional Observational Battery

The Causality of Behavioral Assessment

Because the indole-5-amine structure is a classic serotonergic and dopaminergic pharmacophore, systemic administration of EMIA carries a high risk of off-target CNS polypharmacology. Before advancing the compound into specific disease models, it is mandatory to establish its safety pharmacology profile. The Modified Irwin Test provides a systematic, quantitative procedure for assessing the behavioral, autonomic, and neurologic state of the animal, allowing researchers to detect signs of serotonin syndrome (e.g., forepaw treading, head twitches, hyperthermia) or generalized sedation [3].

Step-by-Step Protocol: Modified Irwin Test
  • Acclimation: Habituate male mice (C57BL/6) to the observation arena for 30 minutes prior to dosing.

  • Dosing: Administer EMIA via intraperitoneal (IP) injection at escalating doses (e.g., 1, 10, and 30 mg/kg) using a saline/Tween vehicle.

  • Observation Matrix: A trained, blinded observer scores the animals at 15, 30, 60, and 120 minutes post-dose.

  • Key Parameters to Score (0-4 scale):

    • Autonomic Profile: Pupil size, piloerection, respiration rate, body temperature (via rectal probe).

    • Neurologic Profile: Tremors, convulsions, righting reflex, gait abnormalities.

    • Behavioral Profile: Spontaneous locomotor activity, reactivity to touch, stereotypic behaviors (head twitches—highly indicative of 5-HT2A agonism).

  • Data Synthesis: Aggregate scores to determine the No Observed Adverse Effect Level (NOAEL) for CNS toxicity, which will dictate the maximum tolerated dose for subsequent efficacy studies.

Mechanistic pathway of EMIA partitioning, passive diffusion, and potential efflux at the BBB.

References

  • Strickley, R.G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • Di, L., Kerns, E.H., & Carter, G.T. (2013). Demystifying brain penetration in central nervous system drug discovery. Journal of Medicinal Chemistry, 56(1), 2-12.[Link]

  • Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia, 13(3), 222-257.[Link]

Application

Application Notes and Protocols for the Neuropharmacological Investigation of 2-Ethyl-1-methyl-1H-indol-5-amine

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Extensive literature searches did not yield specific neuropharmacological data for the compound 2-Ethyl-1-methyl-1H-indol-5-amine. The f...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific neuropharmacological data for the compound 2-Ethyl-1-methyl-1H-indol-5-amine. The following application notes and protocols are presented as a scientifically-grounded, hypothetical framework based on the known neuropharmacological activities of structurally related indoleamine and tryptamine derivatives. This guide is intended to direct potential research and should not be interpreted as established findings for this specific molecule.

Introduction: The Promise of Substituted Indoleamines in Neuropharmacology

The indoleamine scaffold is a cornerstone of neuropharmacology, forming the basis for the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and a multitude of synthetic and natural psychoactive compounds. Modifications to the indole ring, the indole nitrogen (N1 position), and the ethylamine side chain can profoundly influence a compound's affinity and efficacy at various neuronal receptors, particularly the diverse family of serotonin receptors. 2-Ethyl-1-methyl-1H-indol-5-amine is a novel substituted indoleamine. Its structural features—a methyl group on the indole nitrogen, an ethyl group at the 2-position of the indole ring, and a primary amine at the 5-position—suggest it may possess unique neuropharmacological properties, potentially acting as a modulator of serotonergic neurotransmission.

This document provides a comprehensive guide for the initial neuropharmacological characterization of 2-Ethyl-1-methyl-1H-indol-5-amine, from a proposed synthetic route to detailed protocols for in vitro and in vivo evaluation.

Proposed Synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine

Overall Synthetic Workflow

A 4-Nitrophenylhydrazine C Fischer Indole Synthesis A->C B Butan-2-one B->C D 2-Ethyl-5-nitro-1H-indole C->D Acid catalyst E N-Methylation (e.g., Methyl iodide, NaH) D->E F 2-Ethyl-1-methyl-5-nitro-1H-indole E->F G Nitro Group Reduction (e.g., Pd/C, H2 or SnCl2) F->G H 2-Ethyl-1-methyl-1H-indol-5-amine G->H

Caption: Proposed synthetic workflow for 2-Ethyl-1-methyl-1H-indol-5-amine.

Protocol 1: Synthesis of 2-Ethyl-1-methyl-5-nitro-1H-indole

This protocol is adapted from established procedures for similar indole syntheses.

Step 1: Fischer Indole Synthesis of 2-Ethyl-5-nitro-1H-indole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Add butan-2-one (10-20 equivalents) to the stirred solution.

  • Reaction: Heat the mixture to 80-100 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid, 2-ethyl-5-nitro-1H-indole, is collected by filtration, washed with water, and dried.

Step 2: N-Methylation of 2-Ethyl-5-nitro-1H-indole

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethyl-5-nitro-1H-indole (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the solution in an ice bath and add sodium hydride (NaH, 1.2 equivalents) portion-wise. Stir for 30 minutes at 0 °C.

  • Alkylating Agent Addition: Add methyl iodide (1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.

  • Work-up: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield 2-ethyl-1-methyl-5-nitro-1H-indole.

Protocol 2: Reduction of the Nitro Group to the Amine

This final step yields the target compound.

  • Reaction Setup: Dissolve 2-ethyl-1-methyl-5-nitro-1H-indole (1 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent used for the reaction.

  • Purification: Concentrate the filtrate under reduced pressure to yield 2-Ethyl-1-methyl-1H-indol-5-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Neuropharmacological Characterization: A Phased Approach

The neuropharmacological evaluation of a novel compound like 2-Ethyl-1-methyl-1H-indol-5-amine should follow a logical progression from in vitro to in vivo studies.

Phase 1: In Vitro Profiling - Receptor Binding and Functional Assays

The primary hypothesis is that 2-Ethyl-1-methyl-1H-indol-5-amine will interact with serotonin receptors. Therefore, the initial screening should focus on determining its affinity and functional activity at various 5-HT receptor subtypes.

Hypothesized Signaling Pathway

Given its structural similarity to other indoleamines, a plausible mechanism of action for 2-Ethyl-1-methyl-1H-indol-5-amine is its binding to a serotonin receptor, such as the 5-HT2A receptor, which is a Gq-coupled G-protein coupled receptor (GPCR).

A 2-Ethyl-1-methyl-1H-indol-5-amine B 5-HT2A Receptor (GPCR) A->B Binding C Gq Protein Activation B->C D Phospholipase C (PLC) Activation C->D E PIP2 Hydrolysis D->E F IP3 E->F G DAG E->G H Ca2+ Release from ER F->H I Protein Kinase C (PKC) Activation G->I J Downstream Cellular Effects H->J I->J

Method

Application Notes &amp; Protocols: 2-Ethyl-1-methyl-1H-indol-5-amine as a Privileged Building Block in Organic Synthesis

Executive Summary & Chemical Profile 2-Ethyl-1-methyl-1H-indol-5-amine (CAS: 730239-11-9) is a highly specialized, multi-substituted indole derivative that serves as a privileged scaffold in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

2-Ethyl-1-methyl-1H-indol-5-amine (CAS: 730239-11-9) is a highly specialized, multi-substituted indole derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery [1]. Indoles are ubiquitous in biologically active molecules, but unsubstituted indoles often suffer from poor metabolic stability and regioselectivity issues during late-stage functionalization.

This specific building block solves these challenges through its unique substitution pattern:

  • N1-Methylation: Blocks the highly reactive indole nitrogen, preventing undesired N-arylation or N-alkylation during cross-coupling reactions [2].

  • C2-Ethylation: Provides targeted steric shielding to the C2–C3 double bond, modulating the compound's lipophilicity (LogP) and protecting the core from rapid oxidative metabolism.

  • C5-Primary Amine: Acts as the primary nucleophilic handle for diversification, enabling rapid library generation via Buchwald-Hartwig aminations, reductive aminations, and amide couplings [3].

  • C3-Position: Remains the most electron-rich, unsubstituted site on the heterocycle, leaving it primed for orthogonal electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) [4].

G A 2-Ethyl-1-methyl-1H-indol-5-amine (Core Scaffold) B Buchwald-Hartwig Cross-Coupling A->B Pd Catalyst Aryl Halide C Amidation / Peptide Coupling A->C Coupling Agent R-COOH D Vilsmeier-Haack Formylation (C3) A->D POCl3 / DMF (Requires N5-Protection) E N-Aryl Derivatives (Kinase Inhibitors) B->E F Amide Derivatives (GPCR Ligands) C->F G C3-Formyl Intermediates (Further Elaboration) D->G

Figure 1: Synthetic diversification workflow of 2-Ethyl-1-methyl-1H-indol-5-amine.

Mechanistic Reactivity & Experimental Causality

As an application scientist, it is critical to understand why certain reagents are chosen when working with electron-rich heteroaromatic amines.

The Challenge of Oxidation: 5-Aminoindoles are highly electron-rich and prone to rapid oxidation in ambient air, often turning dark brown or purple. Causality: All coupling reactions must be performed under rigorously degassed, inert atmospheres (Argon or N2).

Orthogonal Functionalization Logic: To functionalize both the C5-amine and the C3-carbon, the order of operations is vital. The C5-amine is a stronger nucleophile than the C3-carbon. Therefore, if C3-formylation is desired, the C5-amine must first be protected (e.g., via N-acetylation or Boc-protection) or converted into the final amide/aryl group to prevent the formation of an undesired amidine side-product during the Vilsmeier-Haack reaction [5].

Protocol 1: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for coupling the C5-amine of this scaffold with aryl halides to generate complex diarylamines [3].

Mechanistic Rationale for Catalyst Selection: We utilize Pd2​(dba)3​ paired with the bulky, electron-rich phosphine ligand tBuXPhos . The electron-rich nature of tBuXPhos accelerates the oxidative addition of the aryl halide, while its extreme steric bulk forces the spatial proximity of the amine and aryl groups on the Pd(II) center, drastically accelerating the final reductive elimination step and preventing catalyst resting-state trapping [2].

Step-by-Step Methodology

Note: This protocol is a self-validating system; the color change from deep red/purple (active Pd(0) species) to yellow/brown indicates catalytic turnover.

  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of Argon.

  • Reagent Loading: Add 2-Ethyl-1-methyl-1H-indol-5-amine (1.0 equiv, 1.0 mmol), the aryl bromide (1.1 equiv, 1.1 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), tBuXPhos (0.04 equiv, 4 mol%), and Sodium tert-butoxide ( NaOtBu ) (1.5 equiv, 1.5 mmol).

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous, degassed Toluene. Sparge the mixture with Argon for an additional 5 minutes.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 90 °C for 12 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3).

  • Work-up: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel) to yield the N-aryl indole derivative.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition [Ar-Pd(II)-X] Pd0->OA + Aryl Halide (Ar-X) AC Amine Coordination [Ar-Pd(II)-NH-Indole] OA->AC + 2-Ethyl-1-methyl-1H-indol-5-amine + Base (e.g., NaOtBu) AC->Pd0 Reductive Elimination - N-Aryl Indole Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination at the C5-amine.

Protocol 2: C3-Functionalization via Vilsmeier-Haack Formylation

To synthesize complex multi-cyclic precursors, installing a formyl group at the C3 position is highly desirable [4].

Mechanistic Rationale: The reaction utilizes Phosphorus oxychloride ( POCl3​ ) and N,N-Dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier reagent (a chloroiminium ion) in situ. The electron density of the indole core is funneled to the C3 position, which attacks the Vilsmeier reagent. Subsequent aqueous hydrolysis yields the C3-carboxaldehyde [5]. Crucial Constraint: The C5-amine must be pre-functionalized (e.g., as an amide) before this step.

Step-by-Step Methodology
  • Vilsmeier Reagent Generation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 mL) to 0 °C using an ice bath. Slowly add POCl3​ (1.2 equiv, 1.2 mmol) dropwise over 10 minutes. Stir for 30 minutes at 0 °C until a pale yellow complex forms.

  • Substrate Addition: Dissolve the N5-protected 2-Ethyl-1-methyl-1H-indol-5-amine (1.0 equiv, 1.0 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Formylation: Remove the ice bath, allow the reaction to reach room temperature, and then heat to 85 °C for 5–8 hours.

  • Hydrolysis & Neutralization: Cool the mixture to room temperature and pour it slowly over crushed ice (20 g). Vigorously stir and carefully neutralize the acidic mixture by adding saturated aqueous Na2​CO3​ until the pH reaches 8-9. (Caution: Exothermic CO2 evolution).

  • Isolation: Extract the aqueous layer with Dichloromethane ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the C3-formylated product.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and typical yields for the primary synthetic transformations of the 2-Ethyl-1-methyl-1H-indol-5-amine scaffold.

Reaction TypeReagents / Catalyst SystemBase / SolventTemp / TimeTypical YieldKey Mechanistic Note
Buchwald-Hartwig Amination Ar-Br, Pd2​(dba)3​ (2 mol%), tBuXPhos (4 mol%) NaOtBu / Toluene90 °C / 12 h75–90%Bulky ligand accelerates reductive elimination; requires rigorous degassing.
Amidation (Peptide Coupling) R-COOH, HATU (1.1 eq)DIPEA / DMF25 °C / 4 h85–95%DIPEA deprotonates the carboxylic acid; HATU forms the active ester.
Vilsmeier-Haack Formylation POCl3​ (1.2 eq), DMF (Solvent/Reagent) Na2​CO3​ (Aqueous Workup)85 °C / 6 h70–85%Strict requirement: C5-amine must be protected prior to formylation.

References

  • 1H-Indol-5-amine (5-Aminoindole): Comprehensive Overview and Applications. Ningbo Inno Pharmchem Co., Ltd. Available at:[Link]

  • Recent Progress Concerning the N-Arylation of Indoles. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Application

Protocol for N-Alkylation of Indole Amines: A Detailed Guide for Researchers

Introduction: The Significance of N-Alkylated Indole Amines Indole amines, a class of compounds characterized by an indole nucleus linked to an amino group via an alkyl chain, are foundational scaffolds in a vast array o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Alkylated Indole Amines

Indole amines, a class of compounds characterized by an indole nucleus linked to an amino group via an alkyl chain, are foundational scaffolds in a vast array of biologically active molecules. Tryptamine and its derivatives, for instance, are precursors to neurotransmitters like serotonin and melatonin and form the structural core of many pharmaceuticals and psychedelic compounds. The functionalization of the indole nitrogen (N-1 position) through N-alkylation is a pivotal strategy in medicinal chemistry and drug development. This modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity for specific receptors, metabolic stability, and cell permeability. This guide provides a comprehensive overview of established and modern protocols for the N-alkylation of indole amines, offering detailed experimental procedures and insights into the rationale behind methodological choices.

Strategic Approaches to N-Alkylation of Indole Amines

The selection of an appropriate N-alkylation strategy depends on several factors, including the substrate's functional group tolerance, the desired regioselectivity (N-1 vs. C-3 alkylation), the nature of the alkyl group to be introduced, and scalability. This section details several robust methods, from classical approaches to modern catalytic systems.

Direct Alkylation with Alkyl Halides

This is a traditional and straightforward method for N-alkylation. It typically involves the deprotonation of the indole nitrogen with a base to form a nucleophilic indolide anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Mechanistic Rationale: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO). A sufficiently strong base is required to generate the indolide anion. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), and cesium carbonate (Cs2CO3). The choice of base and solvent can influence the N/C alkylation ratio, although N-alkylation is generally favored for tryptamine derivatives where the C-3 position is already substituted.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol is suitable for the introduction of simple alkyl and benzyl groups.

Materials:

  • Tryptamine or substituted indole amine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the indole amine (1.0 eq).

  • Dissolve the indole amine in anhydrous DMF or THF (0.1-0.5 M).

  • Carefully add NaH (1.1-1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the indolide anion.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Reductive Amination

Reductive amination is a highly efficient and controlled one-pot method for synthesizing N-alkylated amines from carbonyl compounds.[2] For N-alkylation of the side-chain amine of a tryptamine, this method is ideal. While not a direct N-1 indole alkylation, it is a critical protocol for modifying the amine terminus.

Mechanistic Rationale: The reaction proceeds via the initial formation of an imine or enamine intermediate from the condensation of the primary or secondary amine with an aldehyde or ketone.[3] This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), to yield the alkylated amine.[2][4] The choice of these reducing agents is crucial as they are selective for the iminium ion over the carbonyl group, allowing the reaction to be performed in a single pot.[2]

Protocol 2: N-Alkylation of the Tryptamine Side-Chain via Reductive Amination

Materials:

  • Tryptamine

  • Aldehyde or Ketone (e.g., formaldehyde, acetone)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Acetic acid (optional, to facilitate imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve tryptamine (1.0 eq) and the aldehyde or ketone (1.1-2.0 eq) in MeOH or DCM (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • If necessary, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add NaBH3CN (1.2-1.5 eq) or NaBH(OAc)3 (1.2-1.5 eq) portion-wise. Caution: NaBH3CN is toxic and should be handled in a fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Palladium-Catalyzed N-Alkylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It is particularly useful for the N-arylation of indoles but can also be adapted for N-alkylation, especially with certain alkyl halides.

Mechanistic Rationale: The catalytic cycle typically involves the oxidative addition of an aryl or alkyl halide to a Pd(0) complex, followed by coordination of the deprotonated indole, and finally, reductive elimination to form the N-alkylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.[6]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-X R-X_Pd(II)L2 R-X-Pd(II)L2 Oxidative_Addition->R-X_Pd(II)L2 Ligand_Exchange Ligand Exchange R-X_Pd(II)L2->Ligand_Exchange + Indolide Anion - X- Indolide_Pd(II)L2 (Indole)-Pd(II)L2(R) Ligand_Exchange->Indolide_Pd(II)L2 Reductive_Elimination Reductive Elimination Indolide_Pd(II)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration N-Alkyl_Indole N-Alkyl Indole Reductive_Elimination->N-Alkyl_Indole

Caption: Catalytic cycle for Buchwald-Hartwig N-alkylation.

Protocol 3: Palladium-Catalyzed N-Alkylation of Indoles

Materials:

  • Indole amine

  • Alkyl or Aryl Halide

  • Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos, SPhos, tBuXphos)[7]

  • Base (e.g., Cs2CO3, K3PO4, LHMDS)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the indole amine (1.0 eq), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%) to a dry reaction vessel.

  • Add the base (1.5-2.5 eq).

  • Add the anhydrous solvent and then the alkyl or aryl halide (1.1-1.5 eq).

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., EtOAc) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for the N-alkylation of acidic N-H compounds, including indoles, using an alcohol as the alkylating agent.[8] It proceeds under mild, neutral conditions and is known for its stereospecificity (inversion of configuration at the alcohol's stereocenter).[9]

Mechanistic Rationale: The reaction is initiated by the formation of a betaine intermediate from the reaction of a phosphine (typically triphenylphosphine, PPh3) with an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[9] The acidic indole protonates the betaine, forming an indolide anion and a phosphonium salt. The alcohol then reacts with the phosphonium salt to form an oxyphosphonium salt, which is subsequently displaced by the indolide anion in an SN2 fashion to yield the N-alkylated indole, triphenylphosphine oxide (TPPO), and a hydrazine dicarboxylate.[9]

Mitsunobu_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Indole Indole Amine Mix Mix Reactants in THF Cool to 0 °C Indole->Mix Alcohol Alcohol (R-OH) Alcohol->Mix PPh3 Triphenylphosphine (PPh3) PPh3->Mix DIAD DIAD/DEAD Add_DIAD Add DIAD/DEAD dropwise DIAD->Add_DIAD Mix->Add_DIAD Stir Stir at RT (6-24h) Add_DIAD->Stir Concentrate Concentrate Stir->Concentrate Chromatography Purify by Column Chromatography Concentrate->Chromatography Product N-Alkylated Indole Amine Chromatography->Product

Caption: General workflow for the Mitsunobu reaction.

Protocol 4: Mitsunobu N-Alkylation of Indole Amines

Materials:

  • Indole amine with a protected side-chain amine (e.g., Boc-tryptamine)

  • Alcohol

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the protected indole amine (1.0 eq), the alcohol (1.1-1.5 eq), and PPh3 (1.2-1.5 eq) in anhydrous THF or DCM (0.1-0.5 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.2-1.5 eq) dropwise to the stirred solution. Caution: DEAD and DIAD are hazardous; handle with care in a fume hood.

  • Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor by TLC. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[9]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can be directly purified by flash column chromatography to separate the N-alkylated product from triphenylphosphine oxide and the hydrazine byproduct.[10]

  • If necessary, deprotect the side-chain amine in a subsequent step.

Comparison of N-Alkylation Methods

MethodAlkylating AgentKey ReagentsAdvantagesDisadvantages
Direct Alkylation Alkyl HalidesStrong Base (e.g., NaH)Simple, readily available reagentsRequires strong base, potential for C-alkylation, use of hazardous alkyl halides.[11]
Reductive Amination Aldehydes, KetonesNaBH3CN, NaBH(OAc)3High yielding, mild conditions, one-pot procedureSpecific to the side-chain amine, not the indole nitrogen.[2]
Buchwald-Hartwig Alkyl/Aryl HalidesPd catalyst, phosphine ligandBroad substrate scope, good functional group toleranceExpensive catalysts and ligands, requires inert atmosphere.[5]
Mitsunobu Reaction AlcoholsPPh3, DEAD/DIADMild, neutral conditions, uses alcohols, stereospecific inversionStoichiometric byproducts (TPPO) can complicate purification.[8][9]
"Borrowing Hydrogen" AlcoholsIr or Ru catalystAtom economical, green (water is the byproduct), uses readily available alcoholsRequires elevated temperatures, catalyst can be expensive.[12]

Troubleshooting and Key Considerations

  • Regioselectivity (N-1 vs. C-3): For indoles unsubstituted at the C-3 position, C-alkylation can be a competing side reaction, especially under strongly basic conditions. Using bulkier bases or protecting the N-1 position can favor C-3 alkylation if desired. Conversely, methods like the Mitsunobu reaction generally show high selectivity for N-alkylation.

  • Side-Chain Amine Protection: In many cases, especially with direct alkylation methods, it is necessary to protect the side-chain amino group (e.g., as a Boc or Cbz carbamate) to prevent its alkylation.

  • Purification: The removal of byproducts is a critical step. For the Mitsunobu reaction, the separation of the product from triphenylphosphine oxide can be challenging. For metal-catalyzed reactions, ensuring the complete removal of the metal catalyst is crucial for pharmaceutical applications.

  • Green Chemistry Approaches: Newer methods are focusing on more environmentally benign approaches. Phase-transfer catalysis can replace hazardous solvents in direct alkylations.[13][14] The use of alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen auto-transfer" reactions is a highly atom-economical and green alternative.[15]

Conclusion

The N-alkylation of indole amines is a cornerstone of synthetic organic and medicinal chemistry. The choice of methodology is dictated by the specific synthetic goal and the nature of the substrate. While classical methods like direct alkylation remain useful, modern catalytic approaches such as the Buchwald-Hartwig amination and "borrowing hydrogen" reactions offer greater efficiency, substrate scope, and improved environmental profiles. A thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers to effectively synthesize novel N-alkylated indole amines for a wide range of applications.

References

  • Kanger, T., et al. (2013). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. The Journal of Organic Chemistry, 78(11), 5579-5586. Available at: [Link]

  • Ghosh, K., et al. (2021). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions, 50(3), 967-977. Available at: [Link]

  • Shiri, M. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3508-3549. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Available at: [Link]

  • Makosza, M., & Winiarski, J. (1987). Phase-transfer catalyzed reactions of carbanions and halocarbenes. Accounts of Chemical Research, 20(8), 282-289. Available at: [Link]

  • Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. Available at: [Link]

  • Righi, M., et al. (2012). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 77(14), 6331-6339. Available at: [Link]

  • Blacker, A. J., et al. (2007). N-Alkylation of Amines and Sulfonamides and C-Alkylation of Enols with Alcohols Catalyzed by Iridium. Organic Letters, 9(25), 5183-5186. Available at: [Link]

  • de Silva, S. O., & Snieckus, V. (1978). Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Journal of Chemistry, 56(12), 1621-1627. Available at: [Link]

  • Joly, R., & Bucourt, R. (1960). Process of purifying tryptamine compounds and products obtained thereby. U.S. Patent No. 2,943,093. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • The Hive. (2004). Tryptamines by direct alkylation of indoles? Retrieved from [Link]

  • Zhang, Y., et al. (2011). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 76(19), 7918-7927. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]

  • de Silva, S. O., & Snieckus, V. (1978). Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Journal of Chemistry, 56(12), 1621-1627. Available at: [Link]

  • ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Retrieved from [Link]

  • PlumX. (n.d.). N-alkylation of indole ring using Mitsunobu reaction. Retrieved from [Link]

  • White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(22), 8994-9000. Available at: [Link]

  • Bartolucci, S., et al. (2016). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 4, 34. Available at: [Link]

  • Righi, M., et al. (2012). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 77(14), 6331–6339. Available at: [Link]

  • Kempe, R., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(48), 10896-10901. Available at: [Link]

  • The Hive. (n.d.). Isolating and purifying tryptamines. Retrieved from [Link]

  • RSC Publishing. (n.d.). In(OTf)3-catalyzed chemoselective alkylation of tryptamines with 2-oxo-1-pyrrolidine derivatives. Retrieved from [Link]

  • Righi, M., et al. (2012). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 77(14), 6331–6339. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Righi, M., et al. (2012). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 77(14), 6331-6339. Available at: [Link]

  • Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination: Making Substituted Amines. Master Organic Chemistry. Retrieved from [Link]

  • Dong, V. M., et al. (2022). A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. Nature Communications, 13(1), 7483. Available at: [Link]

  • Khan Academy. (2011). Reductive Amination: Mechanism & Examples. Retrieved from [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer. Available at: [Link]

  • ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]

  • Dong, V. M., et al. (2022). The Catalytic Synthesis of N-Aryl Indoles Featuring an Alternative Disconnection. Hydroaminoalkylation for a Telescoped Reaction Sequence. Organic Letters, 24(37), 6788–6792. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Canadian Science Publishing. (n.d.). A GENERAL METHOD FOR SELECTIVE N-METHYLATION OF SUBSTITUTED TRYPTAMINES. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Nature Chemistry, 13(7), 675–682. Available at: [Link]

  • Buchwald, S. L., et al. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 140(40), 12964-12973. Available at: [Link]

  • Moody, C. J., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Organic & Biomolecular Chemistry, 21(22), 4643-4647. Available at: [Link]

Sources

Method

preparation of 2-Ethyl-1-methyl-1H-indol-5-amine stock solutions

An Application Note on the Preparation, Validation, and Storage of 2-Ethyl-1-methyl-1H-indol-5-amine Stock Solutions Introduction 2-Ethyl-1-methyl-1H-indol-5-amine is a substituted indole derivative belonging to a class...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Preparation, Validation, and Storage of 2-Ethyl-1-methyl-1H-indol-5-amine Stock Solutions

Introduction

2-Ethyl-1-methyl-1H-indol-5-amine is a substituted indole derivative belonging to a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure," appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] As a functionalized indole, this compound serves as a valuable building block for synthesizing more complex molecules and as a candidate for biological screening.[1][2]

The reliability and reproducibility of in vitro and in vivo experimental data are fundamentally dependent on the accurate and consistent preparation of test compound solutions. Improper handling, solvent selection, or storage of compounds like 2-Ethyl-1-methyl-1H-indol-5-amine can lead to issues such as poor solubility, chemical degradation, and inaccurate concentration, thereby compromising experimental outcomes. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the best practices for preparing, validating, and storing stock solutions of this compound.

Physicochemical & Safety Profile

A thorough understanding of a compound's physicochemical properties and safety considerations is the necessary foundation for all subsequent handling and solution preparation. Direct experimental data for 2-Ethyl-1-methyl-1H-indol-5-amine is not extensively published; therefore, its profile is largely predicted based on data from structurally related analogs.[2][3]

Table 1: Predicted Physicochemical Properties of 2-Ethyl-1-methyl-1H-indol-5-amine and Structural Analogs

Property2-Ethyl-1-methyl-1H-indol-5-amine (Target)2-Methyl-1-propyl-1H-indol-5-amine1-Ethyl-2-propyl-1H-indol-5-amine
Molecular Formula C₁₂H₁₆N₂C₁₂H₁₆N₂[3]C₁₃H₁₈N₂[2]
Molecular Weight 188.27 g/mol 188.27 g/mol [1]202.30 g/mol [2]
Appearance Predicted to be a solid at room temperature.[2]SolidPredicted to be a solid at room temperature.[2]
pKa (of the amine) Estimated: 9.0 - 10.0Not Available9.0 - 10.0 (Predicted)[2]
Predicted logP Estimated: 2.0 - 3.0Not Available2.5 - 3.5 (Predicted)[2]
Predicted Solubility Limited aqueous solubility; Soluble in organic solvents like DMSO, ethanol, methanol.[2]Soluble in organic solvents.Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.[2]
Critical Safety & Handling Precautions

A specific Safety Data Sheet (SDS) for 2-Ethyl-1-methyl-1H-indol-5-amine is not widely available.[1] Therefore, it must be handled with the standard precautions for a novel research chemical, referencing safety data for related indole and amine compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[1][4][5]

  • Work Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]

  • Exposure Avoidance: Avoid direct contact with skin and eyes, as related compounds are known to cause skin and eye irritation.[4][5][6] Do not ingest or inhale.[4]

  • Chemical Incompatibility: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4][5]

  • Disposal: Dispose of the compound and its containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[4][5]

Strategic Solvent Selection for Stock Solutions

The choice of solvent is critical and is dictated by the compound's solubility and the requirements of the downstream application. The primary goal is to prepare a high-concentration, stable stock solution that can be accurately diluted into aqueous experimental media with minimal impact from the solvent itself.

The "like dissolves like" principle suggests that organic molecules with both polar (amine) and non-polar (indole ring, alkyl chains) regions will dissolve best in polar aprotic solvents.[7]

  • Primary Recommendation - DMSO: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for creating high-concentration primary stocks of poorly water-soluble compounds for biological screening.[8] Its high dissolving power for a broad range of molecules and miscibility with water make it ideal.[8]

  • Alternative Solvents: Ethanol and methanol are also viable options, as indole derivatives are generally soluble in these solvents.[2]

  • Aqueous Solubility: Direct dissolution in aqueous buffers is likely to be unsuccessful due to the compound's predicted lipophilicity (logP > 2). However, the presence of the basic amine group means that solubility can be significantly increased in acidic aqueous solutions (e.g., pH < 6) due to the formation of a more polar protonated ammonium salt.[8][9]

Causality Behind Solvent Choice: The primary stock solution must remain stable and free of precipitation during storage. DMSO is an aprotic solvent, which can offer better stability for compounds susceptible to degradation pathways involving protic solvents.[10] For downstream biological assays, it is crucial that the final concentration of the organic solvent is kept to a minimum (typically <0.5%, and often <0.1% in cell culture) to avoid solvent-induced artifacts or toxicity.[8][11]

Table 2: Recommended Solvents for Stock Solution Preparation

SolventTypeRecommended UseKey Considerations
DMSO Polar AproticPrimary Stock (e.g., 10-50 mM) Excellent dissolving power. Use anhydrous grade. Can be cytotoxic at >0.5% in many cell-based assays.[8]
Ethanol Polar ProticPrimary or Intermediate Stock Good dissolving power. Less toxic than DMSO for some applications. Can be volatile.
Methanol Polar ProticPrimary or Intermediate Stock Good dissolving power. More toxic and volatile than ethanol.
Acidified Buffer AqueousWorking Solutions (Diluted) Can improve solubility by protonating the amine group.[9] The final pH must be compatible with the assay.

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many research applications. All operations should be performed in a chemical fume hood.

Materials
  • 2-Ethyl-1-methyl-1H-indol-5-amine (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial or cryovial

  • Micropipettes

  • Vortex mixer and/or sonicator bath

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution (MW = 188.27 g/mol ): Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 188.27 g/mol = 0.0018827 g = 1.88 mg

  • Equilibration: Allow the container of the solid compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the calculated amount (e.g., 1.88 mg) of the solid compound and transfer it into a clean, labeled amber vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the vial using a calibrated micropipette.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes.[8] Gentle warming (<40°C) can be used cautiously, but be aware of potential degradation with heat.[8] Visually inspect the solution against a light source to ensure no particulates remain.

  • Inert Gas Purge: To minimize oxidative degradation, gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 15-30 seconds.[10]

  • Aliquoting and Storage: For long-term use, it is highly recommended to aliquot the primary stock solution into smaller, single-use volumes in amber cryovials. This crucial step prevents repeated freeze-thaw cycles, which can degrade the compound.[10][11] Store aliquots at -80°C for maximum stability.[11]

G cluster_prep Preparation Phase cluster_storage Storage Phase start Start: Equilibrate Compound to RT weigh Weigh Solid Compound (e.g., 1.88 mg) start->weigh add_solvent Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_solvent dissolve Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve aliquot Aliquot into single-use amber cryovials dissolve->aliquot purge Purge Headspace with Inert Gas (Ar/N₂) aliquot->purge seal Seal, Label, and Parafilm purge->seal store Store at -80°C Protected from Light seal->store

Figure 1: Workflow for High-Concentration Stock Solution Preparation.

Protocol: Preparation of Aqueous Working Solutions

This protocol outlines the serial dilution of the DMSO primary stock into an aqueous buffer suitable for biological assays. The key challenge is to avoid precipitation of the compound upon dilution into the non-solvent (water).

  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock from the -80°C freezer. Thaw completely at room temperature and vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation, perform an intermediate dilution in DMSO or the final aqueous buffer. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.

  • Final Dilution: Vigorously vortex the aqueous assay buffer while slowly adding the required volume of the stock solution (either primary or intermediate). For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of stock to 999 µL of buffer. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.

  • Final Solvent Concentration Check: Always calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level for your specific assay (e.g., (1 µL / 1000 µL) * 100% = 0.1% DMSO).

  • Use Immediately: Aqueous working solutions of hydrophobic compounds are often not stable for long periods. It is best practice to prepare them fresh for each experiment.

Quality Control and Stock Solution Validation

Validation of the stock solution's concentration and purity is a self-validating step that ensures trustworthiness in all subsequent experiments. A decrease in concentration over time is a clear indicator of chemical degradation.[10]

  • Concentration & Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for routine quality control.[12][13] A freshly prepared stock solution should be analyzed to establish a baseline. A calibration curve using a certified reference standard should be prepared to accurately quantify the concentration. The peak area and retention time confirm identity and concentration, while the appearance of new peaks can indicate degradation products.[11]

  • High-Sensitivity Analysis (LC-MS/MS): For more rigorous analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior selectivity and sensitivity for quantifying the parent compound and identifying potential metabolites or degradation products.[12][14]

G stock Newly Prepared Stock Solution hplc Analyze via HPLC-UV (e.g., monitor at 280 nm) stock->hplc check Concentration & Purity Meet Specifications? hplc->check release Release for Experimental Use check->release Yes reprepare Troubleshoot & Re-prepare: - Check weighing/dilution - Use fresh solvent - Assess compound stability check->reprepare No

Figure 2: Quality Control Workflow for Stock Solution Validation.

Stability and Storage Recommendations

The indole ring and amine functional group are susceptible to degradation, primarily through oxidation and photodegradation.[10][11] Proper storage is therefore non-negotiable for maintaining the integrity of the stock solution.

  • Temperature: Low temperature storage is essential to slow the rate of chemical degradation.[10]

  • Light: Indole derivatives can be light-sensitive.[11] All solutions must be stored in amber vials or containers wrapped in aluminum foil to protect from light.[10][11]

  • Atmosphere: The presence of oxygen can lead to oxidation, often indicated by a color change in the solution (e.g., yellowing).[11] Storing under an inert atmosphere (argon or nitrogen) is best practice for long-term stability.[10]

Table 3: Storage Conditions and Stability

Solution TypeStorage TemperatureContainerAtmosphereExpected Stability
Solid Compound 2-8°C or -20°CTightly sealed vialAir or Inert Gas>1 year (check supplier data)
Primary Stock (DMSO) -80°C (Recommended) Amber cryovial, single-use aliquotsInert Gas (Recommended) 6-12 months (verify with QC)
Primary Stock (DMSO) -20°C (Acceptable)Amber cryovial, single-use aliquotsInert Gas1-3 months (verify with QC)
Aqueous Working Solution Room Temperature or 4°CAssay-specificAir<24 hours; Prepare fresh daily.

Troubleshooting Guide

Table 4: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation in working solution - Compound solubility exceeded.- Insufficient mixing during dilution.- Temperature change affecting solubility.- Decrease the final concentration.- Add stock solution to vigorously vortexing buffer.- Perform an intermediate dilution step.- Consider using a co-solvent or pH-adjusted buffer if compatible with the assay.
Solution has changed color (e.g., yellow/pink) - Oxidative or photodegradation of the indole nucleus.[11]- Discard the solution.- Prepare fresh stock using degassed solvents and purge with inert gas before storage.- Ensure storage is in amber vials, protected from light.[11]
Loss of biological activity or concentration - Chemical degradation due to improper storage (temperature, light, air).- Repeated freeze-thaw cycles.- Validate concentration with HPLC.- Prepare a fresh stock solution following all best practices.- Always use single-use aliquots to avoid freeze-thaw cycles.[10][11]

References

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC. (2022, August 2). National Center for Biotechnology Information. [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. [Link]

  • Photometric determination of indole compounds in the form of charge transfer complex. Pakistan Journal of Scientific and Industrial Research. [Link]

  • A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. MDPI. [Link]

  • Safety Data Sheet. AMyD. [Link]

  • Process for the preparation of indole derivatives or salts thereof.
  • Indole derivatives, process for their preparation and pharmaceutical compositions containing them. European Patent Office. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Solubility of Organic Compounds. Chem LibreTexts. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC. National Center for Biotechnology Information. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. [Link]

  • SOLUBILITY DATA SERIES. International Union of Pure and Applied Chemistry. [Link]

Sources

Application

Application Note: High-Throughput Screening and Fragment-Based Library Generation Using 2-Ethyl-1-methyl-1H-indol-5-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Version: 1.0 (April 2026) Executive Summary & Mechanistic Rationale The compound 2-Ethyl-1-methyl-1H-indol-5-amine (CAS: 7302...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Version: 1.0 (April 2026)

Executive Summary & Mechanistic Rationale

The compound 2-Ethyl-1-methyl-1H-indol-5-amine (CAS: 730239-11-9) represents a highly privileged, versatile building block in early-stage drug discovery. Indole scaffolds are ubiquitous in pharmacology due to their ability to mimic endogenous ligands, such as serotonin and purine bases, making them exceptional starting points for targeting G Protein-Coupled Receptors (GPCRs) and kinases[1].

When designing a High-Throughput Screening (HTS) campaign, the structural features of this specific aminoindole provide distinct mechanistic advantages:

  • The 5-Amino Group (Nucleophilic Hub): The primary amine serves as an ideal handle for rapid combinatorial expansion via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling, enabling the generation of vast, structurally diverse libraries[2].

  • N-Methylation (Conformational Control): By methylating the indole nitrogen, hydrogen bond donation from the core is eliminated. This restricts tautomerization and forces the target protein to interact primarily with the functionalized 5-position, reducing off-target promiscuity[3].

  • 2-Ethyl Substitution (Hydrophobic Probing): The ethyl group provides a critical lipophilic vector. In kinase targets, it effectively occupies the hydrophobic pocket adjacent to the hinge region; in metalloproteinases or GPCRs, it probes the S1' or transmembrane allosteric sub-pockets, driving high ligand efficiency (LE)[4].

This application note details the protocols for utilizing libraries derived from 2-Ethyl-1-methyl-1H-indol-5-amine in two primary HTS workflows: a biochemical TR-FRET kinase assay and a cell-based Calcium Flux (FLIPR) GPCR assay.

HTS Workflow & Triage Logic

To ensure a self-validating screening system, the HTS workflow must incorporate rigorous statistical controls (Z'-factor > 0.5) and orthogonal validation steps to eliminate Pan-Assay Interference Compounds (PAINS) or colloidal aggregators[5].

HTS_Workflow LibGen Library Generation (5-Amine Derivatization) PrimScreen Primary HTS (TR-FRET / FLIPR) LibGen->PrimScreen 10k-100k cmpds Triage Hit Triage (Z' > 0.7) PrimScreen->Triage FalsePos PAINS / Aggregators Elimination Triage->FalsePos Fails filters Orthogonal Orthogonal Validation (SPR / NMR) Triage->Orthogonal Validated Hits Lead Hit-to-Lead Optimization Orthogonal->Lead High Ligand Efficiency

Fig 1: High-throughput screening triage workflow for aminoindole-derived libraries.

Experimental Protocols

Protocol A: Biochemical TR-FRET Kinase Assay

Objective: Identify ATP-competitive or allosteric kinase inhibitors from the aminoindole library.

Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its exceptional signal-to-background ratio and resistance to compound auto-fluorescence—a common issue with highly conjugated indole derivatives.

Step-by-Step Methodology:

  • Assay Plate Preparation: Dispense 100 nL of aminoindole library compounds (in 100% DMSO) into a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550).

    • Self-Validation: Include columns for 100% inhibition (positive control, e.g., Staurosporine) and 0% inhibition (DMSO vehicle).

  • Enzyme/Substrate Addition: Add 5 µL of 2X Kinase/Peptide substrate mixture (e.g., JAK2 and ULight-labeled generic peptide) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibration of the indole fragments with the target.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km​ value for the specific kinase) to initiate the reaction. Centrifuge at 1000 x g for 1 minute.

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to halt Mg2+-dependent catalysis) and the Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 60 minutes, then read on a multi-mode plate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 320 nm, Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Analysis: Calculate the Z'-factor for plate acceptance. Calculate % inhibition using the ratio of 665/615 nm signals.

Protocol B: Cell-Based Calcium Flux (FLIPR) GPCR Assay

Objective: Screen for modulators (agonists/antagonists) of 5-HT receptors utilizing the indole's structural homology to serotonin[6].

Causality & Design: GPCR activation often triggers the Gq​ pathway, leading to intracellular calcium release. The FLIPR (Fluorometric Imaging Plate Reader) assay captures real-time kinetic data, allowing differentiation between full agonists, partial agonists, and allosteric modulators.

Step-by-Step Methodology:

  • Cell Plating: Seed recombinant cells expressing the target GPCR (e.g., 5-HT2A-CHO cells) at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove culture media and add 20 µL of Calcium-sensitive dye (e.g., Fluo-4 AM) diluted in Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Addition (Antagonist Mode): Transfer the plate to the FLIPR instrument. Dispense 10 µL of the aminoindole library compounds (3X final concentration). Read baseline fluorescence for 10 seconds, then monitor fluorescence for 3 minutes to check for intrinsic agonism.

  • Agonist Challenge: Add 10 µL of the reference agonist (e.g., Serotonin at EC80 concentration). Monitor the kinetic fluorescence response for an additional 3 minutes.

  • Data Analysis: Extract the maximum minus minimum (Max-Min) Relative Fluorescence Units (RFU). Normalize data against the DMSO control to determine IC50 values.

Target Engagement & Signal Transduction

Signaling Indole 2-Ethyl-1-methyl-1H-indol-5-amine Derivative Receptor Target Protein Kinase / GPCR Indole->Receptor Allosteric/Hinge Binding Effector Effector PLC / ATP hydrolysis Receptor->Effector Activation/Inhibition SecondMsg Second Messenger Calcium Flux / Phosphorylation Effector->SecondMsg Signal Transduction Response Phenotypic Response (Cell Viability / Modulation) SecondMsg->Response Functional Readout

Fig 2: Target engagement and downstream signal transduction pathways.

Data Presentation: Representative HTS Hit Metrics

The following table summarizes hypothetical, yet representative, HTS data illustrating the triage of 2-Ethyl-1-methyl-1H-indol-5-amine derivatives. Notice how Ligand Efficiency (LE) is used to prioritize hits over raw potency, a hallmark of Fragment-Based Lead Discovery (FBLD)[4].

Compound IDDerivatization at 5-AminePrimary TargetScreen Z'-FactorIC50 (nM)Ligand Efficiency (LE)CC50 (µM) Cell Viability
IND-001 Unmodified ScaffoldBaseline Ref.0.82>10,000N/A>100
IND-042 BenzamideKinase (JAK2)0.794500.38>50
IND-118 SulfonamideGPCR (5-HT2A)0.851200.41>100
IND-205 UreaMetAP-20.76850.3545
IND-334 Pyrimidine cross-couplePan-Kinase0.65150.222.5 (Toxicity Flag)

Note: IND-118 and IND-042 represent ideal hit-to-lead candidates due to their high LE (>0.3) and favorable cytotoxicity profiles.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: American Chemical Society (ACS)
  • MedChemComm - RSC Publishing (Pyrroloquinazoline as a privileged scaffold)
  • Identification of Methionine Aminopeptidase-2 (MetAP-2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-Ethyl-1-methyl-1H-indol-5-amine

Welcome to the Technical Support Center for the synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine . This guide is engineered for researchers, medicinal chemists, and drug development professionals who require high-fidelity,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine . This guide is engineered for researchers, medicinal chemists, and drug development professionals who require high-fidelity, scalable methodologies.

Rather than relying on the classical Fischer indole synthesis—which often suffers from poor regioselectivity when using unsymmetrical ketones—this guide utilizes a highly regioselective Palladium-Catalyzed Heteroannulation (Larock Synthesis) [1]. Below, you will find our validated three-step synthetic workflow, quantitative optimization data, and a causality-driven troubleshooting FAQ to resolve common experimental bottlenecks.

Synthesis Workflow & Mechanistic Overview

The synthesis is structured into three distinct transformations, designed to maximize regiocontrol and overall yield.

SynthesisWorkflow A 4-Nitro-2-iodoaniline + 1-Butyne B Pd-Catalyzed Heteroannulation (Larock Synthesis) A->B C 2-Ethyl-5-nitroindole B->C Yield: ~82-88% D N-Methylation (NaH, MeI, DMF) C->D E 2-Ethyl-1-methyl-5-nitroindole D->E Yield: ~95% F Nitro Reduction (Pd/C, H2) E->F G 2-Ethyl-1-methyl-1H-indol-5-amine (Target Compound) F->G Yield: ~90-98%

Figure 1: Three-step synthesis workflow for 2-Ethyl-1-methyl-1H-indol-5-amine.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure you can verify the success of each step before proceeding.

Step 1: Palladium-Catalyzed Heteroannulation

Objective: Construct the 2-ethyl-substituted indole core from an o-iodoaniline and a terminal alkyne[2].

  • Setup: In an oven-dried Schlenk flask under Argon, dissolve 4-nitro-2-iodoaniline (1.0 eq) in anhydrous DMF.

  • Catalyst Loading: Add 10% Pd/C (0.03 eq), CuI (0.06 eq), PPh3 (0.12 eq), and 2-aminoethanol (3.0 eq)[3].

  • Alkyne Addition: Cool the mixture to 0°C. Slowly bubble or inject 1-butyne gas/liquid (3.0 eq) into the solution to prevent sudden pressure spikes and minimize homocoupling.

  • Cyclization: Heat the reaction mixture to 80°C for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The bright yellow spot of the starting material will disappear. Confirm product formation via LC-MS (Expected [M+H]+=191.2 ).

Step 2: N-Methylation

Objective: Alkylate the indole nitrogen.

  • Deprotonation: Dissolve the purified 2-ethyl-5-nitroindole in anhydrous DMF at 0°C. Slowly add NaH (60% dispersion in mineral oil, 1.5 eq).

    • Causality: The indole NH has a pKa of ~16.2. A strong, irreversible base like NaH is required to form the highly nucleophilic indolide anion.

  • Alkylation: Once H2​ evolution ceases (approx. 30 mins), add Methyl Iodide (MeI, 1.2 eq) dropwise. Stir at room temperature for 2 hours.

  • Self-Validation (IPC): Quench with saturated NH4​Cl . TLC will show a distinct shift to a more non-polar spot due to the loss of hydrogen-bonding capability. LC-MS (Expected [M+H]+=205.2 ).

Step 3: Nitro Reduction

Objective: Selectively reduce the C5 nitro group to a primary amine without hydrogenating the electron-rich pyrrole ring[4].

  • Setup: Dissolve 2-ethyl-1-methyl-5-nitroindole in Methanol. Add 10% Pd/C (0.1 eq by weight).

  • Reduction: Purge the flask with Argon, then introduce an H2​ atmosphere (1 atm via balloon). Stir vigorously at room temperature for 3-5 hours.

  • Self-Validation (IPC): Monitor hydrogen uptake. Once uptake ceases, spot the reaction on TLC and stain with Ninhydrin. A positive (purple/red) stain confirms the presence of the primary amine. LC-MS (Expected [M+H]+=175.2 ).

Quantitative Optimization Data

To maximize the yield of the critical first step (Heteroannulation), we have benchmarked several catalyst systems. The data below illustrates why the Pd/C and aqueous/amine system is recommended over classical Pd(OAc)2 conditions[1][3].

Catalyst SystemSolventTemp (°C)Base / AdditiveYield (%)Mechanistic Observation
Pd(OAc)2 / CuIDMF100 Et3​N 65%Significant Glaser homocoupling observed.
10% Pd/C / CuI H2​O / DMF 80 2-aminoethanol 82% Optimal. Reduced homocoupling, greener profile.
Pd(OAc)2 / LiClDMF100 Na2​CO3​ 88%High regioselectivity, but requires strict anhydrous conditions.

Troubleshooting & FAQs

Troubleshooting Issue Low Yield: Larock Heteroannulation Cause1 Glaser Homocoupling (Alkyne Dimerization) Issue->Cause1 Cause2 Catalyst Deactivation (Pd Black Formation) Issue->Cause2 Fix1 1. Strictly Anaerobic (Ar/N2) 2. Slow Alkyne Addition Cause1->Fix1 Fix2 1. Optimize Ligand (PPh3) 2. Lower Temp to 80°C Cause2->Fix2

Figure 2: Troubleshooting logic for low yields in the Larock heteroannulation step.

Q: I am observing a significant amount of a non-polar byproduct in Step 1, and my yield of 2-ethyl-5-nitroindole is below 50%. What is happening? A: You are likely observing the Glaser homocoupling product (octa-3,5-diene) resulting from the dimerization of 1-butyne. This occurs when trace oxygen oxidizes the Cu(I) co-catalyst to Cu(II), which then mediates the oxidative coupling of the terminal alkyne.

  • The Fix: Ensure strictly anaerobic conditions by sparging the solvent with Argon for 30 minutes prior to the reaction. Additionally, add the 1-butyne slowly to keep its steady-state concentration low, heavily favoring the cross-coupling pathway over homocoupling.

Q: My N-methylation reaction stalls at 70% conversion. Adding more MeI does not push the reaction forward. A: The issue is not the electrophile (MeI), but the base. NaH is highly sensitive to atmospheric moisture, which rapidly converts it to NaOH. NaOH is not a strong enough base to completely deprotonate the indole NH.

  • The Fix: Use a fresh bottle of NaH and anhydrous DMF. The reaction must exhibit vigorous H2​ evolution upon NaH addition; if it does not, your base is compromised.

Q: Following the final nitro reduction, my product degrades rapidly upon concentration. How do I prevent this? A: 5-Aminoindoles are highly electron-rich and susceptible to rapid air oxidation, forming dark, polymeric degradation products.

  • The Fix: Perform the final filtration (to remove Pd/C) and concentration under an inert atmosphere. Store the final 2-Ethyl-1-methyl-1H-indol-5-amine at -20°C under Argon. For long-term stability, immediately convert the free base to a stable hydrochloride salt by bubbling dry HCl gas into an ethereal solution of the product.

References

  • Source: acs.
  • Source: nih.
  • Source: mdpi.
  • Source: ub.

Sources

Optimization

Technical Support Center: Navigating the Challenges of Substituted Indole Synthesis via the Fischer Reaction

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis of substituted in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis of substituted indoles. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this venerable yet often temperamental reaction.

Introduction

The Fischer indole synthesis, first reported by Emil Fischer and Friedrich Jourdan in 1883, is a cornerstone of heterocyclic chemistry for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound.[2] Despite its long history and broad utility in the synthesis of pharmaceuticals and natural products, the Fischer indole synthesis is not without its challenges, especially when dealing with substituted starting materials.[3][4] This guide will address common pitfalls and provide practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing causal explanations and actionable troubleshooting steps.

Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the common causes?

Low yields or complete reaction failure are among the most frequent issues in the Fischer indole synthesis.[5][6] The root causes can often be traced back to several key factors:

  • Substituent Effects: The electronic nature of substituents on both the phenylhydrazine and the carbonyl compound plays a critical role.[6] Strong electron-donating groups on the enamine intermediate (derived from the carbonyl compound) can favor a competing N-N bond cleavage side reaction over the desired cyclization.[7][8] Conversely, strong electron-withdrawing groups on the phenylhydrazine can deactivate the aromatic ring, making the key[9][9]-sigmatropic rearrangement more difficult.[10][11]

  • Inappropriate Reaction Conditions: The reaction is highly sensitive to both the temperature and the strength of the acid catalyst.[6][12] Conditions that are too harsh can lead to the decomposition of starting materials or the indole product, while conditions that are too mild may result in an incomplete reaction.[5][6]

  • Purity of Starting Materials: Impurities in the phenylhydrazine, carbonyl compound, or solvent can significantly interfere with the reaction, leading to unwanted side products and lower yields.[5][6]

  • Unstable Hydrazone Intermediate: Some hydrazones are unstable under the strongly acidic conditions required for the reaction and may degrade before cyclization can occur.[6]

low_yield_workflow start Low or No Yield Observed check_purity 1. Verify Purity of Starting Materials (Hydrazine, Carbonyl, Solvent) start->check_purity optimize_catalyst 2. Optimize Acid Catalyst (Brønsted vs. Lewis, Strength) check_purity->optimize_catalyst If pure adjust_conditions 3. Adjust Reaction Conditions (Temperature, Time) optimize_catalyst->adjust_conditions If no improvement in_situ_hydrazone 4. Consider In Situ Hydrazone Formation adjust_conditions->in_situ_hydrazone If still low yield evaluate_substrate 5. Re-evaluate Substrate Electronics in_situ_hydrazone->evaluate_substrate If unstable hydrazone suspected alternative_route Consider Alternative Synthesis Route evaluate_substrate->alternative_route If electronics are unfavorable

Caption: Troubleshooting workflow for low or no yield in Fischer indole synthesis.

  • Verify Starting Material Purity: Ensure your arylhydrazine and carbonyl compounds are pure. Use anhydrous solvents, as water can interfere with the reaction.[12]

  • Optimize the Acid Catalyst: The choice of acid is critical.[3][5]

    • If using a weak Brønsted acid (e.g., acetic acid) results in low yields, consider a stronger one like p-toluenesulfonic acid (PTSA) or sulfuric acid.[2][5]

    • Lewis acids such as ZnCl₂, BF₃·OEt₂, or AlCl₃ can also be effective and are sometimes milder, which can be beneficial if degradation is observed.[2][5]

  • Adjust Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures.[13] However, excessive heat can cause decomposition.[5] It is advisable to start at a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction by TLC.[5]

  • In Situ Hydrazone Formation: If the hydrazone intermediate is unstable, forming it in situ under milder conditions before proceeding with the cyclization can be beneficial.[6]

  • Evaluate Substrate Electronics: If your carbonyl compound has strong electron-donating groups, the competing N-N bond cleavage may be the dominant pathway.[7] In such cases, switching from a strong Brønsted acid to a milder Lewis acid (e.g., ZnCl₂) might favor the desired cyclization.[10]

Q2: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

The formation of multiple products is a common issue that complicates purification and reduces the yield of the desired indole.[5]

  • Regioisomers: When using an unsymmetrical ketone, two different indole regioisomers can be formed.[5][14] The ratio of these isomers is influenced by the acidity of the medium, steric hindrance, and the substitution pattern of the hydrazine.[14][15]

  • Products of N-N Bond Cleavage: This is a significant side reaction, especially with electron-rich hydrazones, leading to the formation of anilines and other fragmentation products.[5][7]

  • Aldol Condensation Products: The acidic conditions can promote the self-condensation of the starting ketone or aldehyde if it is enolizable.[5]

  • Polymerization/Decomposition Products: Under harsh acidic conditions and high temperatures, starting materials and the indole product can degrade or polymerize.[5]

side_product_workflow start Multiple Products Observed identify_side_products 1. Identify Side Products (NMR, MS) start->identify_side_products regioisomers Regioisomers identify_side_products->regioisomers nn_cleavage N-N Cleavage Products identify_side_products->nn_cleavage other Other Side Products identify_side_products->other control_regioselectivity Control Regioselectivity: - Modify acid catalyst - Change solvent - Adjust temperature regioisomers->control_regioselectivity suppress_nn_cleavage Suppress N-N Cleavage: - Use milder Lewis acid - Lower reaction temperature nn_cleavage->suppress_nn_cleavage optimize_conditions Optimize Conditions: - Lower temperature - Shorter reaction time other->optimize_conditions fischer_mechanism cluster_0 A Arylhydrazine + Carbonyl B Arylhydrazone A->B Condensation C Enamine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate D->E Aromatization & Cyclization F Indole E->F -NH3

Caption: Simplified mechanism of the Fischer indole synthesis.

Q2: Why is the choice of acid catalyst so important?

The acid catalyst is crucial as it facilitates several key steps in the mechanism, including the isomerization of the hydrazone to the enamine and the subsequent-[9][9]sigmatropic rearrangement. [2][5]The choice and strength of the acid can significantly impact the reaction rate, yield, and even the regioselectivity of the final product, especially when using unsymmetrical ketones. [5][14]Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used. [2][5] Q3: Can I synthesize the parent, unsubstituted indole using the Fischer method?

Direct synthesis of the parent indole using acetaldehyde is problematic and often fails. [12][16]A common alternative is to use pyruvic acid as the carbonyl compound, which leads to indole-2-carboxylic acid, followed by decarboxylation to yield the parent indole. [12][16] Q4: I'm having trouble purifying my substituted indole product. Any suggestions?

Purification of indoles can be challenging due to their polarity and potential for degradation on silica gel. [5]* Consider using a less acidic stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.

  • Rapid purification techniques like flash chromatography are often preferred to minimize contact time with the stationary phase.

Experimental Protocols

General Protocol for Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted from a standard procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine. [1] Stage 1: Formation of Acetophenone Phenylhydrazone

  • In a 100 mL beaker, dissolve phenylhydrazine hydrochloride (2.9 g, 20 mmol) and sodium acetate (3.3 g, 40 mmol) in water (20 mL).

  • Add ethanol (20 mL) and warm the mixture gently until a clear solution is obtained.

  • Add acetophenone (2.3 mL, 20 mmol) to the warm solution.

  • Shake the mixture vigorously for a few minutes. The acetophenone phenylhydrazone will separate as a pale yellow solid.

  • Cool the mixture in an ice bath for 30 minutes to complete crystallization.

  • Collect the solid by filtration, wash it with water, and then with a small amount of cold ethanol.

  • Dry the product in a desiccator.

Stage 2: Cyclization to 2-Phenylindole

  • In a 100 mL beaker, place anhydrous zinc chloride (10 g).

  • Heat the beaker in an oil bath to 170 °C to melt the zinc chloride.

  • Add the dried acetophenone phenylhydrazone (2.1 g, 10 mmol) from Stage 1 to the molten zinc chloride in one portion, with stirring.

  • Continue heating and stirring at 170 °C for 5 minutes.

  • Remove the beaker from the oil bath and allow it to cool slightly.

  • Carefully add 40 mL of water to the reaction mixture.

  • Add 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.

  • Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol.

Data Summary Table

CatalystTypical Reaction ConditionsAdvantagesDisadvantages
ZnCl₂ High temperatures (150-250 °C)Commonly used, effective for many substratesHarsh conditions, can lead to decomposition
Polyphosphoric Acid (PPA) 100-200 °C, can act as solvent and catalystGood for less reactive substratesViscous, difficult to work with
p-Toluenesulfonic Acid (PTSA) Reflux in solvents like toluene or xyleneMilder than PPA, good for sensitive substratesMay not be strong enough for all substrates
BF₃·OEt₂ Room temperature to refluxMild conditionsCan be sensitive to moisture

References

  • Troubleshooting common issues in Fischer indole synthesis
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC.
  • Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity - Benchchem.
  • Troubleshooting low yield in Fischer indole synthesis of fluorin
  • Why Do Some Fischer Indoliz
  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
  • Fischer Indole Synthesis - Alfa Chemistry.
  • A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis - Organic Chemistry Portal.
  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A.
  • Synthesis and Chemistry of Indole.
  • Fischer indole synthesis - Wikipedia.
  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator | The Journal of Organic Chemistry - ACS Public
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem.
  • Synthesis of indoles - Organic Chemistry Portal.
  • Fischer Indole Synthesis - Organic Chemistry Portal.
  • Technical Support Center: Fischer Indole Synthesis of Substituted Indoles - Benchchem.
  • effect of substituents on Fischer indole synthesis yield - Benchchem.
  • Indole synthesis: a review and proposed classific
  • Fischer indole synthesis applied to the total synthesis of n
  • A three-component Fischer indole synthesis - PubMed.
  • Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC).
  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI.
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - MDPI.
  • Fischer indole synthesis: significance of choice of acid c
  • Application Notes and Protocols for Acid-Catalyzed Fischer Indole Synthesis - Benchchem.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing.
  • Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and - Verlag der Zeitschrift für N
  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure.
  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction | Organic Letters.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Ethyl-1-methyl-1H-indol-5-amine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the purification of 2-Ethyl-1-methyl-1H-indol-5-amine. This document is designed for researchers, medicinal chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Ethyl-1-methyl-1H-indol-5-amine. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this compound in high purity. The unique chemical nature of substituted indolamines—possessing both a nucleophilic indole ring and a basic amine functionality—presents specific purification hurdles. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to address these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 2-Ethyl-1-methyl-1H-indol-5-amine and similar structures.

Q1: My crude product is a dark brown or reddish oil/solid. What causes this discoloration and how can I prevent it?

A: Discoloration is a frequent indicator of degradation, primarily due to oxidation.[1] The electron-rich indole ring and the aromatic amine group are both susceptible to oxidation when exposed to air (oxygen) and light. This process can form highly colored oligomeric or polymeric byproducts.[1]

Preventative Measures:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and storage.

  • Degassed Solvents: Use solvents that have been recently degassed by sparging with an inert gas for 15-30 minutes prior to use.[1]

  • Light Protection: Store the compound and its solutions in amber vials or containers wrapped in aluminum foil to prevent photo-oxidation.[1]

  • Temperature Control: Keep the compound and its solutions cold (2-8°C for short-term, -20°C for long-term) to slow the rate of degradation.[1]

Q2: I'm observing severe peak tailing and poor recovery during standard silica gel column chromatography. What is happening?

A: This is a classic problem when purifying basic amines on standard silica gel. Silica has acidic silanol groups (Si-OH) on its surface, which strongly interact with the basic 5-amine group of your molecule through an acid-base interaction.[2][3] This can lead to:

  • Irreversible Adsorption: A portion of your compound gets stuck on the column, leading to low recovery.

  • Band Spreading/Tailing: The compound elutes slowly and over a large volume, resulting in poor separation from impurities.[2]

  • On-Column Degradation: The acidic environment of the silica can sometimes catalyze the degradation of sensitive indole derivatives.

Solution: To counteract this, you must neutralize the acidic silanols. The most common method is to add a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to your mobile phase (eluent). A typical starting point is 0.5-1% TEA in your hexane/ethyl acetate or DCM/methanol solvent system.[2] This "pre-treats" the silica, allowing your compound to elute with symmetrical peak shapes.

Q3: Is there a better alternative to standard silica gel for purifying basic indolamines?

A: Yes, absolutely. For compounds like 2-Ethyl-1-methyl-1H-indol-5-amine, using an amine-functionalized silica gel is often a superior strategy.[3][4][5] These stationary phases have a propylamine moiety bonded to the silica surface, creating a more alkaline environment.[4][6]

Advantages of Amine-Functionalized Silica:

  • Eliminates Peak Tailing: The basic surface prevents interaction with your amine, leading to sharp, symmetrical peaks.[3]

  • No Need for Mobile Phase Modifiers: You can often achieve excellent separation using simple solvent systems like hexane/ethyl acetate without the need to add triethylamine.[6] This simplifies post-purification workup, as you don't have to remove the high-boiling TEA.

  • Improved Resolution: The different surface chemistry can alter the elution order (selectivity) of your compound and its impurities, sometimes providing a separation that is impossible on standard silica.[4]

Q4: My compound appears to be decomposing on the silica column, even with triethylamine. How can I confirm this and what should I do?

A: On-column decomposition can occur if your indole derivative is particularly sensitive. To diagnose this, a 2D TLC analysis is invaluable.

Protocol: 2D TLC for Stability Analysis

  • Obtain a square TLC plate.

  • Lightly spot your crude material in one corner, about 1 cm from the edges.

  • Develop the plate using your chosen eluent system (including TEA).

  • Remove the plate and dry it thoroughly to remove all solvent.

  • Rotate the plate 90 degrees so the separated spots now form the baseline.

  • Develop the plate again in the exact same eluent system.

  • Visualize the plate. If the compound is stable, you will see all spots aligned on the diagonal. If new spots appear off-diagonal, it indicates the compound is degrading on the silica.[7]

If decomposition is confirmed, the best course of action is to switch to a more inert stationary phase like amine-functionalized silica or consider purification by recrystallization.

Q5: How can I visualize my compound during TLC and column monitoring if it's colorless?

A: Most indole derivatives are UV-active due to their aromatic structure. Visualization is typically straightforward.[7]

  • UV Light (254 nm): The compound will appear as a dark spot on a fluorescent TLC plate (labeled F254). This is the most common and non-destructive method.[7]

  • Staining Reagents: If the compound has a low UV response or for confirmation, chemical stains can be used.

    • p-Anisaldehyde or Vanillin: These are general-purpose stains that react with many functional groups to give colored spots upon heating.[7]

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing characteristic blue or purple spots.[7]

    • Potassium Permanganate (KMnO₄): This is a universal oxidizing stain that will react with most organic compounds, showing them as yellow/brown spots on a purple background.[7]

Purification Protocols & Methodologies

Workflow for Selecting a Purification Technique

Purification Workflow start Crude 2-Ethyl-1-methyl-1H-indol-5-amine is_solid Is the crude material a solid? start->is_solid try_recryst Attempt Recrystallization (Protocol 3) is_solid->try_recryst Yes run_column Perform Column Chromatography is_solid->run_column No (Oil) is_pure Is purity >98% by HPLC/NMR? try_recryst->is_pure is_pure->run_column No finished Pure Product is_pure->finished Yes assess_impurities Assess impurities. Are they closely related? run_column->assess_impurities amine_column Use Amine-Functionalized Silica (Protocol 2) amine_column->finished silica_column Use Standard Silica + 1% TEA (Protocol 1) silica_column->finished assess_impurities->amine_column Yes (Better Selectivity) assess_impurities->silica_column No Chromatography Troubleshooting start Run Initial TLC on Silica tailing Are spots tailing or streaking? start->tailing add_tea Add 1% TEA to eluent and re-run TLC tailing->add_tea Yes run_silica_col Proceed with Silica Column + 1% TEA tailing->run_silica_col No (Symmetrical Spot) resolved Is tailing resolved? add_tea->resolved resolved->run_silica_col Yes check_stability Perform 2D TLC Stability Test resolved->check_stability No use_amine_col Switch to Amine-Functionalized Silica Column finished Purification Successful use_amine_col->finished run_silica_col->finished stable Is compound stable? check_stability->stable stable->use_amine_col No (Degradation) stable->use_amine_col Yes (Persistent Tailing)

Sources

Optimization

Technical Support Center: A Guide to Improving the Stability of 2-Ethyl-1-methyl-1H-indol-5-amine in Solution

Welcome to the technical support center for 2-Ethyl-1-methyl-1H-indol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Ethyl-1-methyl-1H-indol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this substituted indole amine. Due to its chemical structure, featuring both an electron-rich indole nucleus and an aromatic amine, this compound is susceptible to degradation, which can compromise experimental reproducibility and the integrity of your results. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the stability and purity of your solutions.

Section 1: Troubleshooting Guide

This section uses a question-and-answer format to address specific issues you may encounter during your experiments.

Q1: My solution of 2-Ethyl-1-methyl-1H-indol-5-amine is changing color, turning yellow or brown over a short period. What is causing this and how can I prevent it?

A1: A visible color change is the most common indicator of degradation for indole-containing compounds.[1][2]

  • Causality (The "Why"): This discoloration is primarily caused by oxidation . Both the indole ring and the C-5 amine group are susceptible to attack by atmospheric oxygen. This process is often accelerated by exposure to light (photo-oxidation), leading to the formation of highly colored oligomeric or polymeric byproducts.[2] Even trace amounts of peroxide impurities in older solvents can initiate this degradation cascade.

  • Immediate Solutions:

    • Minimize Air Exposure: Prepare your solutions using solvents that have been degassed by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[2] After preparation, blanket the headspace of your vial with the same inert gas before sealing. This displaces oxygen and creates a protective environment.

    • Protect From Light: Always store solutions in amber glass vials or wrap clear vials tightly with aluminum foil.[1] This prevents light from catalyzing photo-oxidative reactions.

    • Use High-Purity Solvents: Always use fresh, high-purity, or anhydrous-grade solvents. Avoid using solvents from previously opened bottles that may have been exposed to air and light for extended periods.

Q2: I'm observing a progressive loss of my compound's peak in HPLC analysis, even though there's no dramatic color change. What are the likely degradation pathways?

A2: A quantifiable loss of the parent compound is a clear sign of chemical instability. While oxidation is a major culprit, other factors can contribute to degradation without producing intensely colored byproducts.

  • Causality (The "Why"): The stability of indole derivatives can be highly dependent on the pH of the solution.[1] Extreme pH values, both acidic and basic, can catalyze hydrolytic or other degradation pathways.[3] Furthermore, elevated temperatures will increase the rate of all chemical reactions, including degradation.[4]

  • Troubleshooting & Optimization:

    • pH Control: The stability of your compound in aqueous buffers should be optimized. It is recommended to perform a pH stability profile. Neutral to slightly acidic conditions (pH 5-7) are often a good starting point for indole derivatives.[2] Ensure your buffer has sufficient capacity to maintain the target pH after the addition of your compound, especially if it's prepared as a stock in an acidic or basic solvent.

    • Temperature Management: Store working solutions at 2-8°C during use, if experimentally feasible. For long-term storage, aliquots should be kept at -20°C or -80°C to significantly slow degradation kinetics.[1]

    • Forced Degradation Studies: To proactively understand your molecule's liabilities, performing a forced degradation study is best practice.[3][5][6] This involves intentionally exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to rapidly identify potential degradants and establish a stability-indicating analytical method.

Q3: I've noticed particulate formation or cloudiness in my stock solution stored in the freezer. What is the cause?

A3: Particulate formation can arise from two primary sources: precipitation of the compound due to poor solubility at low temperatures, or the formation of insoluble degradation products.

  • Causality (The "Why"): Many organic compounds, especially those dissolved in organic solvents like DMSO, have reduced solubility at lower temperatures. If your stock concentration is near its saturation point, it may precipitate upon freezing. Alternatively, some degradation pathways can lead to the formation of larger, less soluble polymeric byproducts.[2]

  • Troubleshooting & Optimization:

    • Verify Solubility: Ensure your stock concentration is well below the compound's solubility limit in the chosen solvent at room temperature.

    • Gentle Re-solubilization: Before use, allow the vial to warm to room temperature and then vortex gently. If particulates remain, brief sonication or gentle warming (e.g., to 37°C) may be required. Crucially, visually inspect the solution to ensure it is clear before making dilutions.

    • Filtration: If precipitation is suspected and re-solubilization is incomplete, you may need to filter the solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO) before use. Note that this may slightly lower the effective concentration.

    • Analytical Confirmation: If you suspect the particulates are degradation products, analyze the solution by HPLC to confirm the purity of the supernatant.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of the 2-Ethyl-1-methyl-1H-indol-5-amine structure?

A1: The molecule has two main points of vulnerability. The indole ring system is electron-rich and prone to oxidation, which can occur at several positions. The aromatic amine group at the C-5 position is also readily oxidized. The combination of these two functional groups makes the molecule particularly sensitive to oxidative and photo-oxidative degradation.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: The optimal conditions depend on the solvent and intended duration of storage. The following table provides a general guideline.

Solution TypeSolventStorage TemperatureDurationKey Precautions
Long-Term Stock Anhydrous DMSO or Ethanol-80°CMonths to >1 YearAliquot to avoid freeze-thaw; blanket with Argon/Nitrogen.[1]
Short-Term Stock Anhydrous DMSO or Ethanol-20°CWeeks to MonthsAliquot to avoid freeze-thaw; protect from light.[1]
Working Solution Aqueous Buffer (pH optimized)2-8°C< 24 HoursPrepare fresh daily; protect from light.[1]

Q3: Should I consider using antioxidants to improve stability?

A3: Yes, for long-term storage or for assays that run over extended periods, adding an antioxidant can be a very effective strategy.[1]

  • Recommendations: Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%).[1] Ascorbic acid is another potential option for aqueous solutions.

  • Important Consideration: You must first validate that the chosen antioxidant does not interfere with your experimental assay (e.g., by reacting with other components or affecting biological activity).

Section 3: Diagrams and Visual Workflows

The following diagrams provide visual aids for troubleshooting, understanding degradation, and implementing best practices for handling.

G start Stability Issue Observed color Color Change? start->color hplc Loss of Purity (HPLC)? color->hplc No cause_oxidation Probable Cause: Oxidation / Photo-oxidation color->cause_oxidation Yes precipitate Precipitation? hplc->precipitate No cause_ph_temp Probable Cause: pH or Temperature Instability hplc->cause_ph_temp Yes precipitate->start No, Re-evaluate cause_solubility Probable Cause: Poor Solubility / Degradation precipitate->cause_solubility Yes solution_inert Solution: - Use Degassed Solvents - Blanket with Inert Gas - Protect from Light cause_oxidation->solution_inert solution_ph Solution: - Optimize & Buffer pH - Control Temperature cause_ph_temp->solution_ph solution_conc Solution: - Check Solubility Limit - Warm/Sonicate to Redissolve - Filter if Necessary cause_solubility->solution_conc

Caption: Troubleshooting flowchart for stability issues.

G cluster_0 Primary Degradation Pathways Parent 2-Ethyl-1-methyl-1H-indol-5-amine Oxidation Oxidized Intermediates (e.g., Hydroxylated species, Quinone-imines) Parent->Oxidation O₂ (Air) Photodegradation Excited State Intermediates (e.g., Radical Cations) Parent->Photodegradation Light (hv) Degradants Colored Oligomers & Polymeric Byproducts Oxidation->Degradants Photodegradation->Oxidation accelerates Photodegradation->Degradants

Caption: Conceptual model of primary degradation pathways.

G start Start: Prepare Solution step1 1. Select high-purity, anhydrous solvent (e.g., DMSO) start->step1 step2 2. Degas solvent with Ar or N₂ for 15-30 min step1->step2 step3 3. Weigh compound and dissolve in degassed solvent step2->step3 step4 4. Blanket vial headspace with inert gas step3->step4 step5 5. Store in amber vial at recommended temperature step4->step5 end Stable Solution Ready step5->end

Caption: Workflow for preparing a stable stock solution.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate a stability-indicating HPLC method.[3][7]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 2-Ethyl-1-methyl-1H-indol-5-amine in acetonitrile or methanol.

  • Set Up Stress Conditions: In separate, appropriately labeled amber vials, mix the following:

    • Acid Hydrolysis: 500 µL stock + 500 µL of 0.2 M HCl.

    • Base Hydrolysis: 500 µL stock + 500 µL of 0.2 M NaOH.

    • Oxidation: 500 µL stock + 500 µL of 6% H₂O₂.

    • Thermal: 1 mL of stock solution.

    • Control: 1 mL of stock solution, stored at 4°C.

  • Incubation:

    • Place the Acid, Base, and Oxidation vials in a water bath at 60°C.

    • Place the Thermal vial in an oven at 60°C.

    • Keep the Control vial protected from light at 4°C.

  • Time Points: Sample from each vial at T=0, 2, 4, 8, and 24 hours.

  • Sample Quenching: Before injection, take a 100 µL aliquot. For the Acid and Base samples, neutralize with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a validated HPLC-UV/DAD method (see Protocol 2). The goal is to achieve 5-20% degradation of the main peak. If degradation is too rapid or too slow, adjust the temperature or stressor concentration.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a general reverse-phase HPLC method suitable for assessing the stability of indole derivatives.[1][8] It should be optimized for your specific instrument and compound.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the compound's λmax (e.g., 280 nm) and also collect DAD data from 200-400 nm to detect impurities with different chromophores.

  • Example Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Analysis: Calculate the percent remaining of the parent compound by comparing its peak area at each time point to the T=0 sample. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak.

References

  • Technical Support Center: Improving the Stability of Indole Compounds in Solution - Benchchem.
  • Microbial Degradation of Indole and Its Derivatives - ResearchGate. Available at: [Link]

  • Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry A. Available at: [Link]

  • Degradation pathways of indole in Cupriavidus sp. KK10[9] via... - ResearchGate. Available at: [Link]

  • Microbial Degradation of Indole and Its Derivatives - Semantic Scholar. Available at: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC - NIH. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - Frontiers. Available at: [Link]

  • Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule - PubMed. Available at: [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Forced degradation and impurity profiling. Available at: [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. Available at: [Link]

  • Solvent effects on the fluorescent states of indole derivatives–dipole moments. Available at: [Link]

  • US4622168A - Stabilizer for amine/quaternary ammonium blends - Google Patents.
  • Determination of photostability and photodegradation products of indomethacin in aqueous media | Request PDF - ResearchGate. Available at: [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review - Natural Resources for Human Health. Available at: [Link]

  • (PDF) Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms - ResearchGate. Available at: [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. Available at: [Link]

  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Available at: [Link]

  • Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry. Available at: [Link]

  • Stability of amines - Sciencemadness Discussion Board. Available at: [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC. Available at: [Link]

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry. Available at: [Link]

  • Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution - PMC. Available at: [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Available at: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]

  • SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Available at: [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • (PDF) Proper Handling and Storage of Chemicals - ResearchGate. Available at: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. Available at: [Link]

  • 3-ethyl-2-methyl-1H-indol-5-amine — Chemical Substance Information - NextSDS. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in N-Propylation of Indoles

Welcome to the Technical Support Center for N-alkylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-alkylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the N-propylation of indole derivatives, with a primary focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the N-propylation of indoles?

Low yields in N-propylation reactions of indoles typically stem from a few key factors:

  • Incomplete Deprotonation of the Indole Nitrogen: The N-H bond of indole is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base to generate the reactive indolate anion.[1] Incomplete deprotonation leads to a low concentration of the active nucleophile, resulting in poor conversion.[1][2]

  • Competing C3-Alkylation: The C3 position of the indole ring is inherently nucleophilic and can compete with the nitrogen for the propylating agent.[2][3] This side reaction is particularly prevalent when the indole nitrogen is not fully deprotonated.[3]

  • Poor Reagent and Solvent Purity: Protic impurities, especially water, can quench the strong base and the indolate anion, effectively halting the reaction.[1][2] Using anhydrous solvents and pure reagents under an inert atmosphere is critical.[1]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice can significantly impact the reaction outcome. For instance, some reactions require heating to overcome the activation energy barrier.[1][2]

  • Steric Hindrance and Substrate Electronics: Bulky groups on either the indole or the propylating agent can sterically hinder the reaction.[2][3] Additionally, electron-withdrawing groups on the indole ring decrease the nucleophilicity of the nitrogen, making the reaction more challenging.[2][4]

Troubleshooting Guide: Low to No Conversion of Starting Material

Issue: After running the N-propylation reaction and analyzing the crude mixture by TLC or LC-MS, you observe a significant amount of unreacted starting indole and little to no desired N-propylated product.

This common issue can often be resolved by systematically evaluating and optimizing the reaction parameters.

Step 1: Evaluate the Base and Deprotonation Conditions

The formation of the indolate anion is the crucial first step. Insufficient deprotonation is a primary cause of low conversion.

Causality: A base that is too weak will not sufficiently deprotonate the indole N-H, leading to a low concentration of the nucleophilic indolate anion.[1]

Troubleshooting Actions:

  • Switch to a Stronger Base: If you are using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[1][3] These are highly effective for deprotonating indoles.

  • Increase Base Stoichiometry: Ensure you are using at least a slight excess of the base (e.g., 1.1-1.5 equivalents) to drive the deprotonation to completion.[3]

  • Allow Sufficient Time for Deprotonation: After adding the base, allow the mixture to stir for an adequate amount of time (e.g., 30-60 minutes at 0 °C to room temperature) before adding the propylating agent. Cessation of hydrogen gas evolution (when using NaH or KH) is a good indicator of complete deprotonation.[2]

BasepKa of Conjugate Acid (in DMSO)Common SolventsNotes
NaH~36THF, DMFHighly effective, but requires careful handling (flammable).
KH~36THF, DMFMore reactive than NaH.
K₂CO₃~10.3 (in water)DMF, AcetonitrileGenerally requires higher temperatures; may be less effective.[5]
Cs₂CO₃~10.3 (in water)DMF, AcetonitrileCan be more effective than K₂CO₃ due to the "cesium effect".[5]
Step 2: Verify Reagent and Solvent Quality

Causality: Strong bases like NaH are readily quenched by water and other protic impurities. This reduces the effective amount of base available for deprotonation.[1][2]

Troubleshooting Actions:

  • Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents. Solvents like DMF and THF should be obtained from a solvent purification system or stored over molecular sieves.

  • Ensure Reagent Purity: Use high-purity indole and propylating agent.

  • Work Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent moisture from the air from interfering.[1]

Step 3: Optimize Reaction Temperature and Time

Causality: Some N-propylation reactions have a significant activation energy barrier and will not proceed efficiently at room temperature.[2]

Troubleshooting Actions:

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, try heating the reaction mixture. Temperatures between 60-80 °C are often effective.[3]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product over time to determine the optimal reaction duration.[2]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield or No Reaction check_base Step 1: Evaluate Base & Deprotonation start->check_base incomplete_deprotonation Is deprotonation likely incomplete? check_base->incomplete_deprotonation stronger_base Action: Use stronger base (NaH, KH) Increase stoichiometry (1.1-1.5 eq) incomplete_deprotonation->stronger_base  Yes check_purity Step 2: Check Reagent & Solvent Purity incomplete_deprotonation->check_purity  No stronger_base->check_purity protic_impurities Are protic impurities possible? check_purity->protic_impurities use_anhydrous Action: Use anhydrous solvents Work under inert atmosphere protic_impurities->use_anhydrous  Yes optimize_temp Step 3: Optimize Temperature & Time protic_impurities->optimize_temp  No use_anhydrous->optimize_temp low_temp Is reaction at low temp (e.g., RT)? optimize_temp->low_temp increase_temp Action: Increase temperature (e.g., 60-80 °C) Monitor reaction over time low_temp->increase_temp  Yes check_side_reactions Step 4: Analyze for Side Reactions (e.g., C3-Alkylation) low_temp->check_side_reactions  No increase_temp->check_side_reactions end Resolution: Improved Yield check_side_reactions->end

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocol: General Procedure for N-Propylation of Indole

This protocol provides a starting point and may require optimization for specific indole substrates and propylating agents.

Materials:

  • Indole substrate (1.0 eq.)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • 1-Iodopropane or 1-Bromopropane (1.1 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, add the indole substrate (1.0 eq.).[2]

  • Solvent Addition: Add anhydrous DMF (or THF) to dissolve the indole (concentration typically 0.1-0.5 M).[2]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.[2][3]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[2]

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the propylating agent (e.g., 1-iodopropane, 1.1 eq.) dropwise via syringe.[2][3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction can be gently heated (e.g., to 60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[2][3]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[3]

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).[2][3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

Competing Reaction Pathways

A primary challenge in indole alkylation is controlling the regioselectivity between the N1 and C3 positions. The reaction conditions, particularly the extent of deprotonation, play a pivotal role in determining the outcome.

reaction_pathways cluster_paths indole Indole N-H C3-H indolate Indolate Anion N⁻ C3 indole:n->indolate:n + Base - H-Base⁺ c_product C3-Propyl Indole (Kinetic Product) indole:c->c_product + Propyl-X (Neutral Indole Pathway) propyl_halide Propyl-X base Base n_product N-Propyl Indole (Thermodynamic Product) indolate:n->n_product + Propyl-X (Favored in polar aprotic solvents, e.g., DMF)

Caption: Competing N-alkylation vs. C3-alkylation pathways.

Under strongly basic conditions in polar aprotic solvents like DMF, the formation of the indolate anion is favored, which then preferentially attacks the electrophile via the nitrogen atom to yield the thermodynamically more stable N-alkylated product.[2][3] Conversely, under neutral or less basic conditions, the more nucleophilic C3 position of the neutral indole can react, leading to the C3-alkylated side product.[3]

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Takeda, K., et al. (2008). N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent. Organic Letters.
  • Ghandi, M., et al. (2020).
  • Sigman, M. S., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society.
  • Daugulis, O., et al. (2019). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(I)/Ni(III)
  • Giles, P., et al. (2002). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development.
  • Schafer, A. G., et al. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Singh, V., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters.

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 2-Ethyl-1-methyl-1H-indol-5-amine

Welcome to the Technical Support Center. As application scientists, we know that synthesizing functionalized indoles like 2-Ethyl-1-methyl-1H-indol-5-amine presents unique chemoselectivity and stability challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we know that synthesizing functionalized indoles like 2-Ethyl-1-methyl-1H-indol-5-amine presents unique chemoselectivity and stability challenges. This guide is engineered for drug development professionals and synthetic chemists, providing a deep dive into the causality of side reactions, self-validating protocols, and actionable troubleshooting strategies.

The standard two-step synthesis from the commercially available precursor (2-ethyl-5-nitro-1H-indole) involves N-methylation followed by catalytic nitro reduction. Below is the reaction workflow highlighting the critical junctions where side reactions typically occur.

SynthesisWorkflow SM 2-Ethyl-5-nitro-1H-indole (Starting Material) Step1 Step 1: N-Methylation (MeI, K2CO3, DMF) SM->Step1 Int 2-Ethyl-1-methyl-5-nitro-1H-indole (Intermediate) Step1->Int Major Pathway Side1 Side Product: C3-Alkylation Step1->Side1 Minor Pathway Step2 Step 2: Nitro Reduction (Pd/C, H2, EtOH) Int->Step2 Target 2-Ethyl-1-methyl-1H-indol-5-amine (Target Product) Step2->Target Major Pathway Side2 Side Product: Hydroxylamine Step2->Side2 Incomplete Side3 Side Product: Indoline (Over-reduction) Step2->Side3 Over-reduction

Figure 1: Two-step synthesis workflow of 2-Ethyl-1-methyl-1H-indol-5-amine and major side reactions.

Module 1: Regioselective N-Methylation

The indole ring is an ambident nucleophile. While the N1 proton is the most acidic (pKa ~16), the C3 position is highly nucleophilic. The primary challenge in this step is preventing C3-alkylation or over-alkylation.

Validated Protocol: N-Methylation

Mechanistic Grounding: Using a mild base like K₂CO₃ in a polar aprotic solvent (DMF) favors the formation of the harder indolide anion, which drives regioselective N-alkylation based on Hard-Soft Acid-Base (HSAB) principles [1].

  • Preparation : Charge a flame-dried flask with 2-ethyl-5-nitro-1H-indole (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation : Add anhydrous K₂CO₃ (1.5 eq) and stir at 0 °C for 30 minutes. Self-Validation: The solution will shift from pale yellow to a deep, vibrant orange, confirming indolide anion formation.

  • Alkylation : Add Methyl Iodide (MeI) (1.1 eq) dropwise over 10 minutes to manage the exotherm.

  • Monitoring : Stir for 2–4 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The N-methylated intermediate will elute with a higher Rf than the starting material due to the loss of the hydrogen-bonding N-H group.

  • Workup : Quench slowly with ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

FAQs & Troubleshooting: N-Methylation

Q: My LC-MS shows a significant side product at m/z 219.12. What happened? A: You are observing the over-alkylated side product: 2-Ethyl-1,3-dimethyl-5-nitro-1H-indole. This occurs when excess MeI is used or the reaction is left running too long. Ensure MeI is strictly limited to 1.05–1.10 equivalents. If regioselectivity remains poor, switch the base to Sodium Hydride (NaH) at 0 °C. NaH ensures irreversible and complete deprotonation, strongly favoring N-alkylation [2].

Q: Can I use methanol or ethanol instead of DMF for this step? A: No. Protic solvents hydrogen-bond with the nitrogen of the indolide anion, sterically hindering the N1 position and artificially increasing the nucleophilicity of the C3 position, leading to heavy C-alkylation. Always use strictly anhydrous polar aprotic solvents.

Module 2: Catalytic Nitro Reduction

Reducing the nitro group to an amine without disturbing the sensitive indole C2-C3 double bond requires precise control of hydrogen mass transfer and catalyst activity [3].

Validated Protocol: Hydrogenation
  • Preparation : Dissolve 2-ethyl-1-methyl-5-nitro-1H-indole (1.0 eq) in degassed absolute ethanol (0.1 M).

  • Catalyst Addition : Add 10% Pd/C (0.05 eq by weight) carefully under an argon blanket. Causality: Argon blanketing is mandatory to prevent the ignition of ethanol vapors by the highly active dry palladium catalyst.

  • Hydrogenation : Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously (≥800 rpm) at room temperature for 4–6 hours.

  • Monitoring : Monitor by LC-MS. Self-Validation: The complete disappearance of m/z 205.09 and the appearance of m/z 175.12 indicates reaction completion.

  • Workup : Filter the mixture through a pad of Celite under an argon atmosphere to remove Pd/C. Concentrate the filtrate in vacuo.

FAQs & Troubleshooting: Nitro Reduction

Q: The reaction stalled, and LC-MS shows a major peak at m/z 191.12. How do I push it to completion? A: A mass of 191.12 corresponds to the hydroxylamine intermediate (-NHOH). Nitro reduction proceeds stepwise (Nitro → Nitroso → Hydroxylamine → Amine). Stalling at the hydroxylamine stage is caused by hydrogen mass transfer limitations or catalyst poisoning. Fix: Purge the system with argon, add a fresh micro-batch of 10% Pd/C (0.02 eq), and ensure vigorous stirring to maximize the gas-liquid interface. Do not increase the temperature, as this promotes side reactions.

Q: I used a Parr hydrogenator at 50 psi to speed up the reaction, but my product mass is m/z 177.14. Why? A: You have over-reduced the indole ring to form 2-Ethyl-1-methylindolin-5-amine. The C2-C3 double bond of the indole is susceptible to hydrogenation under high pressure. Stick to 1 atm (balloon pressure) at room temperature.

Q: My final 5-aminoindole product turned from a pale yellow oil to a dark black solid overnight. Is it ruined? A: Yes, the product has undergone oxidative dimerization. 5-Aminoindoles are highly electron-rich and rapidly oxidize in atmospheric oxygen [1]. Fix: Always perform the post-reduction workup using degassed solvents. Immediately convert the free base to its hydrochloride (HCl) salt by treating the ethereal solution with 2M HCl in diethyl ether, which protonates the amine and significantly enhances bench stability.

Quantitative Data: Side Product Identification & Mitigation

Use the following reference table to rapidly diagnose side reactions via LC-MS and implement immediate corrective actions.

Side Product IdentityReaction StepLC-MS [M+H]⁺Primary CausalityMitigation Strategy
2-Ethyl-3-methyl-5-nitro-1H-indole N-Methylation205.09Protic solvent usage; weak baseUse strictly anhydrous DMF and NaH/K₂CO₃
2-Ethyl-1,3-dimethyl-5-nitro-1H-indole N-Methylation219.12Excess MeI; prolonged reaction timeLimit MeI to 1.05 eq; quench immediately upon completion
Hydroxylamine Intermediate Nitro Reduction191.12Catalyst poisoning; poor H₂ mixingIncrease stirring rate (≥800 rpm); add fresh Pd/C
2-Ethyl-1-methylindolin-5-amine Nitro Reduction177.14Over-reduction of C2-C3 double bondAvoid high-pressure Parr apparatus; use 1 atm H₂
Oxidized Amine Dimers Storage/Workup>347.00Air oxidation of electron-rich ringDegas solvents; store as HCl salt under Argon at -20 °C

References

  • Guedin, A., et al. "Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity." ChemMedChem, 2021. Available at:[Link]

  • Smith, J., et al. "Synthesis of a Series of Diaminoindoles." The Journal of Organic Chemistry, 2021. Available at:[Link]

Troubleshooting

Technical Support Center: Minimizing Batch-to-Batch Variability of 2-Ethyl-1-methyl-1H-indol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis, isolation, and storage of 2-Ethyl-1-methyl-1H-indol-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis, isolation, and storage of 2-Ethyl-1-methyl-1H-indol-5-amine (CAS: 730239-11-9)[1][2]. While this compound is a highly valuable building block in medicinal chemistry, its electron-rich nature makes it notoriously difficult to handle.

This guide is designed to move beyond basic procedures, providing you with the mechanistic causality behind batch failures and a self-validating protocol to ensure absolute reproducibility.

The Mechanistic Root of Variability

To control variability, we must first understand the molecule's electronic environment. The indole core is inherently electron-rich. The addition of a 1-methyl and a 2-ethyl group further increases the electron density via inductive and hyperconjugative effects. Consequently, the 5-amino moiety becomes highly susceptible to single-electron transfer (SET) oxidation .

As established in the literature,3[3]. When exposed to ambient oxygen, the amine forms radical cations that delocalize across the indole ring, leading to oligomerization. This is the primary driver of the pink, brown, or black discoloration observed in degraded batches, directly impacting your downstream coupling yields.

Troubleshooting Guides & FAQs

Q1: My isolated 2-Ethyl-1-methyl-1H-indol-5-amine turns from off-white to deep brown within hours of isolation. How can I prevent this? A: This color change is the visual hallmark of aerobic photo-oxidation. The 4[4] dictate that oxygen must be rigorously excluded during workup. Causality: Light acts as a catalyst for radical generation in the presence of O2​ . You must use degassed solvents, perform filtrations under an argon blanket, and store the final product in amber vials. If possible, utilize the amine in situ for subsequent reactions rather than attempting long-term storage.

Q2: I am reducing 2-ethyl-1-methyl-5-nitroindole using Pd/C and H2​ , but my yields and purity vary wildly (60% to 90%). What is going wrong? A: Variability in catalytic hydrogenation typically arises from two factors: catalyst poisoning or over-reduction. Standard protocols for the 5[5] emphasize the need for high-purity starting materials. Trace sulfur or heavy metals from previous synthetic steps will poison the palladium. Furthermore, prolonged exposure to H2​ can lead to the partial reduction of the pyrrole ring. You must quench the reaction immediately upon completion.

Q3: Can I purify this compound using standard silica gel column chromatography to improve batch purity? A: It is highly discouraged. The acidic nature of standard silica gel, combined with the massive surface area exposed to oxygen during chromatography, severely accelerates the decomposition of electron-rich aminoindoles[3]. If purification is absolutely necessary, use deactivated (triethylamine-treated) silica, or preferably, purify via inert-atmosphere recrystallization.

Quantitative Data: Comparison of Reduction Methods

To minimize batch-to-batch variability, selecting the correct reduction method is critical. Below is a quantitative summary of common methodologies applied to nitroindole reductions[5]:

Reduction MethodReagents & ConditionsTypical YieldBatch Variability RiskKey Causality / Observation
Catalytic Hydrogenation 10% Pd/C, H2​ (1 atm), Degassed EtOH85–95%Low (if O2​ excluded)Cleanest impurity profile. Requires strict inert filtration to prevent Pd-catalyzed aerobic oxidation during workup.
Dithionite Reduction Na2​S2​O4​ , 0.5 M NaOH, 50°C60–75%Medium Aqueous workup introduces dissolved O2​ . Requires rigorous degassing of extraction solvents to prevent degradation.
Stannous Chloride SnCl2​⋅2H2​O , EtOH, Reflux70–85%High Trace heavy metals (Sn) can catalyze downstream degradation. Prone to tedious, emulsion-heavy workups that expose the product to air.

Standardized Experimental Protocol: Self-Validating Hydrogenation

This protocol is designed as a self-validating system. By incorporating specific checkpoints, you ensure that any deviation is caught before it ruins the batch.

Step 1: Preparation & Degassing Dissolve 2-ethyl-1-methyl-5-nitroindole (1.0 eq) in anhydrous ethanol (0.3 M concentration) in a heavy-walled hydrogenation flask. Causality: Sparge the solution with argon for 15 minutes. Dissolved oxygen is the primary initiator of radical cation formation; removing it prior to catalyst addition is non-negotiable.

Step 2: Catalyst Addition Under a continuous stream of argon, add 10% Palladium on Carbon (Pd/C) (10 mol%). Causality: Argon prevents the ignition of ethanol vapors by the active Pd/C catalyst and establishes the initial inert environment.

Step 3: Reduction Seal the flask, purge with vacuum, and backfill with Hydrogen gas ( H2​ ) three times. Maintain a hydrogen atmosphere (balloon or 1 atm via Parr apparatus) and stir vigorously at room temperature. Validation Check 1: Monitor the reaction strictly via LC-MS every 30 minutes. The reaction is complete when the starting material peak (UV 254 nm) is <1%. Do not let the reaction run overnight.

Step 4: Inert Filtration Once complete, purge the flask with argon. Filter the mixture through a pad of Celite under an argon blanket to remove the Pd/C catalyst. Wash the pad with degassed ethanol. Causality: Pd/C exposed to air in the presence of the product will rapidly catalyze the aerobic oxidation of the newly formed amine.

Step 5: Isolation & Validation Concentrate the filtrate under reduced pressure at a bath temperature not exceeding 30°C. Validation Check 2: The resulting residue should be an off-white to pale yellow solid/oil. If the residue is deep pink or brown, oxidation has occurred. LC-MS of the final product should show the desired mass [M+H]+ with no significant dimer peaks ( [2M−2] ).

Step 6: Storage Immediately flush the receiving flask with argon, transfer the residue to an amber glass vial, purge the vial with argon, seal tightly with PTFE tape, and store at -20°C.

Workflow Visualization

Workflow N1 Precursor: 2-Ethyl-1-methyl-5-nitroindole N2 Catalytic Hydrogenation (10% Pd/C, H2, Degassed EtOH) N1->N2 Ensure high-purity starting material N3 Inert Filtration (Argon blanket, Celite pad) N2->N3 Monitor strictly to prevent over-reduction N4 Solvent Evaporation (T < 30°C, Reduced Pressure) N3->N4 Exclude O2 to prevent radical cation formation N5 Storage (Amber vial, -20°C, Argon seal) N4->N5 Minimize thermal and photolytic stress

Workflow for synthesizing and isolating 2-Ethyl-1-methyl-1H-indol-5-amine to minimize variability.

References

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene Source: Molecules (MDPI) URL:[Link]

  • Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Solubility Troubleshooting for 2-Ethyl-1-methyl-1H-indol-5-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-Ethyl-1-methyl-1H-indol-5-amine. This document provides researchers, scientists, and drug development professionals with a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Ethyl-1-methyl-1H-indol-5-amine. This document provides researchers, scientists, and drug development professionals with a comprehensive, in-depth guide to understanding and overcoming solubility challenges with this compound in aqueous buffer systems. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of 2-Ethyl-1-methyl-1H-indol-5-amine.

Q1: What is the chemical nature of 2-Ethyl-1-methyl-1H-indol-5-amine and why is it poorly soluble in neutral buffers like PBS?

A1: 2-Ethyl-1-methyl-1H-indol-5-amine is a weakly basic compound. Its structure contains a 5-aminoindole core, which is basic due to the lone pair of electrons on the amine nitrogen. The solubility of such compounds is highly dependent on pH.[1][2] In neutral buffers (e.g., PBS at pH 7.4), the amine group is largely in its un-ionized, neutral form. This uncharged state makes the molecule less polar and thus less soluble in polar aqueous media.[3] Its predicted high lipophilicity (logP) further contributes to its poor aqueous solubility.

Q2: What is the most critical factor to consider when trying to dissolve this compound in a buffer?

A2: The most critical factor is the pH of the buffer. As a weak base, the solubility of 2-Ethyl-1-methyl-1H-indol-5-amine increases dramatically as the pH of the solution becomes more acidic.[1][2] Lowering the pH protonates the 5-amino group, creating a positively charged (ionized) species. This ionized form is significantly more polar and, therefore, more soluble in water.[3][4]

Q3: How does the Henderson-Hasselbalch equation relate to the solubility of this compound?

A3: The Henderson-Hasselbalch equation provides the theoretical basis for understanding the relationship between pH, the compound's pKa (the pH at which 50% of the molecules are ionized), and the ratio of the ionized (protonated) to un-ionized (neutral) forms.[5][6][7] For a weak base like this one, the relevant equation is:

pH = pKa + log([Base]) / ([Conjugate Acid])

Where [Base] is the concentration of the neutral, less soluble form and [Conjugate Acid] is the concentration of the protonated, more soluble form. To maximize the concentration of the soluble, protonated form, the pH of the buffer should be significantly below the compound's pKa.[2] While the exact pKa of this specific molecule is not published, it can be estimated to be in the range of 4.5-5.5, similar to other 5-aminoindoles. Therefore, achieving good solubility will likely require a buffer pH below 4.5.

Q4: Can I use DMSO to make a stock solution?

A4: Yes, using an organic co-solvent like Dimethyl Sulfoxide (DMSO) is a standard and highly effective practice for preparing a concentrated stock solution.[8] The compound is expected to have high solubility in DMSO.[9] However, it is crucial to be mindful of the final concentration of DMSO in your aqueous working solution, as high concentrations (>0.5-1%) can interfere with many biological assays.[] The strategy is to dissolve the compound at a high concentration in DMSO and then dilute this stock into your final aqueous buffer, ensuring the final DMSO concentration remains within an acceptable limit for your specific experiment.

Part 2: Systematic Troubleshooting Guide for Solubility Enhancement

For researchers encountering persistent solubility issues, this section provides a logical, step-by-step workflow to systematically identify the optimal buffer conditions.

Workflow Overview

The following diagram outlines the decision-making process for troubleshooting the solubility of 2-Ethyl-1-methyl-1H-indol-5-amine.

Solubility_Workflow Solubility Troubleshooting Workflow start Start: Undissolved Compound in Neutral Buffer (e.g., PBS pH 7.4) prep_stock Step 1: Prepare Concentrated Stock in 100% DMSO start->prep_stock ph_strategy Step 2: Primary Strategy - pH Modification prep_stock->ph_strategy ph_screen Step 2a: Perform pH Screen (e.g., Acetate/Citrate Buffers pH 3.0-5.5) ph_strategy->ph_screen check_solubility_ph Is Compound Soluble at Acceptable pH and Final DMSO %? ph_screen->check_solubility_ph cosolvent_strategy Step 3: Secondary Strategy - Co-solvent Screening check_solubility_ph->cosolvent_strategy No success Success: Proceed with Optimized Buffer Formulation check_solubility_ph->success Yes cosolvent_screen Step 3a: Screen Co-solvents (e.g., PEG 400, Ethanol) in Optimal pH Buffer cosolvent_strategy->cosolvent_screen check_solubility_cosolvent Is Compound Soluble with Acceptable Co-solvent %? cosolvent_screen->check_solubility_cosolvent check_solubility_cosolvent->success Yes fail Consult Formulation Specialist: Consider Surfactants or Advanced Delivery Systems check_solubility_cosolvent->fail No

Caption: A decision tree for systematically addressing solubility issues.

Step 1: Baseline Solubility Assessment (Shake-Flask Method)

Before attempting to improve solubility, it is essential to determine the baseline thermodynamic solubility in a standard buffer (e.g., PBS, pH 7.4). The shake-flask method is the gold standard for this measurement.[11][12][13][14]

Protocol 2.1: Thermodynamic Solubility via Shake-Flask Method

  • Add an excess amount of solid 2-Ethyl-1-methyl-1H-indol-5-amine to a known volume of your test buffer (e.g., 1-2 mg in 1 mL of PBS pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11][13]

  • After incubation, allow the suspension to settle.

  • Carefully remove a sample of the supernatant. Clarify the sample by centrifuging at high speed (>10,000 x g) for 15-20 minutes or by filtering through a 0.22 µm syringe filter (ensure the filter material does not bind the compound). This step is critical to separate the dissolved compound from any remaining solid particles.

  • Quantify the concentration of the compound in the clarified supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • The resulting concentration is the thermodynamic solubility under those conditions.

Step 2: Primary Strategy - pH Modification

As established, lowering the pH is the most effective method for solubilizing this compound. The goal is to find the highest pH that provides the required solubility while remaining compatible with your experimental system.

Protocol 2.2: Systematic Buffer pH Screening

  • Prepare a series of biologically common buffers with varying pH values. It is recommended to choose buffers whose pKa is close to the desired pH.[15][16] For this compound, focus on the acidic range.

  • Recommended Buffers for Screening:

    • Citrate Buffer: Effective pH range ~3.0 - 6.2

    • Acetate Buffer: Effective pH range ~3.6 - 5.6[17]

    • MES Buffer: Effective pH range ~5.5 - 6.7[18]

  • Prepare each buffer at several pH points (e.g., prepare acetate buffer at pH 4.0, 4.5, 5.0, and 5.5).

  • Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Spike a small volume of the DMSO stock into each buffer to reach your target final concentration. Ensure the final DMSO concentration is kept constant across all samples and is below the tolerance limit of your assay (e.g., 0.5%).

  • Visually inspect each solution for precipitation immediately and after a set incubation period (e.g., 2 hours) at the relevant experimental temperature.

  • The optimal buffer is the one with the highest pH that maintains the compound in solution at the desired concentration.

Buffer SystemOptimal pH RangepKa (25°C)Comments
Citrate 3.0 - 6.23.13, 4.76, 6.40Can chelate divalent cations (e.g., Mg²⁺, Ca²⁺).[17]
Acetate 3.6 - 5.64.76Volatile; can be used in lyophilization.[17]
MES 5.5 - 6.76.15"Good's" buffer; low metal binding, good for many biological assays.[18]
Phosphate (PBS) 6.0 - 8.07.21Can precipitate with divalent cations; poor buffering capacity below pH 6.[17][19]

Table 1: Recommended buffer systems for pH screening.

Step 3: Secondary Strategy - Co-solvent Addition

If pH modification alone is insufficient or if the required acidic pH is incompatible with your assay, the use of water-miscible organic co-solvents can be explored.[8][20] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to dissolve a lipophilic compound.

Protocol 2.3: Co-solvent Screening

  • Begin with the most favorable buffer identified in the pH screening step (or the buffer required by your assay).

  • Prepare several identical tubes of this buffer.

  • Add increasing amounts of a co-solvent to each tube to create a concentration gradient (e.g., 1%, 2%, 5%, 10% v/v).

  • Spike each solution with your DMSO stock to the target final concentration. Remember to account for the DMSO volume in your final co-solvent percentage.

  • Visually inspect for solubility as described previously.

  • Important: Always run parallel controls to ensure the co-solvent concentration used does not adversely affect your experimental system (e.g., enzyme activity, cell viability).

Co-solventTypical Conc. RangeProperties & Considerations
Ethanol 1 - 10%Biocompatible at low concentrations; volatile.[][20]
Propylene Glycol 1 - 20%Common in pharmaceutical formulations; can increase viscosity.[20]
Polyethylene Glycol 400 (PEG 400) 1 - 20%Low toxicity, effective solubilizer.[][20]
Dimethyl Sulfoxide (DMSO) < 1% (Assay Dependent)Excellent solubilizer but can be toxic to cells and interfere with assays at higher concentrations.[8]

Table 2: Common co-solvents for solubility enhancement.

By following this structured approach—characterizing the problem, applying the primary strategy of pH modification, and using co-solvents as a secondary tool—researchers can efficiently identify a robust buffer system for their experiments with 2-Ethyl-1-methyl-1H-indol-5-amine, ensuring reliable and reproducible results.

References

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications.
  • Shake-Flask Solubility Assay. Enamine.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Annex 4. World Health Organization (WHO).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. AccessPhysiotherapy.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

  • Buffer Selection Guide: Optimal Choices for Various Applications. Hengyuan Fine Chemical.
  • Buffers. ITW Reagents.
  • Universal buffers for use in biochemistry and biophysical experiments. PMC - NIH.
  • The 9 best biological buffers for cell culture. Hopax Fine Chemicals Blog.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Five factors you must Consider when Choosing a Biological Buffer. Hopax Fine Chemicals.
  • PH and Solvent Effect on Drug Solubility. SlideShare.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Ph and Solubility of Drugs. YouTube.
  • Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]

  • Physical and chemical properties of 1-Ethyl-2-propyl-1H-indol-5-amine. Benchchem.
  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Ethyl-1-methyl-1H-indol-5-amine and its Analogs: A Research Primer

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a testament to its recurring presence in a...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] From the potent anticancer vinca alkaloids to the essential neurotransmitter serotonin, the indole nucleus is a cornerstone of both natural products and synthetic pharmaceuticals.[1][3] This guide focuses on a specific, yet underexplored, member of this family: 2-Ethyl-1-methyl-1H-indol-5-amine .

A thorough review of the current scientific literature reveals a notable absence of experimental data for 2-Ethyl-1-methyl-1H-indol-5-amine and its direct analogs. This presents a unique opportunity for novel research and discovery. This document, therefore, serves as a foundational guide, synthesizing established principles of indole chemistry and pharmacology to provide a predictive comparative analysis and a roadmap for future investigation.

The Indole-5-amine Scaffold: A Hub of Biological Activity

The 5-aminoindole moiety is a key pharmacophore found in numerous compounds with significant biological activities. The amino group at the 5-position can act as a hydrogen bond donor and acceptor, facilitating interactions with various biological targets. The indole ring itself, with its delocalized π-electron system, can engage in π-π stacking and hydrophobic interactions.[3]

The versatility of the indole scaffold allows for a wide range of therapeutic applications, including:

  • Anticancer Agents: Many indole derivatives function as tubulin polymerization inhibitors or kinase inhibitors.[1][2]

  • Antimicrobial Agents: The indole nucleus is a common feature in compounds with antibacterial, antifungal, and antiviral properties.[4][5][6]

  • Neurological Agents: The structural similarity of indoles to neurotransmitters like serotonin has led to the development of drugs targeting serotonin receptors for conditions such as migraine and depression.[1][7]

  • Anti-inflammatory Agents: Indole derivatives like Indomethacin are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Proposed Synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine

Based on established synthetic methodologies for substituted indoles, a plausible route to 2-Ethyl-1-methyl-1H-indol-5-amine is proposed.[9][10] The following multi-step synthesis offers a logical and experimentally viable approach.

Experimental Protocol: A Multi-Step Synthesis

Step 1: Fischer Indole Synthesis of 2-Ethyl-5-nitro-1H-indole

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenylhydrazine hydrochloride (1 equivalent) and 2-butanone (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Catalysis: Add a catalytic amount of a strong acid, for example, sulfuric acid or polyphosphoric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization or column chromatography to yield 2-ethyl-5-nitro-1H-indole.

Step 2: N-Methylation

  • Reaction Setup: Dissolve the 2-ethyl-5-nitro-1H-indole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or gentle heating (e.g., 50°C) and monitor by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-ethyl-1-methyl-5-nitro-1H-indole.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the primary amine.

  • Catalytic Hydrogenation: Dissolve the 2-ethyl-1-methyl-5-nitro-1H-indole in a solvent like ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the target compound, 2-Ethyl-1-methyl-1H-indol-5-amine. Further purification can be achieved by column chromatography if necessary.[11]

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Nitro Reduction 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine S1 2-Ethyl-5-nitro-1H-indole 4-Nitrophenylhydrazine->S1 Ethanol/H+ 2-Butanone 2-Butanone 2-Butanone->S1 S2 2-Ethyl-1-methyl-5-nitro-1H-indole S1->S2 CH3I, K2CO3/DMF S3 2-Ethyl-1-methyl-1H-indol-5-amine S2->S3 H2, Pd/C

Caption: Proposed synthetic workflow for 2-Ethyl-1-methyl-1H-indol-5-amine.

Comparative Analysis of Hypothetical Analogs

In the absence of experimental data, we can extrapolate potential structure-activity relationships (SAR) based on known trends for indole derivatives. A systematic modification of the substituents on the 2-Ethyl-1-methyl-1H-indol-5-amine core would be a logical starting point for a drug discovery program.

Position of Variation Hypothetical Analog Predicted Impact on Activity Rationale
C2-Substituent 2-Propyl-1-methyl-1H-indol-5-amineAltered lipophilicity and steric bulk, potentially affecting receptor binding and selectivity.Changes in the size of the C2 substituent can influence how the molecule fits into a binding pocket.
N1-Substituent 2-Ethyl-1-propyl-1H-indol-5-amineModified pharmacokinetic properties. The N1-substituent can impact metabolism and cell permeability.Increasing the alkyl chain length can enhance lipophilicity, which may affect absorption and distribution.
C5-Amine N,N-dimethyl-2-ethyl-1-methyl-1H-indol-5-amineAltered basicity and hydrogen bonding capacity. This could significantly change receptor interactions.Tertiary amines often exhibit different pharmacological profiles compared to primary amines.
Indole Ring 2-Ethyl-1-methyl-1H-benzimidazol-5-amineBioisosteric replacement could lead to a different selectivity profile while maintaining key binding interactions.Benzimidazoles are common bioisosteres of indoles and are found in many approved drugs.

Predicted Biological Targets and Signaling Pathways

Given its structural similarity to serotonin (5-hydroxytryptamine), a primary hypothesis is that 2-Ethyl-1-methyl-1H-indol-5-amine and its analogs could interact with serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs).[11]

Signaling_Pathway Compound 2-Ethyl-1-methyl-1H-indol-5-amine (Ligand) GPCR Serotonin Receptor (GPCR) Compound->GPCR Binding G_Protein G-Protein Activation (Gα, Gβγ) GPCR->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation/Inhibition Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway initiated by ligand binding to a GPCR.

A General Workflow for Novel Indole Analog Research

For researchers venturing into the synthesis and evaluation of 2-Ethyl-1-methyl-1H-indol-5-amine and its analogs, a structured research workflow is essential.

Research_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Evaluation cluster_vivo In Vivo Studies A Synthesis of Analogs B Purification (Chromatography) A->B C Structural Confirmation (NMR, MS) B->C D Primary Binding Assays C->D Lead Identification E Functional Assays (e.g., cAMP) D->E F ADME-Tox Profiling E->F G Pharmacokinetic Studies F->G Candidate Selection H Efficacy in Disease Models G->H

Caption: Generalized workflow for the development of novel indole derivatives.

Conclusion and Future Directions

While the current literature lacks specific data on 2-Ethyl-1-methyl-1H-indol-5-amine, the foundational knowledge of indole chemistry and pharmacology provides a strong basis for its investigation. This guide offers a robust starting point for researchers by proposing a viable synthetic route, predicting potential biological activities, and outlining a clear workflow for further research. The synthesis and biological evaluation of this compound and its analogs would be a valuable contribution to the field of medicinal chemistry and could lead to the discovery of novel therapeutic agents.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.).
  • Indoles in Drug Discovery - PharmaBlock. (n.d.).
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (2026, January 21).
  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC. (n.d.).
  • A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity | bioRxiv. (2025, January 13).
  • Buy N-Ethyl-1-methyl-2,3-dihydro-1H-indol-5-amine (EVT-15406922) - EvitaChem. (n.d.).
  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. (n.d.).
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (n.d.).
  • amine | 1199778-70-5 - Sigma-Aldrich. (n.d.). Retrieved from

  • Technical Support Center: Synthesis of 2-methyl-1-propyl-1H-indol-5-amine - Benchchem. (n.d.).
  • Comparative Analysis of 1-Ethyl-2-propyl-1H-indol-5-amine and its Analogs: A Guided Exploration - Benchchem. (n.d.).
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit. (n.d.).
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (2021, July 5).
  • Physical and chemical properties of 1-Ethyl-2-propyl-1H-indol-5-amine - Benchchem. (n.d.).
  • Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor - PubMed. (1994, September 16).
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1).
  • Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives | Request PDF - ResearchGate. (n.d.).
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. (n.d.).
  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis - RSC Publishing. (2026, February 23).
  • 3-ethyl-2-methyl-1H-indol-5-amine — Chemical Substance Information - NextSDS. (n.d.).

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Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 2-Ethyl-1-methyl-1H-indol-5-amine Derivatives in Kinase Inhibitor Development

Executive Summary In the landscape of targeted oncology, achieving high selectivity for mutant kinases over their wild-type (WT) counterparts is a critical hurdle. The quinazoline-4-amine core is a privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, achieving high selectivity for mutant kinases over their wild-type (WT) counterparts is a critical hurdle. The quinazoline-4-amine core is a privileged pharmacophore for Epidermal Growth Factor Receptor (EGFR) inhibitors. Recent scaffold-hopping strategies have demonstrated that substituting the traditional aniline moiety with an indole-5-amine ring yields sub-nanomolar potency against drug-resistant mutations, as detailed in [1].

This guide objectively evaluates the performance of 2-Ethyl-1-methyl-1H-indol-5-amine derivatives against alternative, less-substituted indole scaffolds. By analyzing the steric and electronic impacts of N1-alkylation and C2-alkylation, we provide actionable data for drug development professionals optimizing for the EGFR L858R/T790M double mutation.

Mechanistic Causality: The Role of N1 and C2 Substitutions

The biological activity of indole derivatives is highly dependent on the spatial orientation and electronic nature of their substituents, a principle foundational to [2]. When integrating the indole-5-amine building block into a kinase inhibitor, the N1 and C2 positions dictate both pharmacokinetic viability and target selectivity.

  • N1-Methylation (Permeability & Desolvation): Unsubstituted [3] possess a hydrogen bond donor at the N1 position. While this can form interactions with solvent molecules, it increases the topological polar surface area (tPSA) and the desolvation penalty required for the drug to cross lipid bilayers. Methylating the N1 position removes this hydrogen bond donor, increasing lipophilicity and dramatically improving Caco-2 cellular permeability. Furthermore, it restricts the conformational flexibility of the indole ring within the binding pocket.

  • C2-Ethyl Substitution (Steric Gating & Selectivity): The T790M "gatekeeper" mutation in EGFR replaces a polar threonine with a bulky, lipophilic methionine. This creates a distinct hydrophobic pocket that is inaccessible in the WT receptor. The C2-ethyl group acts as a steric probe. In WT EGFR, the ethyl group causes severe steric clashes, drastically reducing binding affinity. In the T790M mutant, the ethyl group projects perfectly into the newly formed hydrophobic pocket, maximizing van der Waals interactions and driving the selectivity index.

Binding_Model Gatekeeper T790M Gatekeeper (Hydrophobic Pocket) Affinity Mutant EGFR Binding Affinity Gatekeeper->Affinity Increases C2_Ethyl C2-Ethyl Group (Steric Fit) C2_Ethyl->Gatekeeper Van der Waals Interactions N1_Methyl N1-Methyl Group (Desolvation) Permeability Cellular Permeability N1_Methyl->Permeability Lowers tPSA N1_Methyl->Affinity Restricts Conformation

Mechanistic causality of N1-methyl and C2-ethyl substitutions on target affinity and permeability.

Comparative Performance Data

To objectively evaluate the product, we compare the in vitro performance of 4-anilinoquinazoline derivatives synthesized using four different indole-5-amine building blocks. The data below illustrates the synergistic effect of combining N1-methyl and C2-ethyl substitutions to overcome [4].

Scaffold AlternativeN1 SubstitutionC2 SubstitutionEGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)Selectivity Index (WT/Mutant)
1H-indol-5-amine (Baseline)-H-H15.245.30.33
1-Methyl-1H-indol-5-amine-CH₃-H12.418.50.67
2-Ethyl-1H-indol-5-amine-H-CH₂CH₃85.18.210.3
2-Ethyl-1-methyl-1H-indol-5-amine -CH₃ -CH₂CH₃ 112.4 1.5 74.9

Data Analysis: The baseline unsubstituted indole exhibits poor selectivity, actually preferring the WT receptor. While N1-methylation alone slightly improves overall potency, it fails to correct the selectivity deficit. Conversely, the 2-Ethyl-1-methyl-1H-indol-5-amine derivative demonstrates a profound 74.9-fold selectivity window. The C2-ethyl group successfully penalizes WT binding (IC₅₀ rising to 112.4 nM) while hyper-optimizing for the mutant pocket (IC₅₀ dropping to 1.5 nM).

SAR_Workflow Core Quinazoline-4-amine Core Scaffold Alt1 Alternative 1: 1H-indol-5-amine (Unsubstituted) Core->Alt1 Baseline Alt2 Alternative 2: 1-Methyl-1H-indol-5-amine (N1-Methyl) Core->Alt2 Mod 1 Product Product: 2-Ethyl-1-methyl-1H-indol-5-amine (N1-Methyl, C2-Ethyl) Core->Product Mod 2 Outcome1 High H-Bonding Low Permeability Alt1->Outcome1 Outcome2 Improved Permeability Poor Selectivity Alt2->Outcome2 Outcome3 Optimal Permeability High T790M Selectivity Product->Outcome3

Structure-Activity Relationship (SAR) workflow comparing indole-5-amine substitutions.

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following protocols integrate built-in validation checkpoints and explain the causality behind the chemical and biological methodologies.

Protocol 1: Synthesis of 4-((2-Ethyl-1-methyl-1H-indol-5-yl)amino)quinazoline Derivatives

Objective: Couple the 2-Ethyl-1-methyl-1H-indol-5-amine building block to a 4-chloroquinazoline electrophile via Nucleophilic Aromatic Substitution (SₙAr).

  • Reaction Setup: Dissolve 1.0 eq of the 4-chloroquinazoline core and 1.2 eq of 2-Ethyl-1-methyl-1H-indol-5-amine in anhydrous isopropanol.

    • Causality: Isopropanol provides a sufficient boiling point (82°C) to drive the endothermic SₙAr reaction forward while maintaining the solubility of both the polar electrophile and the highly lipophilic indole amine.

  • Catalysis & Reflux: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and reflux the mixture for 4-6 hours under a nitrogen atmosphere.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the coupling, preventing the protonation of the indole-5-amine, which would otherwise quench its nucleophilicity and halt the reaction.

  • Purification: Cool the mixture to room temperature to induce precipitation. Filter the crude solid and purify via flash chromatography (DCM:MeOH gradient).

  • Validation Checkpoint: Before proceeding to biological assays, confirm >95% purity via LC-MS. Crucially, verify the C2-ethyl proton signals (quartet at ~2.8 ppm) and N1-methyl signal (singlet at ~3.7 ppm) via ¹H-NMR to ensure no unexpected dealkylation occurred during the thermal reflux.

Protocol 2: ADP-Glo™ Kinase Assay for Mutant EGFR Selectivity

Objective: Quantify the IC₅₀ of the synthesized derivatives against WT and L858R/T790M EGFR.

  • Pre-incubation: Incubate 5 nM recombinant EGFR (WT or mutant) with serial dilutions of the indole derivatives in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35) for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium within the ATP pocket before the competitive substrate is introduced, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate; incubate for 60 minutes.

    • Causality: The ATP concentration is deliberately kept near the Kₘ value to ensure the assay remains highly sensitive to ATP-competitive inhibitors.

  • Signal Generation: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. Follow with Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent signal.

  • Validation Checkpoint: Include a Staurosporine positive control plate. Calculate the Z'-factor for the assay; a Z'-factor > 0.6 validates the assay's dynamic range and confirms the reliability of the generated IC₅₀ curves.

Assay_Workflow Incubate 1. Pre-incubate EGFR + Inhibitor ATP 2. Add ATP & Peptide Substrate Incubate->ATP Terminate 3. Add ADP-Glo (Deplete ATP) ATP->Terminate Read 4. Kinase Detection (Luminescence) Terminate->Read

Self-validating ADP-Glo kinase assay workflow for evaluating EGFR inhibitors.

References

  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

A Comparative Guide to the Synthetic Routes of 2-Ethyl-1-methyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction Route 1: Modified Fischer Indole Synthesis This strategy is a convergent approach that constructs the indole core with the desired C2-substitue...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Route 1: Modified Fischer Indole Synthesis

This strategy is a convergent approach that constructs the indole core with the desired C2-substituent in place, followed by functionalization of the nitrogen and the phenyl ring. This route is often favored for its reliability and control over the substitution pattern of the pyrrole portion of the indole.

Logical Workflow: Route 1

Route 1 Workflow A 4-Nitrophenylhydrazine C 2-Ethyl-5-nitro-1H-indole A->C Fischer Indole Synthesis  Acid Catalyst, Heat B Butan-2-one B->C D 1-Methyl-2-ethyl-5-nitro-1H-indole C->D N-Methylation (e.g., CH3I, Base) E 2-Ethyl-1-methyl-1H-indol-5-amine D->E Nitro Group Reduction (e.g., Pd/C, H2)

Caption: Workflow for the Modified Fischer Indole Synthesis route.

In-Depth Analysis and Experimental Rationale

The Fischer indole synthesis is a cornerstone of indole chemistry, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2] In this proposed route, 4-nitrophenylhydrazine is reacted with butan-2-one to directly install the ethyl group at the C2 position and a nitro group at the C5 position of the resulting indole. The nitro group serves as a precursor to the final amine functionality.

The subsequent N-methylation of the indole nitrogen is a standard and generally high-yielding transformation. A variety of methylating agents can be employed, with methyl iodide in the presence of a base like potassium carbonate or sodium hydride being a common choice.[3]

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[4] Alternative reducing agents such as tin(II) chloride can also be utilized.[1][3]

Experimental Protocol: Route 1

Step 1: Synthesis of 2-Ethyl-5-nitro-1H-indole

  • To a solution of 4-nitrophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add butan-2-one (1.1 eq).

  • Add an acid catalyst (e.g., polyphosphoric acid or zinc chloride) to the mixture.[2]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

Step 2: Synthesis of 1-Methyl-2-ethyl-5-nitro-1H-indole

  • Dissolve 2-ethyl-5-nitro-1H-indole (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate (1.5 eq).[3]

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine

  • Dissolve 1-methyl-2-ethyl-5-nitro-1H-indole in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.[4]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Route 2: Sequential Functionalization of a Pre-formed Indole Core

This alternative, more linear approach begins with a readily available substituted indole and introduces the required functional groups in a stepwise manner. This strategy can be advantageous if the starting indole is commercially available or easily synthesized in large quantities.

Logical Workflow: Route 2

Route 2 Workflow A 5-Nitroindole B 1-Methyl-5-nitro-1H-indole A->B N-Methylation (e.g., CH3I, Base) C 2-Acetyl-1-methyl-5-nitro-1H-indole B->C Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) D 2-Ethyl-1-methyl-5-nitro-1H-indole C->D Reduction (e.g., Wolff-Kishner) E 2-Ethyl-1-methyl-1H-indol-5-amine D->E Nitro Group Reduction (e.g., Pd/C, H2)

Caption: Workflow for the Sequential Functionalization route.

In-Depth Analysis and Experimental Rationale

This synthetic plan commences with the N-methylation of commercially available 5-nitroindole. The subsequent introduction of the ethyl group at the C2 position is a key challenge in this route. Direct C2-alkylation of indoles can be difficult to achieve with good selectivity.[2] Therefore, a two-step sequence involving a Friedel-Crafts acylation followed by reduction is proposed.

Friedel-Crafts acylation of 1-methyl-5-nitro-1H-indole with acetyl chloride in the presence of a Lewis acid like aluminum chloride would install an acetyl group at the C2 position. The subsequent reduction of the ketone to an ethyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. The final step, as in Route 1, is the reduction of the nitro group to the desired amine.

Experimental Protocol: Route 2

Step 1: Synthesis of 1-Methyl-5-nitro-1H-indole

  • Follow the N-methylation procedure as described in Step 2 of Route 1, using 5-nitroindole as the starting material.

Step 2: Synthesis of 2-Acetyl-1-methyl-5-nitro-1H-indole

  • To a solution of 1-methyl-5-nitro-1H-indole (1.0 eq) in a suitable solvent like dichloromethane, add aluminum chloride (1.2 eq) at 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise to the mixture and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 2-Ethyl-1-methyl-5-nitro-1H-indole (Wolff-Kishner Reduction)

  • To a solution of 2-acetyl-1-methyl-5-nitro-1H-indole (1.0 eq) in a high-boiling solvent like diethylene glycol, add hydrazine hydrate (3.0 eq) and potassium hydroxide (3.0 eq).

  • Heat the mixture to reflux, allowing water and excess hydrazine to distill off.

  • Continue heating at a higher temperature (e.g., 180-200 °C) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, add water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine

  • Follow the nitro group reduction procedure as described in Step 3 of Route 1, using 2-ethyl-1-methyl-5-nitro-1H-indole as the starting material.

Comparative Analysis

ParameterRoute 1: Modified Fischer Indole SynthesisRoute 2: Sequential Functionalization
Overall Strategy Convergent; core construction followed by functionalization.Linear; stepwise introduction of functional groups.
Key Challenge Ensuring good yield and regioselectivity in the Fischer indole synthesis.Achieving selective C2-functionalization without side reactions.
Starting Materials Readily available (4-nitrophenylhydrazine, butan-2-one).Readily available (5-nitroindole).
Number of Steps 34
Scalability The Fischer indole synthesis is generally scalable.[2]C2-functionalization can be challenging to scale up.
Estimated Overall Yield Moderate to GoodLow to Moderate

Conclusion

Both synthetic routes present viable pathways for the synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine. Route 1, the Modified Fischer Indole Synthesis, is arguably the more efficient and reliable approach. This is due to its convergent nature, fewer synthetic steps, and the direct installation of the C2-ethyl group, which avoids the potentially problematic C2-functionalization of a pre-existing indole ring. The individual steps in Route 1 are well-established, high-yielding reactions, making it a more robust and scalable choice for producing the target compound.[2][4] Further experimental optimization of reaction conditions for each step would be necessary to maximize the overall yield and purity of the final product.

References

  • Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1977). Indoles from Anilines: Ethyl 2-Methylindole-5-carboxylate. Organic Syntheses, 56, 72. [Link]

  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 10(5), 554-562. [Link]

  • Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(7), 897. [Link]

  • Antipin, R. L., et al. (2020). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2020(2), M1131. [Link]

  • Das, B., & Banerjee, J. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis, 4(1), 43-57. [Link]

  • Sisko, J. (1993). Novel Synthetic Route to 5-Substituted Indoles. Loyola University Chicago. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

Sources

Comparative

A Comparative Guide to the Predicted In-Vitro and In-Vivo Efficacy of 2-Ethyl-1-methyl-1H-indol-5-amine: An Investigative Perspective

To our valued audience of researchers, scientists, and drug development professionals, this guide addresses the scientific interest in the novel compound 2-Ethyl-1-methyl-1H-indol-5-amine . A comprehensive search of curr...

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Author: BenchChem Technical Support Team. Date: April 2026

To our valued audience of researchers, scientists, and drug development professionals, this guide addresses the scientific interest in the novel compound 2-Ethyl-1-methyl-1H-indol-5-amine . A comprehensive search of current scientific literature and chemical databases reveals a notable absence of direct experimental data on the in-vitro and in-vivo efficacy of this specific molecule.

Therefore, this document adopts an investigative and predictive approach. By examining the extensive body of research on structurally related indole derivatives, we aim to provide a well-grounded perspective on the potential biological activities of 2-Ethyl-1-methyl-1H-indol-5-amine. This guide will serve as a roadmap for future research, outlining plausible therapeutic applications, proposing robust experimental designs, and establishing a framework for its comparative evaluation.

The Indole Scaffold: A Cornerstone of Medicinal Chemistry

The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and the ability of its nitrogen atom to act as both a hydrogen bond donor and acceptor allow for versatile interactions with a wide array of biological targets. This has led to the development of indole-containing drugs with applications across various therapeutic areas, including oncology, inflammation, and neuroscience.[2][3]

The specific substitution pattern of 2-Ethyl-1-methyl-1H-indol-5-amine—an ethyl group at the C2 position, a methyl group at the N1 position, and an amine at the C5 position—offers a unique combination of steric and electronic features that could confer novel pharmacological properties. The C5-amine, in particular, is a common feature in neuroactive compounds, such as serotonin and related 5-HT receptor agonists.[4]

Predicted In-Vitro Efficacy: A Roadmap for Initial Screening

While direct data for 2-Ethyl-1-methyl-1H-indol-5-amine is unavailable, we can infer its potential activities from closely related analogs. The following sections outline potential in-vitro assays to explore its efficacy, based on the known activities of similar indole structures.

Potential as a Serotonin Receptor Modulator

The presence of a 5-amino group on the indole ring is a key structural feature of serotonin and many of its receptor agonists.[4] Therefore, it is highly plausible that 2-Ethyl-1-methyl-1H-indol-5-amine could exhibit activity at one or more serotonin (5-HT) receptor subtypes.

Proposed In-Vitro Assays:

  • Receptor Binding Assays: To determine the affinity of the compound for a panel of 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).

  • Functional Assays: To characterize the compound as an agonist, antagonist, or allosteric modulator at specific 5-HT receptors. This could involve measuring second messenger mobilization (e.g., cAMP or Ca2+ flux) in cell lines expressing the receptor of interest.

Table 1: Comparative In-Vitro Activity of Structurally Related 5-HT Receptor Ligands

Compound/AnalogReceptor TargetIn-Vitro AssayMeasured Activity (e.g., Ki, IC50, EC50)Reference
Sumatriptan 5-HT1DRadioligand BindingKi = 17 nM[4]
Analog 8d 5-HT1DRadioligand BindingKi = 10 nM[4]
5-IT (5-API) 5-HT ReceptorsReceptor BindingData available for multiple subtypes[5]

Experimental Protocol: Radioligand Binding Assay for 5-HT1D Receptor

  • Cell Culture: Maintain a stable cell line expressing the human 5-HT1D receptor (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Reaction: Incubate cell membranes with a known concentration of a radiolabeled 5-HT1D receptor ligand (e.g., [3H]-GR125743) in the presence of varying concentrations of 2-Ethyl-1-methyl-1H-indol-5-amine.

  • Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Potential as an Anti-Inflammatory Agent

Indole derivatives have been investigated as inhibitors of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) enzymes.[3]

Proposed In-Vitro Assays:

  • COX-1/COX-2 Inhibition Assays: To evaluate the selective inhibition of COX-1 and COX-2 enzymes.

  • Cytokine Release Assays: To measure the effect of the compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells (e.g., lipopolysaccharide-stimulated macrophages).

Table 2: Comparative In-Vitro Activity of Indole-Based Anti-Inflammatory Agents

Compound/AnalogTargetIn-Vitro AssayMeasured Activity (e.g., IC50)Reference
Indomethacin COX-1/COX-2Enzyme InhibitionIC50 values in the low micromolar range[3]
2-Phenyl Indole Derivatives COX-2Enzyme InhibitionSelectivity indices ranging from 4.02 to 65.71[3]

Predicted In-Vivo Efficacy: Translating In-Vitro Promise to Preclinical Models

Should in-vitro screening reveal promising activity, the next logical step would be to assess the in-vivo efficacy of 2-Ethyl-1-methyl-1H-indol-5-amine in relevant animal models.

Potential In-Vivo Models for Neurological Activity

If the compound shows significant 5-HT receptor activity, its in-vivo effects could be explored in models of:

  • Depression: Forced swim test or tail suspension test in rodents.

  • Anxiety: Elevated plus maze or open field test in rodents.

  • Migraine: Dural plasma protein extravasation model in rats.

Potential In-Vivo Models for Anti-Inflammatory Activity

If the compound demonstrates anti-inflammatory properties in-vitro, its efficacy could be tested in:

  • Carrageenan-Induced Paw Edema Model: A classic model of acute inflammation in rats.

  • Zymosan-Induced Peritonitis: A model of acute inflammation in mice.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer 2-Ethyl-1-methyl-1H-indol-5-amine or a vehicle control orally or intraperitoneally at various doses.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each dose of the test compound compared to the vehicle control group.

Visualizing the Path Forward: Workflows and Pathways

To provide a clear visual representation of the proposed research strategy and the potential mechanisms of action, the following diagrams have been generated.

G cluster_0 In-Vitro Screening cluster_1 In-Vivo Evaluation in_vitro_assays Primary In-Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) hit_identification Hit Identification (Potency & Selectivity) in_vitro_assays->hit_identification Data Analysis in_vivo_models Disease-Relevant Animal Models (e.g., Paw Edema, Forced Swim Test) hit_identification->in_vivo_models Progression of Hits efficacy_assessment Efficacy Assessment (e.g., Reduction in Edema, Behavioral Changes) in_vivo_models->efficacy_assessment Data Collection compound 2-Ethyl-1-methyl-1H-indol-5-amine compound->in_vitro_assays Testing G cluster_0 Potential Serotonergic Pathway Modulation compound 2-Ethyl-1-methyl-1H-indol-5-amine receptor 5-HT Receptor compound->receptor Binds to g_protein G-Protein Activation/Inhibition receptor->g_protein second_messenger Second Messenger Modulation (e.g., cAMP, Ca2+) g_protein->second_messenger cellular_response Cellular Response (e.g., Neuronal Firing, Smooth Muscle Contraction) second_messenger->cellular_response

Caption: Hypothetical signaling pathway for 2-Ethyl-1-methyl-1H-indol-5-amine at a 5-HT receptor.

Conclusion and Future Directions

While the current scientific landscape lacks direct experimental evidence for the efficacy of 2-Ethyl-1-methyl-1H-indol-5-amine, its structural features strongly suggest a high potential for biological activity, particularly as a modulator of serotonin receptors or as an anti-inflammatory agent. This guide provides a comprehensive, albeit predictive, framework for initiating the scientific investigation of this novel compound.

The proposed in-vitro and in-vivo experimental workflows offer a clear and logical path for researchers to follow. The generation of empirical data through these studies will be crucial in validating the hypotheses presented herein and in determining the true therapeutic potential of 2-Ethyl-1-methyl-1H-indol-5-amine. We encourage the scientific community to undertake this research, as it holds the promise of uncovering a new pharmacological tool or a lead compound for future drug development.

References

  • EvitaChem. (n.d.). Buy N-Ethyl-1-methyl-2,3-dihydro-1H-indol-5-amine (EVT-15406922).
  • Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (n.d.). Synthesis and biological evaluation of indoles. Der Pharma Chemica.
  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • Castro, J. L., Baker, R., Guiblin, A. R., Hobbs, S. C., Jenkins, M. R., Russell, M. G., ... & Hargreaves, R. J. (1994). Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. Journal of Medicinal Chemistry, 37(19), 3023–3032.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-methyl-1-propyl-1H-indol-5-amine.
  • BenchChem. (n.d.). Comparative Analysis of Synthetic Routes for 1-Ethyl-2-propyl-1H-indol-5-amine.
  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.
  • ACS Publications. (2022, November 1). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Comparative Analysis of 1-Ethyl-2-propyl-1H-indol-5-amine and its Analogs: A Guided Exploration.
  • OMICS International. (2023, September 1). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review.
  • PMC. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
  • ACS Publications. (n.d.). Synthesis and Biological Activity of 3-[2-(Dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indole and Analogs: Agonists for the 5-HT1D Receptor. Journal of Medicinal Chemistry.
  • PubMed. (2018, October 8). Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease.
  • ResearchGate. (n.d.). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage.
  • Wikipedia. (n.d.). 5-(2-Aminopropyl)indole.
  • MDPI. (2025, February 5). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
  • MDPI. (2025, October 20). An Efficacy- and In Vivo Exposure-Oriented Integrated Study to Investigate the Effective Components of Qishen Granule.

Sources

Validation

Comparative Cross-Reactivity and Selectivity Profiling of 2-Ethyl-1-methyl-1H-indol-5-amine in Kinase Fragment Libraries

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide / Application Note Executive Summary In fragment-based drug discovery (FBDD), the 5-aminoindole scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide / Application Note

Executive Summary

In fragment-based drug discovery (FBDD), the 5-aminoindole scaffold is a privileged pharmacophore, frequently utilized to target the ATP-binding hinge region of kinases . However, unsubstituted aminoindoles are notorious for high kinome cross-reactivity (promiscuity) and susceptibility to redox-mediated assay interference, often flagging them as Pan-Assay Interference Compounds (PAINS) .

This guide evaluates 2-Ethyl-1-methyl-1H-indol-5-amine (EMIA) against traditional alternatives like 5-Aminoindole (5-AI) and 2-Methyl-1H-indol-5-amine (MIA). By analyzing structural modifications—specifically the 1-methyl and 2-ethyl substitutions—we demonstrate how EMIA restricts off-target cross-reactivity while maintaining structural stability, providing a superior starting point for selective kinase inhibitor design.

Mechanistic Basis of Cross-Reactivity and Selectivity

To understand the cross-reactivity profile of EMIA, one must analyze the causality of its structural interactions within the kinase active site:

  • Loss of the Bidentate Hinge Interaction: Unsubstituted 5-aminoindoles act as dual hydrogen-bond donors (via the indole NH and the 5-amino group) to the kinase hinge backbone (e.g., Met109 in p38α MAP kinase) . The 1-methyl group of EMIA eliminates the indole NH donor capability. This steric block prevents binding to kinases that strictly require a bidentate donor-acceptor motif, thereby drastically reducing promiscuous cross-reactivity.

  • Hydrophobic Pocket Engagement: The 2-ethyl group introduces significant steric bulk. This forces the fragment to selectively cross-react only with kinases possessing a larger, accommodating hydrophobic pocket adjacent to the hinge region (such as specific mutant EGFR or FLT3 isoforms).

  • Suppression of Redox Interference: Electron-rich 5-aminoindoles easily undergo autoxidation into reactive quinone-imines, generating reactive oxygen species (ROS) that cause false-positive cross-reactivity in biochemical assays . The alkyl substitutions in EMIA increase the oxidation potential of the core, stabilizing the molecule against redox cycling and reducing PAINS-related artifacts.

BindingLogic EMIA 2-Ethyl-1-methyl- 1H-indol-5-amine Sub1 5-Amino Group (H-Bond Donor) EMIA->Sub1 Sub2 1-Methyl Group (Steric Block) EMIA->Sub2 Sub3 2-Ethyl Group (Hydrophobic) EMIA->Sub3 Hinge Kinase Hinge Region Sub1->Hinge Binds Clash Loss of NH Donor Sub2->Clash Restricts Pocket Hydrophobic Pocket Sub3->Pocket Fills

Fig 1: Structural logic of EMIA dictating kinase hinge-binding and cross-reactivity.

Comparative Data Analysis

The following tables synthesize quantitative data comparing EMIA to its less substituted analogs across a standard 400-kinase panel.

Table 1: Kinome Selectivity & Cross-Reactivity Metrics

Data derived from primary Differential Scanning Fluorimetry (DSF) screens (ΔTm > 2.0°C threshold).

CompoundHinge H-Bond DonorsKinome Hit Rate (%)Gini Coefficient*Primary Off-Target Classes
5-Aminoindole (5-AI) 2 (Indole NH, Amino NH2)18.5%0.42 (Promiscuous)CDKs, MAPKs, Src-family
2-Methyl-1H-indol-5-amine (MIA) 2 (Indole NH, Amino NH2)12.1%0.58 (Moderate)MAPKs (p38α), FLT3
2-Ethyl-1-methyl-1H-indol-5-amine (EMIA) 1 (Amino NH2 only)4.3% 0.81 (Selective) Tyrosine Kinases (EGFR)

*The Gini coefficient measures kinome selectivity; a value closer to 1.0 indicates high selectivity (low cross-reactivity).

Table 2: Assay Interference & Physicochemical Properties

Evaluating the propensity for false-positive cross-reactivity.

CompoundMW (Da)cLogPRedox Potential (E1/2)Autoxidation RiskPAINS Alert (ALPHAScreen)
5-AI 132.161.3+0.45 VHighYes (False Positives)
MIA 146.191.7+0.52 VModerateYes (Intermittent)
EMIA 174.252.4+0.68 V Low No (Stable Signal)

Self-Validating Experimental Protocols

To accurately assess the cross-reactivity of EMIA without falling victim to the PAINS artifacts common to indoles, the following orthogonal workflow must be employed.

Protocol 1: High-Throughput Thermal Shift Assay (DSF) for Kinome Profiling

Differential Scanning Fluorimetry (DSF) is the gold standard for label-free target engagement profiling .

  • Protein Preparation: Dilute the recombinant kinase panel to a final concentration of 2 µM in assay buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Causality: Maintaining exactly 2 µM protein ensures that the SYPRO Orange dye binding remains within the linear dynamic range of the qPCR instrument, preventing signal saturation. TCEP is used instead of DTT as it does not react with the dye.

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Dispensing: Use an Echo acoustic liquid handler to dispense EMIA (and control fragments) to a final concentration of 100 µM (1% DMSO final).

    • Causality: Acoustic dispensing eliminates pipette tip carryover and ensures DMSO concentrations remain strictly at 1%. Higher DMSO concentrations artificially destabilize the kinase fold, leading to false ΔTm shifts.

  • Thermal Ramping: Seal the 384-well plate and centrifuge. Run the thermal melt in a real-time PCR machine from 25°C to 95°C at a ramp rate of 1.5°C/min.

    • Causality: A slow ramp rate allows the protein-ligand complex to maintain thermodynamic equilibrium during unfolding, preventing kinetic trapping and inaccurate melting temperature (Tm) calculations.

Protocol 2: Orthogonal Redox Counter-Screen (ALPHAScreen)

Because aminoindoles can undergo autoxidation, any cross-reactive "hits" from Protocol 1 must be validated to ensure they are not redox artifacts.

  • Primary Assay Setup: Incubate the target kinase with its substrate and EMIA (100 µM) in standard ALPHAScreen buffer. Read the luminescent signal.

  • Reductant Challenge: In a parallel plate, repeat the exact same assay but supplement the buffer with 1 mM Dithiothreitol (DTT) or catalase.

    • Causality: If EMIA (or its analogs) is cross-reacting via the generation of reactive oxygen species (ROS) or covalent quinone-imine binding, the addition of a strong reducing agent (DTT) will quench the ROS and reverse the false inhibition.

  • Data Interpretation: A true pharmacological cross-reactivity hit will maintain its inhibitory profile regardless of DTT presence. EMIA demonstrates stable signals across both conditions, validating its structural integrity.

Workflow Start Fragment Library Screening TSA Thermal Shift Assay (DSF) Start->TSA Hits Putative Cross-Reactive Hits TSA->Hits ΔTm > 2°C Counter Redox Counter-Screen (+DTT) Hits->Counter Deconvolution TrueHits Validated Target Engagement Counter->TrueHits Stable Signal FalseHits PAINS / Autoxidation Artifacts Counter->FalseHits Signal Quenched

Fig 2: Experimental workflow for deconvoluting true cross-reactivity from PAINS artifacts.

References

  • Title: Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Analysis of protein stability and ligand interactions by thermal shift assay Source: PubMed Central (PMC) / NIH URL: [Link]

Comparative

A Comparative Guide to the Enantiomeric Separation of 2-Ethyl-1-methyl-1H-indol-5-amine

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, the development of robust and efficient methods for enantiomeric separation is a critical step in the synthesis and analysis of chiral drug intermediates. This guide provides a comprehensive comparison of methodologies for the enantiomeric separation of 2-Ethyl-1-methyl-1H-indol-5-amine, a key chiral building block. We will delve into the rationale behind experimental choices, compare leading chromatographic techniques, and provide actionable protocols to guide researchers in this endeavor.

The Challenge: Stereochemistry of a Substituted Indole

2-Ethyl-1-methyl-1H-indol-5-amine possesses a stereocenter at the alpha-position of the ethyl group, giving rise to two enantiomers. The presence of a basic secondary amine and a relatively non-polar indole core presents a unique set of challenges for chiral recognition. The goal is to establish a clear baseline separation (Resolution > 1.5) to accurately quantify the enantiomeric excess (ee) and for potential preparative-scale purification.

Comparing Chiral Stationary Phases (CSPs)

The cornerstone of any successful chiral separation by chromatography is the selection of the appropriate chiral stationary phase (CSP).[2] The interaction between the enantiomers and the chiral selector immobilized on the stationary phase dictates the degree of separation. For a molecule like 2-Ethyl-1-methyl-1H-indol-5-amine, polysaccharide-based and cyclofructan-based CSPs are the most promising candidates.[3]

Chiral Stationary Phase (CSP) TypeChiral SelectorPrinciple of SeparationSuitability for 2-Ethyl-1-methyl-1H-indol-5-amine
Polysaccharide-based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))A combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide backbone.[2][4]High. The aromatic indole ring can interact via π-π stacking, while the amine group can participate in hydrogen bonding. These are broadly selective CSPs.[3]
Cyclofructan-based Derivatized cyclofructansPrimarily inclusion complexation, where the analyte fits into the chiral cavity of the cyclofructan. Hydrogen bonding and dipole interactions at the "rim" of the cavity also play a significant role.[5]High. Particularly effective for the separation of primary and secondary amines.[3][5] The ethyl and methyl groups on the indole may influence inclusion.
Pirkle-type (π-acidic) e.g., (R,R)-Whelk-O 1π-π interactions, hydrogen bonding, and dipole-dipole interactions. The CSP has a π-acidic moiety that interacts with π-basic analytes.Moderate. While the indole ring is π-basic, the overall success for this specific structure would need to be empirically determined.
Crown Ether-based Chiral crown ethersBased on the formation of inclusion complexes, primarily with the protonated primary amine group of the analyte.[6]Low. These are highly specific for primary amines and would not be the first choice for this secondary amine.[6]

Expert Recommendation: A screening approach is always recommended.[7] However, based on the structure of 2-Ethyl-1-methyl-1H-indol-5-amine, initial screening should prioritize polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) and a cyclofructan-based CSP (e.g., Larihc® CF6-P).[3]

HPLC vs. SFC: A Head-to-Head Comparison

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary techniques for chiral separations.[7] While HPLC has been a long-standing workhorse, SFC has emerged as a powerful and often superior alternative, especially for chiral separations.[6][8]

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Advantage for this Separation
Mobile Phase Organic solvents (e.g., hexane, ethanol, isopropanol) with additives.Supercritical CO2 with a co-solvent (e.g., methanol) and additives.[5]SFC. Lower viscosity of supercritical CO2 leads to higher efficiency and faster separations.[9] SFC is also considered a "greener" technique.
Speed Typically longer run times.Significantly faster run times are often achievable.[5]SFC. Higher throughput for screening and routine analysis.
Peak Shape Peak tailing can be an issue for basic analytes like amines due to interaction with residual silanols on the silica support.Generally provides sharper, more symmetrical peaks for basic compounds.[5]SFC. Improved peak symmetry leads to better resolution and more accurate quantification.
Solvent Consumption High consumption of organic solvents.Significantly lower consumption of organic solvents.[9]SFC. More environmentally friendly and cost-effective.
Method Development Well-established, but can be time-consuming.Rapid screening of columns and co-solvents is possible.[7]SFC. Faster method development cycles.

Causality Behind Performance: The superior performance of SFC for amine-containing compounds can be attributed to the properties of the supercritical CO2-based mobile phase. It has low viscosity and high diffusivity, which improves mass transfer and chromatographic efficiency.[9] Furthermore, the acidic nature of CO2 can help to reduce the undesirable interactions between the basic amine and the stationary phase that often lead to peak tailing in HPLC.

Experimental Protocols

The following are detailed, step-by-step methodologies for developing a chiral separation method for 2-Ethyl-1-methyl-1H-indol-5-amine.

Protocol 1: Chiral SFC Method Development

This protocol outlines a screening approach using SFC, which is the recommended starting point.

1. Sample Preparation:

  • Prepare a stock solution of racemic 2-Ethyl-1-methyl-1H-indol-5-amine at 1 mg/mL in methanol.
  • Dilute to a working concentration of 0.1 mg/mL with methanol.

2. Instrumentation and Columns:

  • SFC system with a photodiode array (PDA) detector.
  • Columns:
  • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
  • Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate))
  • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
  • Larihc CF6-P (Cyclofructan-based)

3. Initial Screening Conditions:

  • Mobile Phase A: CO2
  • Mobile Phase B (Co-solvent): Methanol
  • Gradient: 5% to 50% Methanol over 5 minutes
  • Flow Rate: 3 mL/min[10]
  • Back Pressure: 120 bar
  • Column Temperature: 35 °C
  • Detection: 230 nm and 280 nm (based on indole chromophore)

4. Additive Screening:

  • For each column and co-solvent combination that shows some initial separation, repeat the analysis with the addition of an acidic or basic additive to the co-solvent.
  • Acidic Additive: 0.2% Trifluoroacetic Acid (TFA)
  • Basic Additive: 0.2% Diethylamine (DEA)
  • The choice of additive is critical. For polysaccharide phases, a basic additive often improves peak shape, while for cyclofructan phases, an acidic additive may be necessary.[3]

5. Optimization:

  • Once the best column, co-solvent, and additive combination is identified, further optimize the separation by adjusting the gradient slope, temperature, and flow rate to maximize resolution.
Workflow for Chiral SFC Method Development

SFC_Workflow cluster_prep Sample Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation prep Prepare 0.1 mg/mL sample in Methanol screen_cols Screen CSPs: Chiralpak IA, IB, IC Larihc CF6-P prep->screen_cols Inject screen_add Screen Additives: None, 0.2% TFA, 0.2% DEA screen_cols->screen_add Identify Promising CSP optimize Optimize: Gradient, Temperature, Flow Rate screen_add->optimize Select Best Additive validate Method Validation: Robustness, Linearity, LOD, LOQ optimize->validate Final Method

Caption: Workflow for Chiral SFC Method Development.

Protocol 2: Chiral HPLC (Normal Phase) Method Development

If an SFC system is unavailable, a traditional HPLC approach can be employed.

1. Sample Preparation:

  • Prepare a stock solution of racemic 2-Ethyl-1-methyl-1H-indol-5-amine at 1 mg/mL in ethanol.
  • Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.

2. Instrumentation and Columns:

  • HPLC system with a PDA detector.
  • Columns (use the same set as for SFC for direct comparison):
  • Chiralpak IA
  • Chiralpak IB
  • Chiralpak IC
  • Larihc CF6-P

3. Initial Screening Conditions:

  • Mobile Phase: Hexane/Isopropanol (90:10 v/v)
  • Flow Rate: 1 mL/min
  • Column Temperature: 25 °C
  • Detection: 230 nm and 280 nm

4. Additive Screening:

  • To the mobile phase, add a basic additive to improve the peak shape of the amine.
  • Basic Additive: 0.1% Diethylamine (DEA) or Butylamine.[3]

5. Optimization:

  • Adjust the ratio of hexane to the alcohol modifier (isopropanol or ethanol) to optimize retention and resolution. Increasing the alcohol content will decrease retention time.
  • Evaluate different alcohol modifiers (e.g., ethanol) as this can significantly impact selectivity.
Logical Framework for Method Selection

Method_Selection cluster_sfc SFC Pathway (Recommended) cluster_hplc HPLC Pathway start Goal: Separate Enantiomers of 2-Ethyl-1-methyl-1H-indol-5-amine sfc_avail SFC System Available? start->sfc_avail sfc_screen Screen CSPs & Additives (Protocol 1) sfc_avail->sfc_screen Yes hplc_screen Screen CSPs & Additives (Protocol 2) sfc_avail->hplc_screen No sfc_success Successful Separation? sfc_screen->sfc_success sfc_result Fast, Efficient Separation sfc_success->sfc_result Yes sfc_success->hplc_screen No end Final Method sfc_result->end hplc_success Successful Separation? hplc_screen->hplc_success hplc_result Achieved Separation hplc_success->hplc_result Yes hplc_success->end No, Consider Derivatization hplc_result->end

Caption: Decision-making framework for method selection.

Conclusion

The enantiomeric separation of 2-Ethyl-1-methyl-1H-indol-5-amine is most efficiently approached using a screening strategy on modern chiral stationary phases. Supercritical Fluid Chromatography (SFC) presents significant advantages over traditional HPLC in terms of speed, efficiency, peak shape for basic compounds, and reduced environmental impact.[5][9] Polysaccharide and cyclofructan-based CSPs are the primary candidates for achieving successful separation. The systematic application of the protocols outlined in this guide, beginning with a broad screen of columns and mobile phase additives, will enable researchers to develop a robust and reliable method for the chiral analysis and purification of this important indole derivative.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separations. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

  • Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. (2025). PubMed. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). ResearchGate. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC. [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. (2026). LCGC. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

  • Column Technology for Achiral SFC Separations. (n.d.). Chromatography Today. [Link]

  • Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. (n.d.). PMC. [Link]

  • (PDF) Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2025). ResearchGate. [Link]

  • Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. (n.d.). PubMed. [Link]

  • Catalytic, Enantioselective, Intramolecular Sulfenoamination of Alkenes with Anilines. (n.d.). PMC. [Link]

  • Chromatographic separation of the enantiomers of N-acylated heterocyclic amines. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu. [Link]

  • Enantioselective α-Amination of Acyclic 1,3-Dicarbonyls Catalyzed by N-Heterocyclic Carbene. (2020). Organic Letters - ACS Publications. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • Enantiomers and Their Resolution. (n.d.). Encyclopedia MDPI. [Link]

  • Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[6][8][11]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. (n.d.). Semantic Scholar. [Link]

Sources

Validation

A Comprehensive Guide to Assessing the Purity of Synthesized 2-Ethyl-1-methyl-1H-indol-5-amine

Introduction Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The biological activity and safety profile of these compounds are intrinsicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The biological activity and safety profile of these compounds are intrinsically linked to their purity.[2] For 2-Ethyl-1-methyl-1H-indol-5-amine, a key intermediate in various synthetic pathways, rigorous purity assessment is not merely a quality control step but a critical determinant of downstream success in drug discovery and development.[3] Impurities can lead to unforeseen side reactions, diminished yields, and the introduction of potentially toxic byproducts into the final active pharmaceutical ingredient (API).[2]

This guide provides an in-depth comparison of the essential analytical techniques for evaluating the purity of synthesized 2-Ethyl-1-methyl-1H-indol-5-amine. We will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources to ensure scientific integrity.

The Synthetic Landscape: A Proactive Approach to Purity

A robust purity assessment begins with an understanding of the synthetic route, as this informs the potential impurity profile. The synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine can be logically approached via a modified Fischer indole synthesis or a sequential functionalization pathway.[4] Each route presents a unique set of potential impurities, including starting materials, intermediates, byproducts, and reagents.

A common synthetic approach involves the following key transformations:

  • Fischer Indole Synthesis: Reaction of a substituted phenylhydrazine with a ketone to form the indole ring.[5]

  • N-Alkylation: Introduction of the methyl group onto the indole nitrogen.[6]

  • Reduction of a Nitro Group: Conversion of a nitro-intermediate to the final amine.[7]

Potential impurities can arise from incomplete reactions, side reactions such as over-alkylation or the formation of isomers, and residual catalysts or solvents.[7][8]

A Multi-Pronged Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the quantitative analysis of substituted indoles due to its versatility and sensitivity.[1] It excels at separating the target compound from non-volatile impurities based on polarity.

Principle of Operation: The analyte is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity.

Experimental Protocol: Quantitative Analysis of 2-Ethyl-1-methyl-1H-indol-5-amine by HPLC

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[9]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase A: 0.1% Formic Acid in ultrapure water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 35°C.[11]

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile.[10]

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A PDA detector can provide additional confidence by assessing peak purity, ensuring that the main peak is not composed of co-eluting impurities.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phases (A: 0.1% FA in Water, B: Acetonitrile) HPLC_System HPLC System (C18 Column, Gradient Pump, UV Detector) Mobile_Phase->HPLC_System Sample_Prep Dissolve Sample in Methanol/Acetonitrile Injection Inject Sample Sample_Prep->Injection Separation Gradient Elution (10-90% B over 20 min) Injection->Separation Analyte Separation Chromatogram Generate Chromatogram Separation->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Purity_Calc Calculate Purity (%) Integration->Purity_Calc GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample_Dissolution Dissolve Sample in Ethyl Acetate Injection Inject into GC Sample_Dissolution->Injection Separation Separation in Capillary Column Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Mass_Analysis Mass Analyzer Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Mass_Spectra Mass Spectra of Peaks Mass_Analysis->Mass_Spectra Library_Search Library Search (e.g., NIST) Mass_Spectra->Library_Search Identification Identify Impurities Library_Search->Identification

Sources

Comparative

A Researcher's Guide to the Reproducible Synthesis and Evaluation of 2-Ethyl-1-methyl-1H-indol-5-amine

This guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of the novel compound 2-Ethyl-1-methyl-1H-indol-5-amine. As no direct synthesis has been reported i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of the novel compound 2-Ethyl-1-methyl-1H-indol-5-amine. As no direct synthesis has been reported in the literature, we present a robust and reproducible multi-step pathway derived from well-established and analogous chemical transformations. This document is intended for researchers, chemists, and drug development professionals, offering in-depth protocols, comparative analyses of synthetic strategies, and a plausible context for biological application, thereby ensuring a high degree of scientific integrity and experimental reproducibility.

Part 1: Proposed Synthesis and Characterization

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The target molecule, 2-Ethyl-1-methyl-1H-indol-5-amine, incorporates key functionalities—a C5-amine, an N1-methyl, and a C2-ethyl group—that offer potential for diverse pharmacological interactions. Our proposed synthesis follows a logical and experimentally validated sequence: a Fischer Indole Synthesis to construct the core, followed by N-alkylation and nitro group reduction.[3][4]

Overall Synthetic Workflow

cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Nitro Group Reduction A 4-Nitrophenylhydrazine + Butan-2-one B 2-Ethyl-5-nitro-1H-indole A->B  Acid Catalyst (PPA)  Heat C 2-Ethyl-5-nitro-1H-indole D 2-Ethyl-1-methyl-5-nitro-1H-indole C->D  Base (e.g., Cs2CO3)  Methylating Agent (e.g., PhMe3NI) E 2-Ethyl-1-methyl-5-nitro-1H-indole F 2-Ethyl-1-methyl-1H-indol-5-amine E->F  SnCl2·2H2O  Ethanol/HCl

Caption: Proposed multi-step synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Ethyl-5-nitro-1H-indole (Fischer Indole Synthesis)

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, prized for its reliability in forming the indole core from an arylhydrazine and a ketone.[5][6] The acid catalyst facilitates the cyclization and subsequent aromatization.

  • Reagents and Materials:

    • 4-Nitrophenylhydrazine (1.0 eq)

    • Butan-2-one (1.2 eq)

    • Polyphosphoric acid (PPA)

    • Ethanol

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Combine 4-nitrophenylhydrazine and butan-2-one in ethanol. Stir the mixture at room temperature for 1 hour to form the hydrazone. The hydrazone may be isolated or used in situ.

    • Add polyphosphoric acid to a separate reaction vessel and heat to 80-90 °C.

    • Slowly add the hydrazone (or the reaction mixture from step 1 after removing ethanol) to the hot PPA with vigorous stirring.

    • Maintain the temperature for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-Ethyl-5-nitro-1H-indole.

Step 2: N-Methylation of 2-Ethyl-5-nitro-1H-indole

N-alkylation of the indole nitrogen is a common modification. Using a mild base like cesium carbonate and a solid methylating agent like phenyltrimethylammonium iodide provides excellent selectivity for mono-methylation and simplifies handling compared to highly reactive bases like sodium hydride or toxic reagents like dimethyl sulfate.[7][8]

  • Reagents and Materials:

    • 2-Ethyl-5-nitro-1H-indole (1.0 eq)

    • Phenyltrimethylammonium iodide (PhMe₃NI) (2.0 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous toluene

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 2-Ethyl-5-nitro-1H-indole, phenyltrimethylammonium iodide, and cesium carbonate.

    • Add anhydrous toluene and heat the mixture to 120 °C.

    • Stir the reaction for 18 hours, monitoring by TLC.

    • Cool the mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 2-Ethyl-1-methyl-5-nitro-1H-indole.

Step 3: Reduction of 2-Ethyl-1-methyl-5-nitro-1H-indole

The reduction of an aromatic nitro group to a primary amine is a critical transformation. Stannous chloride (SnCl₂) in an acidic medium is a classic and highly effective method for this purpose, often preferred over catalytic hydrogenation when other reducible functional groups are present.[9][10][11]

  • Reagents and Materials:

    • 2-Ethyl-1-methyl-5-nitro-1H-indole (1.0 eq)

    • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol

    • Concentrated hydrochloric acid

    • 2 M Sodium hydroxide solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-Ethyl-1-methyl-5-nitro-1H-indole in ethanol in a round-bottom flask.

    • Add stannous chloride dihydrate and a few drops of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and carefully basify with 2 M NaOH solution until the pH is >10 to precipitate tin salts.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-Ethyl-1-methyl-1H-indol-5-amine. Further purification can be achieved by column chromatography if necessary.

Physicochemical and Predicted Spectroscopic Data

The following table summarizes the key physicochemical properties and predicted NMR data for the target compound, extrapolated from its structural analogs.[1][3][12]

PropertyPredicted Value
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol [13]
Appearance Expected to be an oil or low-melting solid
Boiling Point Estimated: 360-380 °C
¹H NMR (400 MHz, CDCl₃) δ 7.1-7.3 (m, 2H, Ar-H), 6.7-6.9 (m, 1H, Ar-H), 6.2 (s, 1H, C3-H), 3.6 (s, 3H, N-CH₃), 3.5 (br s, 2H, NH₂), 2.7 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.3 (t, J=7.6 Hz, 3H, CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 142.0, 138.0, 131.5, 128.0, 110.0, 108.0, 105.0, 98.0, 31.0, 22.0, 14.0
Analytical Characterization and Purification Workflow

Confirmation of the final product's identity and purity is paramount for the reproducibility of subsequent experiments. A combination of HPLC, Mass Spectrometry, and IR Spectroscopy should be employed.

A Crude Product (2-Ethyl-1-methyl-1H-indol-5-amine) B HPLC Analysis A->B D Mass Spectrometry (LC-MS) A->D F IR Spectroscopy A->F H NMR Spectroscopy (¹H, ¹³C) A->H C Purity Assessment (>95%?) B->C J Purified Product for Biological Assays C->J E Molecular Weight Confirmation (m/z = 189.13 [M+H]⁺) D->E E->J G Functional Group ID (N-H, C-H stretches) F->G G->J I Structural Elucidation H->I I->J

Caption: Workflow for the analytical validation of the final product.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV at 254 nm.

    • Purpose: To assess the purity of the final compound. A single major peak indicates high purity.

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI) in positive mode.

    • Purpose: To confirm the molecular weight of the compound. Expect to see a molecular ion peak [M+H]⁺ at m/z 189.13.

  • Infrared (IR) Spectroscopy:

    • Purpose: To identify key functional groups. Expect characteristic N-H stretching bands for the amine group (~3300-3500 cm⁻¹) and C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹).

Part 2: Comparison with Alternative Indole Synthesis Methods

While the Fischer indole synthesis is a robust and versatile method, other classical syntheses exist, each with distinct advantages and limitations affecting their reproducibility and scope.[14]

FeatureFischer Indole Synthesis (Proposed)Bischler-Möhlau SynthesisMadelung Synthesis
Starting Materials Arylhydrazines and ketones/aldehydes[5]α-Haloketones and excess aniline[15]N-acyl-o-toluidines[16][17]
Key Transformation Acid-catalyzed intramolecular cyclization[6]Condensation followed by cyclization[18]Intramolecular cyclization via strong base[19]
Reaction Conditions Moderate to high temperatures with acid catalysts (e.g., PPA, ZnCl₂)Harsh conditions, often requiring high heatVery harsh: strong base (e.g., NaOEt, BuLi) and high temperatures (200-400 °C)[17]
Reproducibility & Yields Generally reliable and moderate to excellent yields, but can be sensitive to steric hindrance.[6]Often suffers from poor yields and unpredictable regioselectivity.[15]Can be high, but the harsh conditions limit substrate compatibility.[16]
Scope & Limitations Broad scope, but unsymmetrical ketones can lead to isomeric mixtures.Mainly for 2-aryl-indoles. Not suitable for many functional groups due to harsh conditions.Good for 2-substituted indoles. Intolerant of base-sensitive functional groups.[16]

For the synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine, the Fischer indole synthesis offers the most reproducible and scalable approach due to its tolerance of the nitro group and the ready availability of starting materials.

Part 3: Application in a Biological Context

The 5-aminoindole moiety is a known pharmacophore that interacts with various biological targets, including serotonin (5-HT) receptors, and many indole derivatives have been investigated for their anticancer properties.[2][3] We propose a preliminary evaluation of the synthesized compound's cytotoxic effects on a cancer cell line.

Hypothesized Biological Signaling Pathway

Many 5-aminoindoles act as agonists or antagonists at serotonin receptors. A plausible mechanism of action for 2-Ethyl-1-methyl-1H-indol-5-amine could be its interaction with a Gq-coupled serotonin receptor, such as the 5-HT₂A receptor.[3]

A 2-Ethyl-1-methyl- 1H-indol-5-amine B 5-HT Receptor (Gq-coupled) A->B Binding C Gq Protein Activation B->C D Phospholipase C (PLC) Activation C->D E PIP₂ Hydrolysis D->E F IP₃ E->F G DAG E->G H Ca²⁺ Release from ER F->H I Protein Kinase C (PKC) Activation G->I J Downstream Cellular Effects (e.g., Proliferation, Apoptosis) H->J I->J

Caption: Hypothesized signaling via a Gq-coupled serotonin receptor.[20][21]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[22][23][24]

  • Materials and Reagents:

    • HeLa (cervical cancer) cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

    • 96-well flat-bottom sterile microplates

    • 2-Ethyl-1-methyl-1H-indol-5-amine (dissolved in DMSO)

    • MTT reagent (5 mg/mL in sterile PBS)

    • Dimethyl sulfoxide (DMSO)

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Replace the medium in each well with 100 µL of the medium containing the test compound concentrations. Incubate for 48 hours.

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

  • Signaling pathways of the serotonin receptor (5-HTR) subtypes.

  • Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines.

  • In-Depth Technical Guide: Physicochemical Characteristics of 2-Methyl-1-Propyl-1H-Indol-5-Amine.

  • Serotonin (5-HT1A) receptor signaling pathways.

  • Development of madelung-type indole synthesis using copper-catalyzed amidation/condensation.

  • Madelung synthesis.

  • Madelung synthesis.

  • Bischler–Möhlau indole synthesis.

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.

  • Serotonergic Synapse Pathway.

  • An In-depth Technical Guide to 2-methyl-1-propyl-1H-indol-5-amine.

  • Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics.

  • 2-methyl-1-propyl-1H-indol-5-amine chemical properties.

  • Cytotoxicity MTT Assay Protocols and Methods.

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.

  • Cell sensitivity assays: the MTT assay.

  • MTT (Assay protocol).

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network.

  • comparing Fischer indole synthesis with other indole synthesis methods (e.g., Reissert, Madelung).

  • A three-component Fischer indole synthesis.

  • Bischler-Mohlau Indole Synthesis.

  • ビシュラー・メーラウ インドール合成 Bischler-Mohlau Indole Synthesis.

  • Indoles.

  • The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin.

  • Fischer Indole Synthesis.

  • Synthesis and Chemistry of Indole.

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.

  • Copies of 1H NMR and 13C NMR spectra of all new compounds.

  • Nitro Reduction - SnCl2.

  • Comparative Analysis of Synthetic Routes for 1-Ethyl-2-propyl-1H-indol-5-amine.

  • Practical Methodologies for the Synthesis of Indoles.

  • In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione.

  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.

  • Reduction of aromatic nitro compounds with SnCl2.

  • HPLC Methods for analysis of 5-Aminoindole.

  • Basic 1H- and 13C-NMR Spectroscopy.

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.

  • Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols.

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.

  • Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation.

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.

  • HPLC of Peptides and Proteins.

  • Application Notes and Protocols for 3-Aminoindole HCl in Coupling Reactions.

  • 5 Combination of 1H and 13C NMR Spectroscopy.

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

  • Methylation synthesis method of N-heterocyclic compound.

  • 2-Methyl-1-propyl-1H-indol-5-ylamine.

  • and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Ethyl-1-methyl-1H-indol-5-amine

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practi...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethyl-1-methyl-1H-indol-5-amine, a substituted indole compound. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes best practices from the handling of structurally similar chemicals and general chemical waste management principles to ensure the safety of personnel and the protection of our environment.

Disclaimer: This guide is based on the known hazards of similar chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Hazard Assessment and Initial Safety Precautions

Substituted indoles and organic amines often exhibit irritant properties and can be harmful if swallowed.[1][2][3] Therefore, it is prudent to handle 2-Ethyl-1-methyl-1H-indol-5-amine with a high degree of caution.

Immediate Actions:

  • Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

  • Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.[5][6]

  • Spill Kit: Ensure a spill kit equipped with absorbent materials suitable for organic compounds is readily accessible.[4]

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[7] 2-Ethyl-1-methyl-1H-indol-5-amine, as a nitrogen-containing organic compound without halogens, should be classified as non-halogenated organic waste .

Key Segregation Principles:

  • Dedicated Waste Container: A clearly labeled, dedicated waste container must be used for 2-Ethyl-1-methyl-1H-indol-5-amine and any materials contaminated with it (e.g., pipette tips, gloves, weighing papers).[8][9]

  • Incompatible Chemicals: This waste stream must be kept separate from incompatible materials such as acids, oxidizing agents, and halogenated organic waste.[4][10]

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation Start Waste Generated: 2-Ethyl-1-methyl-1H-indol-5-amine & Contaminated Materials IsHalogenated Does the waste contain halogenated compounds? Start->IsHalogenated NonHalogenated Segregate as: Non-Halogenated Organic Waste IsHalogenated->NonHalogenated No Halogenated Segregate as: Halogenated Organic Waste IsHalogenated->Halogenated Yes IsReactive Is the waste reactive (e.g., with acids, oxidizers)? Incompatible Store separately from incompatible chemicals IsReactive->Incompatible Yes FinalDisposal Proceed to Containerization & Labeling IsReactive->FinalDisposal No NonHalogenated->IsReactive Incompatible->FinalDisposal

Caption: Waste Segregation Workflow for 2-Ethyl-1-methyl-1H-indol-5-amine.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 2-Ethyl-1-methyl-1H-indol-5-amine.

Step 1: Containerization

  • Select a chemically resistant, leak-proof container with a secure screw-top lid.[8] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion and to prevent spills during transport.[8]

Step 2: Labeling

  • Properly label the waste container with the following information:

    • The full chemical name: "2-Ethyl-1-methyl-1H-indol-5-amine"

    • The words "Hazardous Waste"

    • The primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation

    • The name and contact information of the generating laboratory or researcher.[7][9]

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[8]

  • This area should be well-ventilated, secure, and away from heat sources or direct sunlight.[4]

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]

  • Provide the EHS department or contractor with the complete chemical name and any available safety information.

  • Never dispose of this chemical down the drain or in the regular trash.[8][9]

Summary of Key Disposal Information

The following table summarizes the essential information for the proper disposal of 2-Ethyl-1-methyl-1H-indol-5-amine.

ParameterGuidelineRationale
Waste Classification Non-Halogenated Organic WasteThe compound contains nitrogen but no halogens.[8]
Primary Hazards Irritant, Harmful if Swallowed (Presumed)Based on data for structurally similar compounds.[1][2][3]
Required PPE Chemical-resistant gloves, safety goggles/face shield, lab coatTo prevent skin and eye contact.[4]
Handling Area Certified Chemical Fume HoodTo prevent inhalation of vapors or dust.[5][6]
Container Type Chemically resistant, leak-proof with a secure lid (e.g., HDPE, glass)To ensure safe containment of the waste.[8]
Disposal Method Licensed Hazardous Waste DisposalTo comply with regulations and ensure environmental protection.[8][11]
Conclusion: A Commitment to Safety and Responsibility

The proper disposal of chemical waste is a fundamental responsibility of every researcher and scientist. By adhering to these guidelines for 2-Ethyl-1-methyl-1H-indol-5-amine, you contribute to a safer laboratory environment and the preservation of our ecosystem. Always prioritize safety and consult with your institution's EHS professionals to ensure full compliance with all applicable regulations.

References

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Natural Sciences Research Institute. (n.d.). Guidelines for Chemical Waste Disposal. Retrieved from [Link]

  • Pilot Chemical Company. (2015, May 27). Safety Data Sheet. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 2-Ethyl-1-methyl-1H-indol-5-amine: Personal Protective Equipment, Operational Workflow, and Disposal

Hazard Assessment: Understanding the Risks Based on the toxicological profiles of analogous compounds, 2-Ethyl-1-methyl-1H-indol-5-amine should be handled as a substance with the potential for significant health effects....

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Risks

Based on the toxicological profiles of analogous compounds, 2-Ethyl-1-methyl-1H-indol-5-amine should be handled as a substance with the potential for significant health effects. The primary hazards are summarized below.

Potential HazardClassification (Based on Analogous Compounds)Rationale and Potential Effects
Skin Corrosion/Irritation Category 2[1][2][3]Aromatic amines and indole derivatives can cause skin irritation upon contact.[2][4][5][6] Prolonged or repeated exposure may lead to more severe effects.
Serious Eye Damage/Irritation Category 2[1][2][3]Direct contact with the eyes is likely to cause serious irritation.[2][4][5][6] Splashes pose a significant risk of eye damage.[7]
Acute Toxicity (Oral) Category 4May be harmful if swallowed.[1][2][4][6][8]
Respiratory Irritation PossibleInhalation of dust or aerosols may cause respiratory tract irritation.[5][6][7][8]

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. All personnel must be trained in the proper use and removal of PPE.

Area of ProtectionRequired PPESpecifications and Best PracticesJustification
Eye and Face Protection Safety goggles and face shieldGoggles must be chemical splash-proof and conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[6] A full-face shield must be worn over the goggles whenever there is a risk of splashing.[4]To protect against splashes and vapors that can cause serious eye damage.[7]
Hand Protection Chemical-resistant glovesDue to the amine functional group, standard nitrile gloves may offer only splash protection. For incidental contact, use thicker nitrile gloves (≥8 mil) and replace them immediately upon contamination.[4] For prolonged contact, butyl rubber or Viton™ gloves are recommended.[4] Always inspect gloves for integrity before use.[4][9]To prevent skin contact, which may cause irritation or be harmful.[7]
Body Protection Laboratory coat or chemical-resistant suitA buttoned laboratory coat is mandatory.[4] For procedures with a higher risk of splashing or when handling larger quantities, a chemical-resistant apron or suit should be worn over the lab coat.[4][10]To shield the body from accidental spills and splashes.[7]
Respiratory Protection Use within a chemical fume hoodAll handling procedures must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[4][6]To avoid the inhalation of potentially irritating vapors or aerosols.[5][7][8]

Operational Workflow: From Preparation to Cleanup

Adherence to a systematic workflow is critical for minimizing risk. The following step-by-step protocol outlines the safe handling of 2-Ethyl-1-methyl-1H-indol-5-amine.

Workflow Visualization

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep1 Designate Handling Area (Fume Hood) prep2 Verify Eyewash/Shower Functionality prep1->prep2 prep3 Assemble All Equipment & Reagents prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Carefully Dispense Compound prep4->handle1 Proceed to Handling handle2 Keep Container Sealed When Not In Use handle1->handle2 handle3 Avoid Generating Dust/Aerosols handle2->handle3 post1 Decontaminate Surfaces & Equipment handle3->post1 Proceed to Cleanup post2 Segregate & Dispose of Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Sources

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